molecular formula C11H11N5 B135373 Phenazopyridine CAS No. 94-78-0

Phenazopyridine

Katalognummer: B135373
CAS-Nummer: 94-78-0
Molekulargewicht: 213.24 g/mol
InChI-Schlüssel: QPFYXYFORQJZEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenazopyridine can cause cancer according to an independent committee of scientific and health experts.
This compound is a diaminopyridine that is 2,6-diaminopyridine substituted at position 3 by a phenylazo group. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a local anaesthetic, a non-narcotic analgesic, a carcinogenic agent and an anticoronaviral agent. It is a diaminopyridine and a monoazo compound. It is a conjugate base of a this compound(1+).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 4 investigational indications.

Eigenschaften

IUPAC Name

3-phenyldiazenylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYXYFORQJZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023445
Record name Phenazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

BROWNISH-YELLOW CRYSTALS

CAS No.

94-78-0
Record name Phenazopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazopyridine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazopyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenazopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENAZOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2J09EMJ52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

139 °C
Record name Phenazopyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Phenazopyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenazopyridine is a urinary tract analgesic widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with lower urinary tract irritation.[1][2] Despite its long history of clinical use, its precise mechanism of action has not been fully elucidated.[3][4] This document synthesizes current research to provide a comprehensive technical overview of its pharmacokinetics, proposed molecular mechanisms, and metabolic pathways. It is established that this compound exerts a topical analgesic effect directly on the urinary tract mucosa.[4] This action is attributed to its rapid renal excretion, which concentrates the unchanged, active drug in the urine where it can interact with the urothelium and associated nerve fibers. Emerging evidence points towards the inhibition of specific ion channels and sensory nerve fibers as the primary mode of its analgesic effect.

Pharmacokinetics and Metabolism

The therapeutic effect of this compound is intrinsically linked to its pharmacokinetic profile, which facilitates the delivery of the active compound to its site of action in the lower urinary tract.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) is typically between 2 to 3 hours. While the exact site of absorption is not known, it is believed to involve two distinct regions. The elimination half-life has been reported inconsistently, with one study noting an average of 7.35 hours in rats and another suggesting 9.4 hours in humans. Information on protein binding is currently unknown.

Metabolism and Excretion

This compound is metabolized in the liver, with hydroxylation being a primary pathway. A significant portion of the drug, between 41% and 65%, is excreted unchanged by the kidneys into the urine. This rapid renal clearance is fundamental to its mechanism, as it concentrates the active drug locally in the urinary bladder.

The metabolism of this compound results in several metabolites, some of which are associated with its adverse effects. In humans, the major metabolite is 5-hydroxyl-p-aminophenol (5-hydroxyl-PAP), accounting for a significant portion of the dose. Other metabolites include p-aminophenol (PAP), N-acetyl-p-aminophenol (acetaminophen), aniline, and tri-aminopyridine. The formation of aniline is thought to be responsible for the potential adverse effect of methemoglobinemia. It is noteworthy that there are significant species-specific differences in metabolism, making animal models only partially representative of human pharmacology.

Data Presentation: Pharmacokinetics and Metabolism

The following tables summarize the key quantitative data available for this compound.

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value Species Reference
Tmax (Time to Peak Plasma Concentration) 2 - 3 hours Human
Elimination Half-life 7.35 hours Rat
Unchanged Drug Excreted in Urine 41% - 65% Human

| Total Drug Excreted in 24 hours (Unchanged + Metabolites) | ~90% (of a 600 mg/day dose) | Human | |

Table 2: Urinary Metabolite Profile of this compound in Humans

Metabolite Percentage of Excreted Dose Reference
Unchanged this compound ~41%
5-hydroxyl-p-aminophenol (5-hydroxyl-PAP) 48.3%
p-aminophenol (PAP) ~24%
N-acetyl-p-aminophenol (Acetaminophen) ~18%
Aniline ~6.9%

| Tri-aminopyridine | Not quantified; implicated in renal toxicity | |

Note: Percentages for PAP, Acetaminophen, and Aniline are derived from a single pharmacokinetic study and may not sum to 100% with other reported values due to different study designs.

Proposed Mechanism of Action

The primary mechanism of this compound is a localized anesthetic and analgesic effect on the mucosal lining of the urinary tract. This is not a systemic effect, which explains the lack of generalized analgesia. Several molecular actions have been proposed to contribute to this localized effect.

Inhibition of Sensory Nerve Fibers

Research indicates that this compound directly inhibits nerve fibers in the bladder that respond to mechanical stimuli. Studies in rats have shown that it can directly inhibit mechanosensitive Aδ-fibers. An ex vivo mouse bladder model demonstrated that intravesical infusion of this compound at concentrations found in human urine (100–300 μM) leads to a concentration-dependent reduction in the firing of both low-threshold (LT) and high-threshold (HT) mechanosensitive afferent units during bladder distension. This suggests a direct inhibitory effect on the nerves responsible for sensing bladder fullness and pain.

Modulation of Ion Channels

The inhibition of nerve activity is likely mediated through the modulation of ion channels.

  • Voltage-Gated Sodium Channels: this compound is reported to be an inhibitor of voltage-gated sodium channels, a mechanism consistent with local anesthetics. By blocking these channels, it can prevent the propagation of action potentials along sensory nerve fibers.

  • TRPM8 Channels: Recent findings suggest that this compound can inhibit the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is highly expressed in bladder sensory nerves and is involved in regulating sensory signaling; its inhibition may contribute significantly to the drug's analgesic activity.

Kinase Inhibition

It has also been hypothesized that this compound may hinder kinases that are involved in cell growth, metabolism, and nociception, though this mechanism is less defined.

Mandatory Visualizations

Phenazopyridine_Mechanism_of_Action cluster_Systemic Systemic Pathway cluster_Local Local Action in Bladder cluster_Molecular Molecular Targets Oral Admin Oral Administration GI Absorp GI Absorption Oral Admin->GI Absorp Circulation Systemic Circulation GI Absorp->Circulation Metabolism Hepatic Metabolism Circulation->Metabolism Renal Excr Renal Excretion Circulation->Renal Excr PAP_Urine This compound in Urine Renal Excr->PAP_Urine Urothelium Urothelium / Bladder Mucosa PAP_Urine->Urothelium Sensory_Nerves Sensory Nerve Fibers (Aδ and C-fibers) Urothelium->Sensory_Nerves Analgesia Symptom Relief (Analgesia) Sensory_Nerves->Analgesia Na_Channel Inhibition of Voltage-Gated Na+ Channels Sensory_Nerves->Na_Channel TRPM8 Inhibition of TRPM8 Channels Sensory_Nerves->TRPM8 Kinase Inhibition of Nociceptive Kinases Sensory_Nerves->Kinase

Caption: Proposed mechanism of action for this compound.

Phenazopyridine_Metabolism cluster_Metabolites Metabolites PAP This compound 5OHPAP 5-hydroxyl-PAP (Major Metabolite) PAP->5OHPAP Hydroxylation PAP_met p-aminophenol (PAP) PAP->PAP_met Azo Cleavage Aniline Aniline (Associated with Methemoglobinemia) PAP->Aniline Triamino Tri-aminopyridine (Associated with Renal Toxicity) PAP->Triamino Acet N-acetyl-p-aminophenol (Acetaminophen) PAP_met->Acet

Caption: Metabolic pathway of this compound.

Experimental Protocols

Ex Vivo Mouse Bladder Mechanosensory Recording

This experimental setup was designed to directly measure the effect of this compound on bladder sensory nerve activity.

  • Preparation: An ex vivo bladder preparation is established using mice (n=13).

  • Nerve Recording: Raw nerve responses are recorded from the sensory nerves innervating the bladder.

  • Infusion: The bladder is infused intravesically with either saline (0.9% NaCl, 100 μl/min) as a control or this compound (100–300 μM).

  • Distension: Mechanosensory responses are determined by measuring action potential firing in response to bladder distension (filling from 0–50 mm Hg).

  • Data Analysis: Changes in peak firing rate, total firing rate (area under the curve), and the activation threshold are determined before and after this compound administration. Single mechanosensitive afferent units are characterized as either low-threshold (LT) or high-threshold (HT) to assess differential effects.

ExVivo_Workflow A Prepare ex vivo mouse bladder with intact sensory nerves B Record baseline nerve activity during saline infusion and distension A->B C Infuse this compound (100-300 µM) intravesically B->C D Induce bladder distension (0-50 mm Hg) C->D E Record action potential firing from afferent nerve fibers D->E F Analyze changes in firing rate and activation threshold E->F G Characterize effects on Low-Threshold (LT) and High-Threshold (HT) units F->G

Caption: Experimental workflow for ex vivo bladder preparation.

Clinical Evaluation of Analgesic Efficacy During Cystoscopy

This protocol was used in a human study to assess the clinical effectiveness of this compound in reducing procedure-related pain.

  • Patient Recruitment: 97 patients undergoing cystoscopy were included and randomized into two groups.

  • Intervention Group (n=50): Patients received oral this compound (200 mg) 20 minutes before the procedure, followed by two additional 200 mg doses every 8 hours. This was used in combination with standard lidocaine gel.

  • Control Group (n=47): Patients received only the standard lidocaine gel.

  • Outcome Measures: Pain intensity was assessed by the patients using a visual analogue scale (VAS) at 3, 8, and 24 hours post-cystoscopy. Heart rate was also measured before and after the procedure as a physiological correlate of stress/pain.

  • Analysis: The VAS scores and heart rate measurements were statistically compared between the two groups to determine the analgesic efficacy of this compound. The study found that this compound significantly reduced pain intensity during and after the procedure.

Conclusion and Future Directions

The mechanism of action of this compound, while not fully defined, is best characterized as a localized topical analgesia of the urinary tract mucosa. This effect is achieved through its rapid renal excretion and subsequent direct action on bladder sensory nerves. The leading molecular hypotheses involve the inhibition of voltage-gated sodium channels and TRPM8 channels, which collectively reduce the perception of bladder pain and discomfort. Its metabolism is well-characterized, though species differences are significant.

For drug development professionals, this compound serves as a unique example of a targeted, non-systemic analgesic. Future research should focus on:

  • Definitive Target Identification: Elucidating the precise molecular targets (e.g., specific sodium channel subtypes, other TRP channels) and their binding affinities.

  • Metabolite Activity: Investigating whether any of its metabolites, particularly 5-hydroxyl-PAP, possess analgesic activity within the urinary tract.

  • Urothelial Permeation: Quantifying the rate and extent of this compound diffusion across the urothelium, especially in inflamed or damaged states, which may enhance its efficacy.

  • Clinical Trials: Further randomized controlled trials to expand its indications and optimize dosing regimens for various urological procedures and conditions.

References

An In-depth Technical Guide to the Synthesis and Derivatives of Phenazopyridine for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenazopyridine and its derivatives, with a focus on their applications in research. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support further investigation and drug development efforts.

Core Synthesis of this compound

This compound, a well-known urinary tract analgesic, is synthesized through a classic azo coupling reaction. This process involves the diazotization of an aromatic amine, followed by its reaction with an electron-rich coupling agent. In the case of this compound, aniline is the aromatic amine, and 2,6-diaminopyridine serves as the coupling partner.

General Reaction Scheme

The synthesis can be summarized in the following two steps:

  • Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form a benzenediazonium salt.

  • Azo Coupling: The resulting diazonium salt is then added to a solution of 2,6-diaminopyridine. The electrophilic diazonium ion attacks the electron-rich pyridine ring, leading to the formation of the azo compound, this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a generalized procedure based on established methods for azo coupling reactions.[1][2][3]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2,6-Diaminopyridine

  • Sodium Acetate

  • Ice

  • Water

  • Ethanol

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline (e.g., 1.0 equivalent) in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 1.0-1.1 equivalents) dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.

  • Azo Coupling Reaction:

    • In a separate beaker, dissolve 2,6-diaminopyridine (e.g., 1.0 equivalent) in water. Adjust the pH of the solution with sodium acetate to be mildly acidic.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2,6-diaminopyridine solution with vigorous stirring.

    • A colored precipitate of this compound hydrochloride should form.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain purified this compound hydrochloride.

    • Dry the purified crystals under vacuum.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline Aniline Benzenediazonium Benzenediazonium Chloride Aniline->Benzenediazonium + NaNO₂ / HCl HCl_H2O Conc. HCl, H₂O NaNO2 NaNO₂ (aq) Ice_Bath1 0-5 °C Phenazopyridine_HCl This compound Hydrochloride Benzenediazonium->Phenazopyridine_HCl + 2,6-Diaminopyridine Diaminopyridine 2,6-Diaminopyridine NaOAc Sodium Acetate (aq) Ice_Bath2 0-5 °C Filtration Vacuum Filtration Phenazopyridine_HCl->Filtration Washing Cold Water Wash Filtration->Washing Recrystallization Recrystallization (Ethanol/Water) Washing->Recrystallization Drying Vacuum Drying Recrystallization->Drying Purified_Product Purified this compound HCl Drying->Purified_Product

General workflow for the synthesis of this compound hydrochloride.

Characterization of this compound

The synthesized this compound hydrochloride can be characterized using various analytical techniques to confirm its identity and purity.

Parameter Data Reference
Molecular Formula C₁₁H₁₁N₅·HCl
Molecular Weight 249.70 g/mol
Appearance Light or dark red to dark violet crystalline powder[4]
Melting Point 215-218 °C[5]
¹H NMR (DMSO-d₆, δ) δ 8.45 (br s, 4H), 8.07 (d, 1H), 7.88 (d, 2H), 7.46-7.53 (m, 6H)
¹³C NMR (DMSO-d₆, δ) δ 155.3, 150.8, 135.1, 128.9, 125.8, 123.1, 109.3
IR (KBr, cm⁻¹) 3300-3100 (N-H stretch), 1630 (N=N stretch), 1580, 1480 (aromatic C=C stretch)

This compound Derivatives in Research

This compound has served as a scaffold for the development of various derivatives with potential therapeutic applications, particularly in cancer research. These derivatives are often synthesized by modifying the aniline or pyridine rings to explore structure-activity relationships (SAR).

Synthesis of this compound Derivatives as Rev1 Inhibitors

One notable area of research is the development of this compound analogs as inhibitors of the Rev1 protein, which is involved in translesion synthesis (TLS), a DNA damage tolerance pathway often exploited by cancer cells.

General Experimental Protocol for Rev1 Inhibitor Derivatives:

  • Diazotization:

    • The corresponding substituted aniline (1.0 equivalent) is dissolved in 1 M HCl.

    • The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite (1.25 equivalents) is added dropwise.

    • The mixture is stirred on ice for 20 minutes.

  • Coupling:

    • 2,6-diaminopyridine (1.0 equivalent) is dissolved in water, and the pH is adjusted with sodium acetate.

    • The cold diazonium salt solution is added to the 2,6-diaminopyridine solution.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

Table of Selected this compound Derivatives and their Biological Activity:

Compound Structure Modification Binding Affinity (Kd) to Rev1-CT (μM) Reference
1 R = HUnsubstituted15.0 ± 3.0
2 R = 2-CH₃Methyl at ortho-position11.0 ± 1.0
3 R = 3-CH₃Methyl at meta-position12.0 ± 2.0
4 R = 4-CH₃Methyl at para-position16.0 ± 2.0
5 R = 2,6-(CH₃)₂Dimethyl at ortho-positions1.0 ± 0.1

Kd values were determined by microscale thermophoresis (MST).

Biological Signaling Pathways

While the exact mechanism of action of this compound is not fully elucidated, research suggests its involvement in several biological pathways.

Inhibition of Bladder Mechanosensory Signaling

This compound is believed to exert its analgesic effect locally on the urinary tract mucosa. Studies have shown that it can inhibit bladder mechanosensory signaling, reducing the firing of both low-threshold and high-threshold afferent nerves in response to bladder distension. This direct inhibition of sensory nerve activity likely contributes to the relief of pain and urgency associated with urinary tract irritation.

Diagram of this compound's Effect on Bladder Mechanosensory Signaling:

Bladder_Signaling Bladder_Distension Bladder Distension Mechanoreceptors Mechanoreceptors in Bladder Wall Bladder_Distension->Mechanoreceptors Activates Afferent_Nerves Afferent Nerve Fibers (Aδ and C-fibers) Mechanoreceptors->Afferent_Nerves Stimulates Signal_Transmission Signal Transmission to CNS Afferent_Nerves->Signal_Transmission Initiates Sensation_Pain Sensation of Pain and Urgency Signal_Transmission->Sensation_Pain This compound This compound This compound->Afferent_Nerves Inhibits Firing

Inhibition of bladder afferent nerve signaling by this compound.
Kinase Inhibition

Recent studies have proposed that this compound may act as a kinase inhibitor. This hypothesis stems from the observation that the pyridine-2,6-diamine moiety is a common motif in known kinase inhibitors. This compound has been shown to interact with several kinases, with a notable affinity for phosphatidylinositol-4-phosphate 5-kinase (PIP4K) and cyclin-G-associated kinase (GAK). The inhibition of these kinases could contribute to its analgesic and other cellular effects. The PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation, is a potential downstream target of this compound's kinase inhibitory activity.

Diagram of Hypothesized Kinase Inhibition by this compound:

Kinase_Inhibition This compound This compound PIP4K PIP4K This compound->PIP4K Inhibits GAK GAK This compound->GAK Inhibits Other_Kinases Other Kinases This compound->Other_Kinases Inhibits PI3K_Akt_Pathway PI3K/Akt Signaling Pathway PIP4K->PI3K_Akt_Pathway Modulates Cellular_Effects Analgesia, Antiproliferative Effects, etc. GAK->Cellular_Effects Leads to Other_Kinases->Cellular_Effects Leads to PI3K_Akt_Pathway->Cellular_Effects Regulates

References

The Pharmacological Profile of Phenazopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenazopyridine hydrochloride is a urinary tract analgesic used for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs), surgical procedures, or other irritations of the lower urinary tract mucosa.[1][2] It functions as an adjunctive therapy, providing comfort to the patient while primary treatments, such as antibiotics, address the underlying cause.[1][3] Despite its long history of clinical use, a comprehensive understanding of its pharmacological profile is not fully elucidated, with much of the available data derived from animal studies and a limited number of human clinical trials.[1] This document provides an in-depth summary of the current scientific knowledge regarding this compound's mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological profile, intended for a scientific audience.

Mechanism of Action

The precise mechanism of action for this compound is not definitively established. The prevailing hypothesis is that it exerts a direct, topical analgesic or local anesthetic effect on the mucosa of the urinary tract. The drug is rapidly excreted into the urine, where it comes into direct contact with the bladder lining to provide symptom relief.

Evidence from preclinical studies in rats suggests that this compound's analgesic effect is mediated through the inhibition of specific nerve fibers. Intravenous administration of this compound was shown to significantly and dose-dependently decrease the activity of mechanosensitive Aδ-afferent nerve fibers in the bladder, which are responsible for transmitting sharp, localized pain signals. Interestingly, it did not affect C-fiber activity, which is associated with dull, burning pain. Other proposed, though less substantiated, mechanisms include the inhibition of voltage-gated sodium channels and kinases involved in nociception. It is important to note that this compound possesses no antimicrobial properties.

drug This compound (Oral Administration) process Excreted Unchanged in Urine drug->process target Direct Contact with Urinary Tract Mucosa process->target moa Inhibition of Mechanosensitive Aδ-Afferent Nerve Fibers target->moa effect Decreased Pain Signal Transmission to CNS moa->effect outcome Symptomatic Relief of Pain, Burning, and Urgency effect->outcome

Caption: Proposed mechanism of action for this compound.

Pharmacodynamics and Clinical Efficacy

This compound is indicated for the short-term relief of urinary tract discomfort and is recommended for use for no longer than the first two days of antibacterial treatment. Its efficacy has been demonstrated in several randomized, placebo-controlled clinical studies. In one such study, patients with acute uncomplicated cystitis treated with this compound experienced a significantly greater reduction in symptoms compared to placebo within six hours of the first dose.

ParameterThis compound GroupPlacebo GroupTime PointReference
Decrease in General Discomfort 53.4%28.8%6 hours
Decrease in Pain During Urination 57.4%35.9%6 hours
Decrease in Urination Frequency 39.6%27.6%6 hours
Pain Score (VAS, 0-10 scale) From 7.3 ± 0.5 to 3.7 ± 0.4N/A6 hours
Pain Score (VAS, 0-10 scale) To 0.4N/A24 hours

Table 1: Summary of Clinical Efficacy Data for this compound in Uncomplicated UTIs.

Pharmacokinetics

The complete pharmacokinetic profile of this compound has not been fully characterized in humans, and there are notable species-specific differences in its metabolism and excretion.

ParameterHuman ValueRat ValueReference
Tmax (Time to Peak Concentration) 2.48 ± 0.50 h0.35 ± 0.01 h
Cmax (Peak Plasma Concentration) 65.00 ± 29.23 ng/mL0.396 ± 0.079 µg/mL
AUC(0–∞) (Area Under the Curve) 431.77 ± 87.82 ng·h/mL0.373 ± 0.065 h·µg/mL
Elimination Half-life (t1/2) Not readily available7.35 h
Renal Excretion (% Unchanged) 41% - 65%< 1%

Table 2: Pharmacokinetic Parameters of this compound.

Absorption: this compound is rapidly absorbed from the gastrointestinal tract following oral administration. Some studies in humans have observed a double-peak phenomenon in the plasma concentration-time profile, which may suggest a two-site absorption model, although this requires further investigation.

Distribution: The extent of protein binding in plasma is unknown. It is believed that small quantities can cross the placenta and the blood-brain barrier. In animal models, the highest concentrations of the drug and its metabolites were found in the liver and kidneys.

Metabolism: this compound is metabolized in the liver, with hydroxylation being a primary pathway. Unlike in some animal models, the azo bond is generally not cleaved in humans. A study of urinary metabolites in humans identified 5-hydroxyl-phenazopyridine as the major metabolite, accounting for 48.3% of the dose. Other metabolites include aniline, which is associated with methemoglobinemia, and N-acetyl-p-aminophenol (acetaminophen), though the clinical relevance of the latter is considered negligible.

parent This compound metab1 5-hydroxyl-PAP (Major Metabolite, Human) parent->metab1 Hydroxylation metab2 Aniline (Associated with Methemoglobinemia) parent->metab2 Azo Cleavage (minor in humans) metab3 Tri-aminopyridine parent->metab3 metab4 N-acetyl-p-aminophenol (Acetaminophen) metab2->metab4 Acetylation metab5 p-aminophenol (PAP) metab2->metab5

Caption: Simplified metabolic pathway of this compound.

Excretion: The drug is rapidly excreted by the kidneys. In humans, up to 65% of an oral dose may be excreted as the unchanged parent drug in the urine. One study reported that 90% of a daily 600 mg dose was excreted within 24 hours, with 41% as unchanged drug and 49% as metabolites. In contrast, biliary excretion is a major route of elimination in rats.

Toxicology and Safety Profile

This compound generally has a good safety profile, but severe adverse events can occur, particularly with overdose, prolonged use, or in susceptible individuals.

Toxicity ParameterSpeciesRouteValueReference
Acute Toxicity (LD50) RatOral472 mg/kg

Table 3: Acute Toxicity Data.

Methemoglobinemia and Hemolytic Anemia: A rare but serious toxicity is methemoglobinemia, which is thought to be caused by the aniline metabolite oxidizing hemoglobin. Patients with a glucose-6-phosphate dehydrogenase (G6PD) deficiency are at an increased risk of both methemoglobinemia and hemolytic anemia and should avoid the drug.

drug This compound process Hepatic Metabolism drug->process metabolite Aniline Metabolite process->metabolite mechanism Oxidation of Hemoglobin (Fe²⁺ → Fe³⁺) metabolite->mechanism product Methemoglobin Formation mechanism->product outcome Methemoglobinemia (Impaired O₂ Transport) product->outcome start Patient Recruitment (Female with Uncomplicated UTI, Symptom Threshold Met) rand Randomization (Double-Blind) start->rand groupA Group A: This compound + Standard Antibiotic rand->groupA groupB Group B: Placebo + Standard Antibiotic rand->groupB assess Symptom Assessment (e.g., VAS for pain) at Baseline, 6h, 24h, 48h groupA->assess groupB->assess analysis Statistical Analysis (Comparison of Symptom Reduction Between Groups) assess->analysis end Evaluation of Efficacy and Safety analysis->end

References

Early Investigations into the Analgesic Properties of Phenazopyridine: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine, a compound synthesized in 1914, has a long history as a urinary tract analgesic.[1] Its introduction to clinical practice predates the modern era of stringent preclinical and clinical trial regulations, a fact that has significantly shaped the nature and depth of the available early scientific literature.[1] Unlike contemporary pharmaceutical development, the initial understanding of this compound's efficacy was built primarily on clinical observation rather than detailed mechanistic studies. This technical guide provides an in-depth review of the foundational, pre-2000 research on the analgesic effects of this compound, focusing on its core mechanism of action, available experimental data, and the historical context of its development.

Core Mechanism of Action: A Localized Analgesic Effect

From its early use, the primary mechanism of action attributed to this compound has been a direct topical analgesic effect on the mucosa of the urinary tract.[2] The compound is an azo dye that is rapidly absorbed and excreted by the kidneys, with a significant portion appearing unchanged in the urine.[2] This targeted delivery to the urinary system allows for a localized anesthetic effect, providing symptomatic relief from pain, burning, urgency, and frequency associated with urinary tract irritation from infections, surgery, or instrumentation. While the precise molecular interactions were not elucidated in early studies, the prevailing hypothesis was that the drug directly soothed the irritated mucosal lining.

Preclinical Studies

Early preclinical research on this compound, conducted in an era with different standards for drug evaluation, primarily focused on toxicology and metabolism rather than detailed analgesic efficacy studies.

Animal Models and Toxicology

Reproduction studies in rats at doses up to 50 mg/kg/day showed no evidence of impaired fertility or harm to the fetus. Long-term administration studies (2 years) in rats and mice did, however, raise concerns about potential neoplasia in the large intestine and liver, respectively.

Table 1: Summary of Early Preclinical Toxicology Data

SpeciesRoute of AdministrationDosageDurationFindings
RatOral50 mg/kg/dayNot specifiedNo evidence of impaired fertility or fetal harm.
RatOralNot specified2 yearsInduced neoplasia in the large intestine.
MouseOralNot specifiedLifetimeInduced neoplasia in the liver.

This table summarizes findings from early preclinical toxicology studies. The lack of detailed quantitative data is characteristic of the research standards of the period.

Metabolism in Animal Models

Early metabolic studies were conducted in various animal species, including rats, mice, and guinea pigs, to understand the excretion of this compound. These studies, foundational to understanding its pharmacokinetics, revealed significant species-specific differences in metabolism, with none of the animal models perfectly replicating human metabolism. Research indicated that in humans, a substantial portion of an oral dose is excreted unchanged in the urine.

Early Clinical Observations and Usage

This compound was adopted by the US Pharmacopoeia in 1928 and became a mainstay for symptomatic relief in urology. It was often prescribed adjunctively with antibacterial agents, providing immediate comfort while the antibiotic addressed the underlying infection. The recommended dosage was typically 100 to 200 mg, three times daily.

Clinical Efficacy

The analgesic efficacy of this compound in its early years was primarily documented through clinical observation rather than structured, quantitative trials. It was widely reported to provide prompt relief from the distressing symptoms of lower urinary tract infections and irritation. While modern clinical trials employing tools like the Visual Analog Scale (VAS) for pain have provided quantitative evidence of its efficacy, such methodologies were not standard in the early period of its use. The consistent and widespread clinical use of this compound for decades serves as a testament to its perceived effectiveness by clinicians of that era.

Experimental Protocols

Detailed experimental protocols from the early 20th century are not available in the format expected of modern scientific publications. However, based on the available information, a general workflow for its clinical application can be described.

G cluster_diagnosis Patient Presentation & Diagnosis cluster_treatment Treatment Protocol cluster_outcome Patient Outcome start Patient presents with symptoms of a lower urinary tract infection (e.g., pain, burning, urgency) diagnosis Clinical diagnosis of UTI (Urinalysis may be performed) start->diagnosis antibiotic Prescription of an appropriate antibacterial agent to treat the underlying infection diagnosis->antibiotic This compound Adjunctive prescription of this compound (100-200 mg, 3x daily) for symptomatic relief diagnosis->this compound co_administration Co-administration of antibacterial and this compound antibiotic->co_administration This compound->co_administration symptom_relief Rapid relief of pain and discomfort due to this compound's local analgesic effect co_administration->symptom_relief infection_resolution Resolution of the urinary tract infection by the antibacterial agent symptom_relief->infection_resolution discontinuation Discontinuation of this compound after 2-3 days as symptoms subside infection_resolution->discontinuation

Figure 1. Clinical Workflow for this compound Use.

Proposed Signaling Pathways

The concept of specific molecular signaling pathways was not a feature of the early pharmacological understanding of this compound. The mechanism was described in broader terms of a "local anesthetic" or "topical analgesic" effect. More recent research, outside the scope of this historical review, has begun to explore potential interactions with specific nerve fibers and receptor channels, but this level of molecular detail was absent in the foundational studies.

G cluster_drug This compound Administration cluster_action Local Action in Urinary Tract cluster_outcome Therapeutic Outcome oral_admin Oral Administration of this compound absorption Absorption in GI Tract oral_admin->absorption excretion Excretion into Urine by Kidneys absorption->excretion contact This compound in urine comes into contact with irritated bladder mucosa excretion->contact local_effect Direct topical analgesic effect contact->local_effect symptom_relief Symptomatic relief of pain, burning, and urgency local_effect->symptom_relief

Figure 2. Proposed Mechanism of Action.

Conclusion

The early studies on the analgesic effects of this compound were products of their time, relying heavily on clinical observation and basic preclinical toxicology. While lacking the detailed molecular and quantitative data of modern pharmaceutical research, this foundational work established this compound as an effective agent for the symptomatic relief of lower urinary tract irritation. Its long-standing use in clinical practice underscores the value of these early observations. For researchers today, understanding this historical context is crucial for appreciating the evolution of drug development and for situating contemporary research on this compound's more detailed mechanisms of action.

References

Unraveling the Molecular Complexity of Phenazopyridine: A Technical Guide to its Urinary Tract Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the analgesic effects of phenazopyridine in the urinary tract. Addressed to researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological pathways. While the complete picture of this compound's mechanism of action is still under investigation, this guide consolidates the existing evidence for its multifaceted interactions within the urinary system.

Executive Summary

This compound is a unique, orally administered urinary tract analgesic that provides symptomatic relief from pain, burning, urgency, and frequency associated with lower urinary tract irritation.[1][2][3][4] Unlike systemic analgesics, its action is primarily localized to the urinary tract mucosa, minimizing systemic side effects.[4] Historically, its precise molecular targets have been poorly understood. However, recent research has illuminated several key mechanisms, including the inhibition of sensory nerve fibers, modulation of specific ion channels, and potentially, an influence on inflammatory pathways. This guide delves into the scientific evidence supporting these mechanisms, offering a comprehensive resource for the scientific community.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed from the gastrointestinal tract and extensively metabolized in the liver. A significant portion of the parent drug and its metabolites are excreted in the urine, where they are believed to exert a topical analgesic effect on the urinary tract mucosa.

Table 1: Human Pharmacokinetic Parameters of this compound

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 2.48 ± 0.50 hours
Peak Plasma Concentration (Cmax) 65.00 ± 29.23 ng/mL
Area Under the Curve (AUC0–∞) 431.77 ± 87.82 ng·h/mL
Urinary Excretion (48 hours) 80.07 ± 4.54% of dose
Unchanged Drug in Urine (24 hours) ~41% of a 600 mg dose
Metabolites in Urine (24 hours) ~49% of a 600 mg dose

Table 2: Major Urinary Metabolites of this compound in Humans

MetabolitePercentage of DoseReference
5-hydroxy-phenazopyridine 48.3%
p-Aminophenol (PAP) ~24% of urinary metabolites
N-acetyl-p-aminophenol (Acetaminophen) ~18% of urinary metabolites
Aniline ~6.9% of urinary metabolites

Core Molecular Mechanisms of Action

The analgesic effect of this compound is not attributed to a single molecular interaction but rather a combination of effects on the sensory pathways of the urinary tract.

Inhibition of Bladder Afferent Nerve Activity

In vivo studies in rats have demonstrated that intravenous administration of this compound directly inhibits the activity of mechanosensitive Aδ-fibers in the bladder, which are responsible for transmitting sharp, localized pain signals. This effect is dose-dependent and suggests a direct neural blockade as a primary mechanism of analgesia.

Diagram 1: Proposed Signaling Pathway of Urinary Tract Pain and this compound's Site of Action

G Irritation Irritation Prostaglandins Prostaglandins Irritation->Prostaglandins TRPM8 TRPM8 Prostaglandins->TRPM8 Sensitization VGSCs Voltage-Gated Sodium Channels TRPM8->VGSCs Depolarization Action Potential Action Potential VGSCs->Action Potential Pain Sensation (Brain) Pain Sensation (Brain) Action Potential->Pain Sensation (Brain) Signal Transmission This compound This compound This compound->Prostaglandins Inhibition (Proposed) This compound->TRPM8 Inhibition This compound->VGSCs Inhibition (Proposed)

Caption: this compound's proposed sites of action in mitigating urinary tract pain.

Modulation of TRPM8 Channels

Recent studies have identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as a key molecular target of this compound. TRPM8 channels are cold- and menthol-activated ion channels expressed on sensory neurons that are implicated in pain signaling. This compound has been shown to inhibit TRPM8 channels in a concentration-dependent manner.

Table 3: Quantitative Data on this compound's Inhibition of TRPM8 Channels

ParameterValueCell TypeMethodReference
IC50 (vs. Cold/Menthol) 2 - 10 µMHEK293 cells expressing TRPM8Fura-2-based calcium measurements & whole-cell patch-clamp

This inhibition of TRPM8 is significant as these channels are upregulated in patients with painful bladder disorders, suggesting a direct link between TRPM8 modulation and the analgesic effect of this compound.

Proposed Inhibition of Voltage-Gated Sodium Channels (VGSCs)

A long-standing hypothesis is that this compound acts as a local anesthetic by blocking voltage-gated sodium channels in the urinary tract mucosa. This would prevent the propagation of action potentials along sensory nerve fibers, thereby blocking the transmission of pain signals. While this mechanism is plausible and consistent with the drug's anesthetic-like effects, direct experimental evidence with detailed protocols specifically investigating this compound's interaction with VGSCs is not extensively available in published literature.

Proposed Inhibition of Prostaglandin Synthesis

Another proposed mechanism is the inhibition of prostaglandin synthesis, which would reduce inflammation and pain at the site of irritation. Prostaglandins are known to sensitize sensory nerve endings, so their inhibition would contribute to analgesia. Similar to the VGSC inhibition theory, direct and detailed experimental protocols confirming this compound's effect on prostaglandin synthesis in the urothelium are not yet well-documented.

Experimental Protocols

This section provides detailed methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action.

In Vivo Measurement of Bladder Afferent Nerve Activity in Rats

This protocol, adapted from Aizawa & Wyndaele (2010), allows for the direct measurement of nerve activity in response to bladder distension.

  • Animal Model: Female Sprague-Dawley rats.

  • Anesthesia: Urethane anesthesia.

  • Surgical Procedure:

    • Identification of single nerve fibers originating from the bladder in the L6 dorsal root.

    • Confirmation of bladder innervation by electrical stimulation of the pelvic nerve and by bladder distension.

  • Nerve Fiber Classification: Aδ-fibers and C-fibers are differentiated by their conduction velocity.

  • Data Acquisition:

    • Measurement of afferent activity in response to constant bladder filling before drug administration.

    • Intravenous administration of this compound (0.1-3 mg/kg).

    • Post-drug measurement of afferent activity during bladder filling.

  • Analysis: Comparison of nerve firing frequency and bladder compliance before and after drug administration.

Diagram 2: Experimental Workflow for In Vivo Measurement of Bladder Afferent Nerve Activity

G A Anesthetize Rat (Urethane) B Surgical Preparation: Isolate L6 Dorsal Root A->B C Identify Single Bladder Afferent Nerve Fibers B->C D Baseline Measurement: Record Nerve Activity during Bladder Distension C->D E Administer this compound (i.v.) D->E F Post-Drug Measurement: Record Nerve Activity during Bladder Distension E->F G Data Analysis: Compare Pre- and Post-Drug Nerve Firing and Compliance F->G

Caption: Workflow for assessing this compound's effect on bladder nerve activity in vivo.

Ex Vivo Measurement of Bladder Mechanosensory Signaling

This protocol, based on the work of Clark et al., utilizes an isolated bladder preparation to assess the local effects of this compound.

  • Tissue Preparation:

    • Urinary bladders are excised from mice.

    • The bladder is mounted in an organ bath with Krebs solution.

  • Nerve Recording:

    • Fine nerve filaments are dissected from the bladder surface.

    • Nerve activity is recorded using a suction electrode.

  • Experimental Procedure:

    • The bladder is distended with saline to establish a baseline mechanosensory response.

    • This compound (100-300 µM) is infused intravesically.

    • Mechanosensory responses to bladder distension are recorded in the presence of the drug.

  • Data Analysis: Action potential firing rates in response to bladder filling are analyzed before and after this compound administration using software such as Spike2.

In Vitro TRPM8 Inhibition Assay

This protocol is derived from the methodology of Luyts et al. (2023).

  • Cell Lines: HEK293 or CHO cells stably expressing human TRPM8 channels.

  • Method 1: Fura-2-Based Calcium Measurements:

    • Cells are loaded with the calcium-sensitive dye Fura-2.

    • Baseline fluorescence is measured.

    • Cells are stimulated with a TRPM8 agonist (e.g., menthol or cold stimulus) in the presence and absence of varying concentrations of this compound.

    • Changes in intracellular calcium concentration are quantified by measuring the fluorescence ratio.

  • Method 2: Whole-Cell Patch-Clamp Recordings:

    • Standard whole-cell patch-clamp configuration is established on single cells.

    • TRPM8 currents are elicited by application of a TRPM8 agonist or a cold ramp.

    • This compound is applied to the bath solution, and the effect on TRPM8 current amplitude and kinetics is recorded.

  • Data Analysis: IC50 values are calculated from the concentration-response curves.

Diagram 3: Experimental Workflow for In Vitro TRPM8 Inhibition Assay

G cluster_0 Calcium Imaging cluster_1 Patch-Clamp Electrophysiology A1 Load TRPM8-expressing cells with Fura-2 dye A2 Measure baseline fluorescence A1->A2 A3 Stimulate with TRPM8 agonist +/- this compound A2->A3 A4 Measure fluorescence change (Calcium influx) A3->A4 C Data Analysis: Calculate IC50 A4->C B1 Establish whole-cell patch clamp on single cell B2 Elicit TRPM8 currents with agonist B1->B2 B3 Apply this compound to bath solution B2->B3 B4 Record changes in TRPM8 current B3->B4 B4->C

Caption: Dual methodologies for assessing this compound's inhibition of TRPM8 channels.

Clinical Efficacy

Clinical trials have provided quantitative evidence of this compound's analgesic efficacy in patients with uncomplicated urinary tract infections.

Table 4: Clinical Trial Data on this compound Efficacy (200 mg single dose vs. Placebo)

Symptom (measured by Visual Analog Scale - VAS)Mean % Reduction at 6 hours (this compound)Mean % Reduction at 6 hours (Placebo)p-valueReference
General Discomfort 53.4%28.8%<0.05
Pain During Urination 57.4%35.9%<0.05
Urination Frequency 39.6%27.6%<0.05

These results demonstrate a statistically significant and clinically meaningful reduction in key urinary symptoms within hours of administration.

Future Directions and Conclusion

While significant progress has been made in understanding the molecular mechanisms of this compound, further research is warranted. Specifically, detailed investigations into its interaction with various subtypes of voltage-gated sodium channels present in the urothelium and afferent nerves would provide a more complete picture of its local anesthetic properties. Additionally, direct experimental evidence of its effects on prostaglandin synthesis pathways in human urothelial cells is needed to confirm this proposed mechanism.

References

Phenazopyridine's Impact on Nociceptive Kinases and Nerve Fibers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine is a urinary analgesic widely used for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections and other lower urinary tract irritations.[1][2] While its clinical efficacy is well-established, the precise molecular mechanisms underpinning its analgesic effect have remained partially elucidated for many years. Recent research has shed light on its mode of action, revealing a multi-faceted interaction with key components of the nociceptive signaling pathway, including specific kinases and sensory nerve fibers. This technical guide provides an in-depth overview of the current understanding of this compound's impact on these targets, summarizing key quantitative data and detailing the experimental protocols used in these discoveries.

Impact on Nociceptive Kinases

This compound has been identified as a kinase inhibitor, with a notable affinity for several kinases involved in cellular signaling and nociception.[3] The primary targets identified are within the phosphatidylinositol kinase (PIK) family, which are crucial players in pain signaling pathways.[3][4]

Quantitative Data: Kinase Inhibition

The binding affinities of this compound to various human kinases have been quantified, demonstrating a notable interaction with cyclin-G-associated kinase (GAK) and two phosphatidylinositol kinases, PI4KB and PIP4K2C. The latter is known to be involved in pain induction.

Kinase TargetMethodParameterValueReference
GAKKd select analysisKd130 nM
PI4KBKd select analysisKd480 nM
PIP4K2CKd select analysisKd600 nM
PI5P4KγNot SpecifiedKd540 nM
MAP4K1Kd select analysisKd1,100 nM
STK35Kd select analysisKd1,100 nM
FLT3(ITD)Kd select analysisKd1,300 nM
LRRK2-G2019SKd select analysisKd2,000 nM
FLT3Kd select analysisKd2,100 nM

Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.

Signaling Pathway

This compound's inhibition of phosphatidylinositol kinases disrupts the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. This inhibition leads to an upregulation of autophagy.

This compound This compound pi_kinases Phosphatidylinositol Kinases (PI4KB, PIP4K2C) This compound->pi_kinases Inhibits akt_pathway PI3K/Akt Pathway pi_kinases->akt_pathway Regulates autophagy Autophagy akt_pathway->autophagy Inhibits

This compound's Proposed Kinase Inhibition Pathway

Impact on Nerve Fibers

This compound exerts a direct inhibitory effect on sensory nerve fibers in the bladder, which likely contributes significantly to its analgesic properties. Studies have focused on its impact on mechanosensitive Aδ-fibers and its interaction with specific ion channels.

Quantitative Data: Nerve Fiber Inhibition

Intravenous administration of this compound in rats has been shown to dose-dependently decrease the activity of mechanosensitive Aδ-fibers in the bladder, while having no significant effect on C-fiber activity.

Nerve Fiber TypeThis compound Dose (mg/kg, IV)Effect on Firing ActivityReference
Aδ-fibers0.1 - 3Significant dose-dependent decrease
C-fibers0.1 - 3No significant change
Interaction with TRPM8 Channels

A key molecular target of this compound in sensory neurons is the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold and menthol sensor that is expressed in bladder afferent neurons and is upregulated in painful bladder conditions. This compound rapidly and reversibly inhibits TRPM8 responses to cold and menthol.

ChannelMethodParameterValueReference
TRPM8Fura-2-based calcium measurements and whole-cell patch-clamp recordingsIC502 - 10 µM

This inhibition of TRPM8 is proposed as a primary mechanism for the analgesic activity of this compound in the urinary tract.

This compound This compound trpm8 TRPM8 Channel (on Aδ-fibers) This compound->trpm8 Inhibits nerve_activity Aδ-fiber activity trpm8->nerve_activity Mediates pain_sensation Pain Sensation nerve_activity->pain_sensation Transmits

This compound's Inhibition of TRPM8 on Nerve Fibers

Experimental Protocols

Kinase Inhibition Assays

1. Active Site-Directed Competition Binding Assay (Kdselect)

  • Principle: This assay measures the binding affinity of a test compound (this compound) to a panel of kinases by assessing its ability to compete with a known, immobilized broad-spectrum kinase inhibitor.

  • Procedure:

    • A panel of recombinant human kinases, each tagged with a unique DNA identifier, is used.

    • The kinases are incubated with varying concentrations of this compound.

    • The kinase-phenazopyridine mixture is then added to beads coated with a broad-spectrum immobilized kinase inhibitor.

    • After an incubation period to allow for competitive binding, the beads are washed to remove unbound components.

    • The amount of kinase bound to the beads is quantified by detecting the DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a higher affinity of this compound for the kinase.

cluster_0 Experimental Workflow start Incubate Kinases with this compound add_beads Add to Beads with Immobilized Inhibitor start->add_beads wash Wash Unbound Components add_beads->wash qpcr Quantify Bound Kinase via qPCR wash->qpcr end Determine Kd qpcr->end

Kdselect Assay Workflow
Nerve Fiber Activity Assays

1. In Vivo Bladder Afferent Nerve Firing Assay (Rat Model)

  • Principle: This protocol directly measures the electrical activity of single afferent nerve fibers from the bladder in an anesthetized rat to assess the effect of this compound on their response to mechanical stimulation (bladder distension).

  • Procedure:

    • Female Sprague-Dawley rats are anesthetized with urethane.

    • Single nerve fibers originating from the bladder are identified in the L6 dorsal root through electrical stimulation of the pelvic nerve and by bladder distension.

    • Fibers are classified as Aδ- or C-fibers based on their conduction velocity.

    • The afferent activity in response to constant bladder filling is measured before drug administration to establish a baseline.

    • This compound is administered intravenously at various doses (0.1-3 mg/kg).

    • The afferent activity during bladder filling is measured again after drug administration to determine the inhibitory effect.

2. Whole-Cell Patch-Clamp Recordings for TRPM8 Inhibition

  • Principle: This electrophysiological technique measures the ion currents flowing through TRPM8 channels in cultured cells to determine the inhibitory effect of this compound.

  • Procedure:

    • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transfected to express TRPM8 channels.

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a set voltage, and the currents flowing through the TRPM8 channels are recorded in response to agonists (e.g., menthol or cold stimulus).

    • This compound is applied to the cells, and the change in the agonist-evoked current is measured to determine the IC50.

cluster_1 Experimental Workflow start Transfect Cells with TRPM8 patch Establish Whole-Cell Patch-Clamp start->patch record_baseline Record Baseline Current with Agonist patch->record_baseline apply_pap Apply this compound record_baseline->apply_pap record_inhibition Record Inhibited Current with Agonist apply_pap->record_inhibition end Calculate IC50 record_inhibition->end

Patch-Clamp Protocol for TRPM8 Inhibition

Conclusion

The analgesic effects of this compound are attributable to a dual mechanism involving the inhibition of specific nociceptive kinases and the direct suppression of sensory nerve fiber activity in the urinary tract. Its action as a kinase inhibitor, particularly on phosphatidylinositol kinases, and its potent inhibition of TRPM8 channels on Aδ-fibers provide a molecular basis for its clinical efficacy. Further research into these mechanisms may open avenues for the development of more targeted and potent analgesics for urinary tract and other pain conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Phenazopyridine as a Urinary Analgesic

This technical guide provides a comprehensive overview of the discovery, historical development, and mechanistic understanding of this compound, a widely used urinary analgesic. The information is curated for researchers, scientists, and professionals involved in drug development, offering a detailed exploration of its journey from initial synthesis to its current clinical applications and ongoing research into its mode of action.

Discovery and Historical Development

The story of this compound begins in the early 20th century, with its initial synthesis predating the understanding of its therapeutic application.

  • 1914: this compound was first synthesized.[1]

  • 1928: The compound was adopted by the US Pharmacopoeia.[1] Initially, it was erroneously believed to possess bactericidal properties and was prescribed for the treatment of lower urinary tract infections (UTIs).[1]

  • 1932: The crucial discovery of this compound's analgesic properties was made by Swiss chemist Dr. Bernhard Joos.[2] Following this discovery, Dr. Joos founded the pharmaceutical company Cilag in 1936 to commercialize his findings.

  • Late 1930s: The advent of antibiotics provided a definitive cure for UTIs, repositioning this compound as an adjunctive therapy for symptomatic relief.[1]

  • Post-marketing: this compound was marketed before regulatory mandates required extensive preclinical studies to establish safety and efficacy, leading to a historical lack of comprehensive studies.

The initial commercial synthesis of this compound hydrochloride, marketed under the trade name Pyridium by Merck & Co., followed a process rooted in the work of Chichibaban. This involved the reaction of pyridine with sodamide to produce 2,6-diaminopyridine, which was then subjected to a diazo coupling with benzene diazonium chloride.

Mechanism of Action: An Evolving Understanding

The precise mechanism of action of this compound remains a subject of ongoing investigation, with several hypotheses proposed and explored over the years. It is generally accepted that the drug exerts a localized analgesic effect on the mucosa of the urinary tract.

The primary and long-standing hypothesis is that this compound acts as a topical analgesic directly on the urinary tract lining. Evidence suggests that the drug inhibits nerve fibers in the bladder that are responsive to mechanical stimuli. Specifically, in vivo studies in rats have indicated that this compound can directly inhibit mechanosensitive Aδ-fibers in the bladder.

More recent research has unveiled a novel mechanism of action, proposing that this compound functions as a kinase inhibitor. This hypothesis is based on the presence of a pyridine-2,6-diamine moiety in its structure, a known kinase inhibition motif.

Experimental evidence supporting this includes:

  • Kinome Screening: In an active site-directed competition binding assay, this compound was screened against 401 human kinases. The results showed physical interaction with several kinases.

  • Binding Affinities: Dose-inhibition curves revealed that this compound interacts with sub-micromolar binding affinities with cyclin-G-associated kinase (GAK), and two phosphatidylinositol kinases, PI4KB and PIP4K2C. Notably, PIP4K2C is known to be involved in pain induction.

  • Cellular Effects: In pluripotent stem cells, the addition of this compound led to changes in the activities of several kinases, particularly those in the Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinase (CDK), and AKT pathways. It was also found to upregulate autophagy, a process often increased upon inhibition of the phosphatidyl-inositol/AKT pathway.

Another proposed mechanism involves the inhibition of voltage-gated sodium channels. DrugBank Online lists this compound as an inhibitor of the sodium channel protein type 1 subunit alpha. This action would be consistent with a local anesthetic effect, reducing the transmission of pain signals.

Recent studies have also pointed to the inhibition of Transient Receptor Potential Melastatin 8 (TRPM8) channels as a potential mechanism for this compound's analgesic effect. TRPM8 is expressed in bladder afferent neurons and is upregulated in patients with painful bladder conditions. This compound was found to inhibit TRPM8 in a concentration range consistent with its levels in the urine of treated patients.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Kinase Binding Affinity of this compound

KinaseMethodParameterValue (nM)Reference
GAKKd select analysisKd130
PI4KBKd select analysisKd480
PI5P4KγNot SpecifiedKd540
PIP4K2CKd select analysisKd600
MAP4K1Kd select analysisKd1,100
STK35Kd select analysisKd1,100
FLT3 (ITD)Kd select analysisKd1,300
LRRK2-G2019SKd select analysisKd2,000
FLT3Kd select analysisKd2,100

Table 2: Clinical Efficacy of this compound in Uncomplicated Cystitis

StudyN (this compound/Placebo)Dosing RegimenPrimary Outcome MeasureResultsReference
Multicenter, randomized, placebo-controlled study30/30200 mg onceImprovement in symptoms at 6 hoursAll 30 patients in the this compound group showed improvement at 6 hours, with 43.3% reporting "significant improvement". The response was significantly different from the placebo group (p<0.05).
Multicenter, randomized, placebo-controlled study30/30200 mg onceReduction in general discomfort (VAS score) at 6 hours53.4% reduction in the this compound group vs. 28.8% in the placebo group.
Multicenter, randomized, placebo-controlled study30/30200 mg onceReduction in pain during urination (VAS score) at 6 hours57.4% reduction in the this compound group vs. 35.9% in the placebo group.
Multicenter, randomized, placebo-controlled study30/30200 mg onceReduction in urination frequency (VAS score) at 6 hours39.6% reduction in the this compound group vs. 27.6% in the placebo group.
Open-label, single-arm study118200 mg, 3 times daily for 2 weeksSymptomatic responseAlleviation of dysuria (95.3%), burning sensation (93.6%), frequency (85.6%), and nocturia (83.7%).
Uncontrolled study49200 mg, 3 times dailySymptom scores at 24 and 72 hoursMean symptom scores reported as slight after 24 hours and none or 1-2 symptoms after 72 hours.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

  • Principle: This assay quantifies the interaction between this compound and a panel of human kinases by measuring its ability to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase's active site.

  • Reagents: A panel of recombinant human kinases, each tagged with a unique DNA identifier. Beads coated with an immobilized ligand (e.g., staurosporine).

  • Procedure:

    • Kinases are incubated with various concentrations of this compound.

    • The kinase-phenazopyridine mixture is then added to the ligand-coated beads.

    • Following an incubation period to allow for competitive binding, the beads are washed to remove unbound components.

    • The amount of kinase bound to the beads is quantified using quantitative PCR to detect the specific DNA tag of each kinase.

  • Data Analysis: The amount of kinase bound to the beads is inversely proportional to the binding affinity of this compound. The dissociation constant (Kd) is determined from the dose-response curve.

  • Principle: This protocol assesses the ability of this compound to induce autophagy by visualizing and quantifying the formation of autophagosomes, which are marked by the protein LC3B.

  • Cell Culture and Treatment: Pluripotent stem cells (PSCs) or other suitable cell lines are cultured and then treated with this compound (e.g., 10 µM) or control compounds (e.g., rapamycin as an inducer, chloroquine as an inhibitor) for a specified duration.

  • Immunofluorescent Staining for LC3B:

    • Cells are fixed with paraformaldehyde and permeabilized.

    • Incubation with a primary antibody against LC3B is performed.

    • A fluorescently labeled secondary antibody is then applied.

    • Cell nuclei can be counterstained with a DNA dye like DAPI.

  • Microscopy and Quantification: The formation of LC3B-positive puncta (autophagosomes) is visualized using fluorescence microscopy. The number and intensity of these puncta per cell are quantified using image analysis software to determine the level of autophagy induction.

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

  • Participants: Women with acute uncomplicated cystitis.

  • Intervention:

    • Main Group: this compound (e.g., 2 tablets of 100 mg for a total dose of 200 mg, once).

    • Control Group: Placebo administered in the same manner.

  • Efficacy Evaluation:

    • The severity of primary symptoms (general discomfort, pain during urination, and urinary frequency) is assessed at baseline and at specific time points (e.g., 6 hours) after drug administration using a Visual Analog Scale (VAS).

    • Following the initial evaluation, patients commence antibiotic therapy and are followed for a subsequent period (e.g., three days).

  • Safety Evaluation: The incidence of adverse events is monitored and recorded throughout the study.

Visualizations

Phenazopyridine_Kinase_Inhibition This compound This compound Kinases Kinases (GAK, PI4KB, PIP4K2C) This compound->Kinases Inhibits PI_AKT_Pathway Phosphatidylinositol/ AKT Pathway Kinases->PI_AKT_Pathway Regulates Pain_Induction Pain Induction (via PIP4K2C) Kinases->Pain_Induction Inhibition of PIP4K2C Autophagy Autophagy (Upregulation) PI_AKT_Pathway->Autophagy Inhibition leads to Analgesia Analgesic Effect Pain_Induction->Analgesia Reduces

Caption: Proposed kinase inhibition pathway of this compound.

Kinase_Binding_Assay_Workflow Start Start Incubate Incubate Kinases with This compound Start->Incubate Add_Beads Add Mixture to Ligand-Coated Beads Incubate->Add_Beads Wash Wash Beads Add_Beads->Wash Quantify Quantify Bound Kinase (qPCR) Wash->Quantify Analyze Analyze Data (Determine Kd) Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for the kinase binding assay.

Analgesic_Mechanisms This compound This compound Topical_Effect Topical Effect on Urinary Tract Mucosa This compound->Topical_Effect Nerve_Inhibition Inhibition of Mechanosensitive Aδ-fibers Topical_Effect->Nerve_Inhibition Kinase_Inhibition Kinase Inhibition (e.g., PIP4K2C) Topical_Effect->Kinase_Inhibition Sodium_Channel_Block Voltage-gated Sodium Channel Block Topical_Effect->Sodium_Channel_Block TRPM8_Inhibition TRPM8 Channel Inhibition Topical_Effect->TRPM8_Inhibition Analgesia Urinary Analgesia Nerve_Inhibition->Analgesia Kinase_Inhibition->Analgesia Sodium_Channel_Block->Analgesia TRPM8_Inhibition->Analgesia

Caption: Logical relationship of proposed analgesic mechanisms.

References

Methodological & Application

Phenazopyridine In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To facilitate further research and development in urology and pharmacology, this document provides detailed application notes and protocols for in vitro assays of phenazopyridine. This guide is intended for researchers, scientists, and drug development professionals investigating the mechanisms, efficacy, and safety of this widely used urinary tract analgesic.

This compound has long been a staple for relieving the symptoms of urinary tract infections (UTIs), including pain, burning, and urgency.[1] While its clinical effects are well-documented, a deeper understanding of its molecular and cellular mechanisms is crucial for the development of new therapeutics and for refining its current applications. These protocols provide standardized methods for evaluating this compound's cytotoxic, mutagenic, and analgesic properties in a laboratory setting.

Key In Vitro Assay Data for this compound

The following table summarizes key quantitative data from in vitro studies on this compound, providing a comparative overview of its activity in various assays.

Assay TypeTarget/Cell LineEndpointResult (this compound)Reference
Mechanism of Action Human TRPM8 channels expressed in HEK293 cellsIC₅₀ (Inhibition)2 - 10 µMInhibition of TRPM8 by the urinary tract analgesic drug this compound.[2]
Genotoxicity Salmonella typhimurium strains TA98 and TA1538MutagenicityMutagenic (with S9)Mutagenicity of structurally related phenylazo-3-pyridines in Salmonella typhimurium.[3]
Cytotoxicity Human bladder cancer cell lines (T24, 5637)IC₅₀ (Cell Viability)Data Not AvailableN/A
Anti-inflammatory Ovine COX-1 and COX-2 enzymesIC₅₀ (Inhibition)Data Not AvailableN/A

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accuracy in experimental findings.

Cytotoxicity Assay: MTT Protocol for Urothelial Cells

This protocol is designed to assess the cytotoxic effects of this compound on human urothelial cell lines, such as the cancerous T24 cell line and the non-tumorigenic SV-HUC-1 cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the viability of human bladder epithelial cells.

Materials:

  • Human urothelial cell lines (e.g., T24, SV-HUC-1)

  • Complete cell culture medium (e.g., McCoy's 5A for T24, F-12K Medium for SV-HUC-1)

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the urothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM). Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Genotoxicity Assay: Ames Test Protocol

This protocol determines the mutagenic potential of this compound using histidine-dependent strains of Salmonella typhimurium.

Objective: To evaluate the ability of this compound and its metabolites to induce reverse mutations in Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

  • This compound hydrochloride

  • S9 fraction from Aroclor-1254 induced rat liver for metabolic activation

  • Top agar (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the Salmonella typhimurium strains in nutrient broth at 37°C.

  • Metabolic Activation: Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (NADP and glucose-6-phosphate).

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the this compound solution at various concentrations (e.g., 10 to 5000 µ g/plate ).

    • For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer.

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the vehicle control.

Mechanism of Action: TRPM8 Inhibition Assay via Calcium Imaging

This protocol outlines the procedure to measure the inhibitory effect of this compound on the TRPM8 ion channel using a Fura-2 AM calcium imaging assay in HEK293 cells expressing the human TRPM8 channel.

Objective: To quantify the inhibition of TRPM8 channel activity by this compound in response to a TRPM8 agonist.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TRPM8 agonist (e.g., Menthol, Icilin)

  • This compound hydrochloride

  • Fluorescence microscope or plate reader equipped for ratiometric calcium imaging

Procedure:

  • Cell Culture: Culture HEK293-TRPM8 cells on glass coverslips or in 96-well black-walled imaging plates.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip on the microscope stage or place the plate in the reader.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

  • Experimental Protocol:

    • Establish a stable baseline fluorescence ratio (340/380 nm).

    • Apply the TRPM8 agonist (e.g., 100 µM Menthol) to induce a calcium influx and record the change in the fluorescence ratio.

    • After a washout period, pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 5-10 minutes.

    • Co-apply the TRPM8 agonist and this compound and record the fluorescence ratio.

  • Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio as a measure of intracellular calcium concentration. Determine the percentage of inhibition of the agonist-induced response by this compound and calculate the IC₅₀ value.

Anti-inflammatory Effect: Cyclooxygenase (COX) Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Objective: To determine if this compound inhibits the activity of COX-1 and/or COX-2 and to quantify its potency (IC₅₀).

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • This compound hydrochloride

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: Add various concentrations of this compound or the positive control to the wells. Include a vehicle control. Incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • PGE₂ Measurement: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value for each enzyme.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Urothelial Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound (various concentrations) incubate_24h->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the in vitro cytotoxicity (MTT) assay.

TRPM8_Inhibition_Pathway cluster_activation Channel Activation cluster_signaling Intracellular Signaling Menthol Menthol / Cold Stimulus TRPM8 TRPM8 Ion Channel Menthol->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Analgesia Analgesic Effect Ca_influx->Analgesia Leads to This compound This compound This compound->TRPM8 Inhibits

Signaling pathway of TRPM8 inhibition by this compound.

These detailed protocols and the accompanying data and diagrams provide a solid foundation for researchers to investigate the in vitro properties of this compound. Further studies are encouraged to fill the existing data gaps, particularly concerning the cytotoxicity and anti-inflammatory mechanisms of this important urinary analgesic.

References

Animal Models for Efficacy Studies of Phenazopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine is a urinary tract analgesic widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs), surgical procedures, or other urinary tract irritations.[1] While its clinical use is well-established, preclinical evaluation of its efficacy and mechanism of action relies on robust and reproducible animal models that mimic the underlying pathologies of bladder pain and inflammation. This document provides detailed application notes and protocols for key animal models used in this compound efficacy studies, presents available quantitative data, and visualizes relevant biological pathways.

The most extensively characterized animal model for studying bladder pain and the efficacy of analgesics like this compound is the cyclophosphamide (CYP)-induced cystitis model in rodents.[2][3] This model recapitulates many of the hallmark features of interstitial cystitis/bladder pain syndrome (IC/BPS), including bladder inflammation, edema, hemorrhage, and visceral pain.[2][3] Other relevant models, such as the protamine sulfate-induced urothelial barrier disruption model, are also discussed to provide a comprehensive overview for researchers.

Key Animal Models and Experimental Protocols

Cyclophosphamide (CYP)-Induced Cystitis Model in Rats

This model is the cornerstone for evaluating the efficacy of this compound and its metabolites in reducing bladder pain and inflammation. Both acute and chronic protocols are utilized to represent different clinical scenarios.

a. Acute CYP-Induced Cystitis

This protocol induces a rapid and severe inflammatory response in the bladder, suitable for screening the acute analgesic effects of compounds.

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley rats (200-250g) are commonly used.

  • Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) is administered. Control animals receive a saline injection.

  • Drug Administration: this compound or its metabolites are typically administered orally (p.o.) at a specified dose (e.g., 20 mg/kg) prior to or shortly after CYP injection.

  • Pain Assessment (Visceral Hyperalgesia):

    • Mechanical allodynia and hyperalgesia are assessed using von Frey filaments applied to the lower abdomen.

    • A baseline measurement is taken before CYP injection.

    • Post-CYP measurements are taken at various time points, typically between 1 and 4 hours after induction.

    • The response to the filament is scored based on behavioral observation (e.g., abdominal retraction, licking, vocalization).

    • The nociceptive threshold (the lowest force to elicit a response) and the area under the curve (AUC) of the response scores are calculated.

  • Assessment of Bladder Inflammation:

    • At the end of the experiment (e.g., 4 hours post-CYP), animals are euthanized, and the bladders are excised.

    • Bladder Weight: The wet weight of the bladder is measured as an indicator of edema.

    • Macroscopic Scoring: The bladder is visually inspected and scored for hemorrhage and edema.

    • Vascular Permeability: Evans blue dye can be injected intravenously before euthanasia to quantify plasma extravasation into the bladder tissue.

b. Chronic CYP-Induced Cystitis

This protocol involves repeated, lower doses of CYP to induce a more persistent state of bladder inflammation and pain, mimicking chronic conditions like IC/BPS.

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley rats.

  • Induction of Cystitis: Repeated i.p. injections of a lower dose of cyclophosphamide (e.g., 40-75 mg/kg) are administered every 2-3 days for a specified period (e.g., 7-10 days).

  • Drug Administration: Test compounds are administered, often daily, during the latter phase of the induction period.

  • Pain Assessment: Visceral pain is assessed using von Frey filaments at baseline and at the end of the study period.

  • Assessment of Bladder Inflammation: Similar to the acute model, bladder weight, macroscopic scoring, and histological analysis are performed at the end of the study.

Protamine Sulfate-Induced Urothelial Barrier Disruption Model

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley rats or mice.

  • Induction of Urothelial Permeability:

    • Animals are anesthetized, and a catheter is inserted into the bladder via the urethra.

    • The bladder is emptied, and protamine sulfate (e.g., 10 mg/mL in saline) is instilled into the bladder and retained for a specific duration (e.g., 30 minutes). Control animals receive saline instillation.

    • The protamine sulfate solution is then drained.

  • Functional Assessment:

    • Urodynamics: Cystometry can be performed to assess bladder function, including bladder capacity, voiding frequency, and the presence of non-voiding contractions.

    • Permeability Measurement: A marker molecule (e.g., 14C-urea) can be instilled into the bladder, and its appearance in the blood can be measured to quantify barrier function.

  • Pain Assessment: Referred visceral sensitivity can be measured using von Frey filaments as described in the CYP model.

Bacterial-Induced Urinary Tract Infection (UTI) Model

While this compound is primarily an analgesic and not an antibiotic, its efficacy in relieving UTI-associated symptoms can be studied in a bacterial infection model.

Experimental Protocol:

  • Animal Model: Female C57BL/6 or other susceptible mouse strains are commonly used.

  • Induction of UTI:

    • Mice are anesthetized, and a catheter is inserted into the bladder.

    • A known concentration of a uropathogenic bacterial strain (e.g., Escherichia coli) is instilled into the bladder.

  • Drug Administration: this compound is administered orally at various time points post-infection.

  • Symptomatic Assessment:

    • While challenging, behavioral indicators of pain or discomfort (e.g., changes in posture, grooming, or activity levels) can be monitored.

    • Urinary frequency can be assessed by placing the mice on filter paper and counting the number of urine spots.

  • Bacterial Load and Inflammation Assessment:

    • At the end of the experiment, urine, bladder, and kidney tissues are collected to determine bacterial colony-forming units (CFU).

    • Bladder tissue can be processed for histological analysis of inflammation.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from these models. Note: Specific data from the literature for this compound was limited in the provided search results; these tables serve as templates for data presentation.

Table 1: Efficacy of this compound Metabolite (KSHN002004) in Acute CYP-Induced Cystitis in Rats

Treatment GroupDose (mg/kg, p.o.)Pain Score (AUC)% Reduction in Pain vs. VehicleBladder Weight (mg)Hemorrhage Score (0-3)Vascular Permeability (OD)
Saline Control-Data not available-Data not availableData not availableData not available
CYP + Vehicle-Data not available-Data not availableData not availableData not available
CYP + KSHN00200420Significant reduction (p<0.01) Data not availableSignificant reduction Significant reduction Significant reduction
CYP + this compound20Mild reductionData not availableData not availableData not availableData not available
CYP + Acetaminophen20Mild reductionData not availableData not availableData not availableData not available

Based on qualitative descriptions from a 2023 Journal of Urology abstract. Specific quantitative values were not provided in the abstract.

Table 2: Effect of this compound on Bladder Afferent Nerve Activity in Rats

Treatment GroupDose (mg/kg, i.v.)Aδ-Fiber Activity (% of Control)C-Fiber Activity (% of Control)
This compound0.1Data not availableData not available
0.3Data not availableData not available
1.0Significant dose-dependent decrease No significant change
3.0Data not availableData not available
Lidocaine0.3 - 3.0Significant decrease Significant decrease
Acetaminophen1.0 - 10.0Significant decrease No significant change

Based on a 2010 study in Neurourology and Urodynamics. Specific percentages were not provided in the abstract.

Mandatory Visualizations

Signaling Pathway of this compound's Analgesic Action

This compound is thought to exert its analgesic effect locally on the urinary tract mucosa. One of the proposed mechanisms is the inhibition of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold and menthol sensor that is also involved in mechanosensation and pain signaling in the bladder.

phenazopyridine_mechanism cluster_bladder_lumen Bladder Lumen cluster_urothelium Urothelial Cell / Afferent Nerve Ending This compound This compound (Excreted in Urine) trpm8 TRPM8 Channel This compound->trpm8 Inhibits calcium Ca²⁺ Influx trpm8->calcium Mediates depolarization Depolarization calcium->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal stimulus Noxious Stimuli (e.g., Inflammation, Stretch) stimulus->trpm8 Activates

Caption: Proposed mechanism of this compound analgesia via TRPM8 inhibition.

Experimental Workflow for Acute CYP-Induced Cystitis Model

The following diagram outlines the typical workflow for evaluating the efficacy of a test compound in the acute CYP-induced cystitis model.

cyp_workflow start Select Female Sprague-Dawley Rats baseline Baseline Pain Assessment (von Frey Filaments) start->baseline grouping Divide into Treatment Groups (Control, CYP+Vehicle, CYP+Test Compound) baseline->grouping induction Induce Cystitis: Single i.p. Injection of CYP (150 mg/kg) or Saline (Control) grouping->induction treatment Administer Vehicle or Test Compound (p.o.) induction->treatment pain_assessment Post-Induction Pain Assessment (1-4 hours) treatment->pain_assessment euthanasia Euthanasia and Bladder Excision pain_assessment->euthanasia analysis Analyze Bladder Weight, Hemorrhage, and Vascular Permeability euthanasia->analysis data_out Quantitative Efficacy Data analysis->data_out

References

Application Notes and Protocols for Phenazopyridine as a Research Tool in Urology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine is a well-established urinary analgesic widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with lower urinary tract infections and other irritative voiding syndromes.[1][2][3] While its clinical application is primarily as an analgesic, emerging research has highlighted its potential as a valuable tool for investigating the molecular and cellular mechanisms underlying urological sensation and pathology. These application notes provide an overview of this compound's mechanisms of action and detailed protocols for its use in urological research.

Mechanisms of Action

The primary mechanism of action of this compound is believed to be a localized analgesic and anesthetic effect on the mucosa of the urinary tract.[1][3] However, recent studies have elucidated more specific molecular targets that contribute to its pharmacological effects.

Inhibition of Bladder Afferent Nerve Activity

This compound has been shown to directly inhibit mechanosensitive Aδ-fibers in the bladder wall. This action is thought to contribute to its clinical efficacy in conditions of bladder hypersensitivity. Unlike local anesthetics such as lidocaine, which inhibit both Aδ- and C-fibers, this compound's selective effect on Aδ-fibers suggests a more specific mechanism for modulating bladder sensation.

Modulation of TRPM8 Channels

A significant molecular target of this compound is the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold and menthol receptor expressed in sensory neurons that innervate the bladder. This compound acts as an inhibitor of TRPM8, with IC50 values in the low micromolar range. This inhibition is thought to contribute to its analgesic properties, as TRPM8 is upregulated in patients with painful bladder disorders.

Kinase Inhibition

This compound has been identified as a kinase inhibitor, targeting several kinases involved in cell growth, metabolism, and nociception. Notably, it exhibits sub-micromolar binding affinities for cyclin-G-associated kinase (GAK) and the phosphatidylinositol kinases PI4KB and PIP4K2C. The inhibition of these kinases, particularly those involved in pain signaling, provides another layer to its mechanism of action.

Data Presentation

The following tables summarize the quantitative data on this compound's bioactivity from various in vitro and in vivo studies.

Table 1: Kinase Binding Affinity of this compound

Kinase TargetMethodParameterValue (nM)Reference
GAKKd select analysisKd130
PI4KBKd select analysisKd480
PI5P4KγNot SpecifiedKd540
PIP4K2CKd select analysisKd600
MAP4K1Kd select analysisKd1,100
STK35Kd select analysisKd1,100
FLT3(ITD)Kd select analysisKd1,300
LRRK2-G2019SKd select analysisKd2,000
FLT3Kd select analysisKd2,100

Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.

Table 2: Inhibition of TRPM8 by this compound

AssayCell TypeParameterValue (µM)Reference
Inhibition of menthol-induced Ca2+ influxHEK293 cells expressing TRPM8IC502 - 10

Table 3: In Vivo Effects of this compound on Bladder Afferent Nerve Firing

Nerve Fiber TypeAnimal ModelDosingEffectReference
Aδ-fibersRat0.1-3 mg/kg (intravenous)Dose-dependent decrease in firing activity
C-fibersRat0.1-3 mg/kg (intravenous)No significant effect

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a research tool in urology.

Protocol 1: In Vivo Model of Cyclophosphamide-Induced Cystitis in Rats to Evaluate Analgesic Effects

This protocol is adapted from studies investigating visceral pain in rodent models of interstitial cystitis/bladder pain syndrome (IC/BPS).

Objective: To induce a chemical cystitis in rats that mimics features of IC/BPS and to assess the analgesic efficacy of this compound.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • Cyclophosphamide (CYP), dissolved in sterile saline

  • This compound hydrochloride, prepared for oral or intraperitoneal administration

  • Vehicle control (e.g., saline or appropriate solvent for this compound)

  • Von Frey filaments for assessing mechanical allodynia

  • Anesthesia (e.g., isoflurane or urethane)

Procedure:

  • Induction of Cystitis:

    • Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg. For a chronic model, repeated lower doses (e.g., 40 mg/kg i.p. on days 0, 3, and 6) can be used.

  • Drug Administration:

    • Administer this compound or vehicle control at the desired dose and route. The timing of administration will depend on the study design (e.g., pre-treatment or post-treatment).

  • Assessment of Visceral Pain (Mechanical Allodynia):

    • Place the rats in individual clear plastic chambers with a wire mesh floor and allow them to acclimate.

    • Apply von Frey filaments of increasing force to the lower abdominal area, near the bladder.

    • Record the behavioral responses to each filament application. A common scoring system is: 0 = no reaction; 1 = retraction of the abdomen; 2 = immediate withdrawal or jumping; 3 = licking of the stimulated area.

    • Determine the nociceptive threshold (the lowest force that elicits a response) and the overall nociceptive score.

  • Data Analysis:

    • Compare the nociceptive thresholds and scores between the this compound-treated group, the vehicle-treated group, and a sham (no CYP) control group. A significant increase in the nociceptive threshold and a decrease in the overall score in the this compound group would indicate an analgesic effect.

Protocol 2: In Vitro Assay for TRPM8 Inhibition using Calcium Imaging

This protocol is based on studies investigating the molecular targets of this compound.

Objective: To determine the inhibitory effect of this compound on TRPM8 channel activity in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Cell culture medium and supplements

  • This compound hydrochloride, dissolved in a suitable solvent (e.g., DMSO)

  • TRPM8 agonist (e.g., menthol or icilin)

  • Fura-2 AM or other suitable calcium indicator dye

  • Fluorescence plate reader or microscope equipped for calcium imaging

Procedure:

  • Cell Culture and Loading with Calcium Indicator:

    • Culture the TRPM8-expressing HEK293 cells in appropriate multi-well plates.

    • Load the cells with Fura-2 AM according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

  • Stimulation and Measurement of Calcium Influx:

    • Add the TRPM8 agonist (e.g., menthol) to the wells to stimulate channel opening and subsequent calcium influx.

    • Immediately begin measuring the intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye using a plate reader or microscope.

  • Data Analysis:

    • Calculate the change in fluorescence intensity as an indicator of calcium influx.

    • Plot the concentration-response curve for this compound's inhibition of the agonist-induced calcium response.

    • Determine the IC50 value of this compound for TRPM8 inhibition.

Visualizations

Signaling Pathway Diagram

Phenazopyridine_Mechanism_of_Action This compound This compound BladderMucosa Bladder Mucosa This compound->BladderMucosa Localizes in AfferentNerve Aδ Afferent Nerve Fibers This compound->AfferentNerve Inhibits TRPM8 TRPM8 Channel This compound->TRPM8 Inhibits Kinases Kinases (GAK, PI4KB, PIP4K2C) This compound->Kinases Inhibits Nociception Nociceptive Signaling AfferentNerve->Nociception Transmits TRPM8->Nociception Activates Kinases->Nociception Modulates PainSensation Reduced Pain Sensation Nociception->PainSensation Leads to Experimental_Workflow Start Start: In Vivo Pain Model Induction Induce Cystitis (CYP) Start->Induction Treatment Administer this compound or Vehicle Induction->Treatment Assessment Assess Mechanical Allodynia (Von Frey) Treatment->Assessment Analysis Data Analysis: Compare Nociceptive Scores Assessment->Analysis Conclusion Conclusion: Analgesic Efficacy Analysis->Conclusion

References

Application Notes and Protocols for Studying Bladder Pain in Animal Models Using Phenazopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine is a urinary tract analgesic widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with lower urinary tract infections and other irritative conditions.[1] While its precise mechanism of action is not fully elucidated, it is understood to exert a topical analgesic effect on the mucosa of the urinary tract.[1][2] Preclinical research in animal models is crucial for understanding its mechanisms and evaluating its potential in novel therapeutic strategies for bladder pain, including conditions like interstitial cystitis/bladder pain syndrome (IC/BPS).

These application notes provide detailed protocols for utilizing this compound in established animal models of bladder pain, focusing on the cyclophosphamide-induced cystitis model in rats. Methodologies for pain assessment and analysis of nerve activity are also described.

Mechanism of Action in Bladder Pain

This compound's analgesic effect in the bladder is believed to be multifactorial. Evidence from animal studies suggests two primary mechanisms:

  • Inhibition of Bladder Afferent Nerve Fibers: this compound has been shown to directly inhibit mechanosensitive Aδ-fibers in the rat bladder.[3][4] These fibers are responsible for transmitting sharp, localized pain signals. This inhibitory action is dose-dependent and is not observed in C-fibers, which are involved in dull, burning pain.

  • Modulation of TRPM8 Channels: Recent studies have identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as a molecular target for this compound. TRPM8 is a cold and menthol receptor expressed in sensory neurons innervating the bladder. In conditions of bladder hypersensitivity, TRPM8 expression can be upregulated. This compound inhibits TRPM8, which may underlie its analgesic activity.

Proposed Signaling Pathway for this compound in Bladder Pain

phenazopyridine_pathway cluster_bladder Bladder Wall cluster_neuron Sensory Neuron Membrane PAP This compound (in urine) Urothelium Urothelium PAP->Urothelium crosses TRPM8 TRPM8 Channel PAP->TRPM8 inhibits Adelta Aδ-Fiber PAP->Adelta directly inhibits SensoryNeuron Sensory Neuron SensoryNeuron->Adelta transmits via TRPM8->SensoryNeuron activation PainSignal Pain Signal (to spinal cord) Adelta->PainSignal

Fig. 1: Proposed mechanism of this compound in the bladder.

Experimental Protocols

Cyclophosphamide (CYP)-Induced Cystitis Model in Rats

This is a widely used and well-validated model for inducing bladder inflammation and pain, mimicking features of human IC/BPS. Both acute and chronic protocols can be employed.

  • Cyclophosphamide (CYP)

  • Sterile saline (0.9% NaCl)

  • This compound or its metabolites

  • Vehicle for this compound (e.g., water, saline)

  • Female Sprague-Dawley rats (200-250 g)

  • Gavage needles (for oral administration)

  • Syringes and needles for intraperitoneal (i.p.) injection

This protocol induces a rapid and severe inflammatory response.

  • Animal Acclimation: House rats in standard conditions for at least one week prior to the experiment.

  • Induction of Cystitis: Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg. Dissolve CYP in sterile saline to a final volume of 5 mL/kg.

  • This compound Administration: Administer this compound or its metabolites orally (p.o.) at the desired dose (e.g., 20 mg/kg) prior to or after CYP administration, depending on the study design.

  • Pain Assessment: Assess bladder pain at baseline (0 hr) and at various time points post-CYP injection (e.g., 1, 2, and 4 hours). The peak pain response is typically observed around 4 hours post-injection.

This protocol is designed to model the more persistent nature of chronic bladder pain.

  • Animal Acclimation: As in the acute protocol.

  • Induction of Cystitis: Administer i.p. injections of CYP at a lower dose of 40-50 mg/kg on days 0, 3, and 6.

  • This compound Administration: Administer this compound or its metabolites orally once or twice daily on subsequent days (e.g., days 8, 9, and 10) at the desired dose (e.g., 20 mg/kg).

  • Pain Assessment: Assess bladder pain at baseline (day 0) and on subsequent days (e.g., day 10) to evaluate the development of chronic pain and the efficacy of the treatment.

Assessment of Bladder Pain: Von Frey Test

The Von Frey test is a standard method for assessing mechanical allodynia (pain in response to a non-painful stimulus) in the suprapubic region, which is indicative of bladder pain.

  • Von Frey filaments of varying forces (e.g., 1-60 g)

  • Testing chambers with a wire mesh floor

  • Rats from the CYP-induced cystitis model

  • Acclimation: Place each rat in an individual testing chamber on the wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Filament Application: Apply the Von Frey filaments perpendicularly to the lower abdominal area, in the vicinity of the urinary bladder, through the mesh floor. Apply each filament for approximately 1-2 seconds with enough force to cause a slight bend.

  • Stimulation Pattern: Apply filaments in ascending order of force. Each filament should be applied multiple times (e.g., 3 times) with a short interval between applications (e.g., 5-10 seconds).

  • Scoring of Response: Assign a score based on the rat's response to the stimulation. A common scoring system is as follows:

    • 0 = No reaction

    • 1 = Retraction of the abdomen

    • 2 = Change of position

    • 3 = Licking and/or vocalization

  • Data Analysis: Express nociceptive parameters as the nociceptive threshold (the lowest force that elicits a response) and/or the area under the curve (AUC) calculated by plotting the individual nociceptive scores against the Von Frey forces.

Measurement of Bladder Afferent Nerve Activity

This protocol directly measures the effect of this compound on the electrical activity of bladder sensory nerves.

  • Female Sprague-Dawley rats

  • Urethane anesthetic

  • This compound, lidocaine, acetaminophen

  • Equipment for single-fiber nerve recording (amplifier, oscilloscope, data acquisition system)

  • Catheter for bladder distension

  • Saline for bladder filling

  • Anesthesia: Anesthetize the rat with urethane.

  • Surgical Preparation: Expose the L6 dorsal root and identify single nerve fibers originating from the bladder through electrical stimulation of the pelvic nerve and bladder distension.

  • Fiber Classification: Classify nerve fibers as Aδ-fibers or C-fibers based on their conduction velocity.

  • Baseline Recording: Measure the afferent nerve activity in response to constant bladder filling with saline before drug administration.

  • Drug Administration: Administer this compound (0.1-3 mg/kg), lidocaine (0.3-3 mg/kg), or acetaminophen (1-10 mg/kg) intravenously.

  • Post-Drug Recording: Measure the afferent nerve activity during bladder filling again after drug administration.

  • Data Analysis: Analyze the changes in nerve firing frequency and bladder compliance before and after drug administration.

Experimental Workflow Diagram

experimental_workflow cluster_model Bladder Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Pain Assessment cluster_neuro Neurophysiological Analysis Induction Induce Cystitis in Rats (Acute or Chronic CYP) Treatment Administer this compound or Vehicle (Oral) Induction->Treatment Nerve_Recording Measure Bladder Afferent Nerve Activity Induction->Nerve_Recording Alternative Endpoint Pain_Assessment Assess Bladder Pain (Von Frey Test) Treatment->Pain_Assessment Treatment->Nerve_Recording Alternative Endpoint

Fig. 2: General experimental workflow for studying this compound in animal models of bladder pain.

Data Presentation

Table 1: Effect of Intravenous this compound on Bladder Afferent Nerve Activity in Rats
DrugDose (mg/kg)Effect on Aδ-Fiber ActivityEffect on C-Fiber ActivityEffect on Bladder Compliance
This compound 0.1 - 3Significant dose-dependent decreaseNo significant effectSignificantly increased
Lidocaine 0.3 - 3Significantly decreasedSignificantly decreasedSignificantly increased
Acetaminophen 1 - 10Significantly decreased (not dose-dependent)No significant effectSignificantly increased
Data summarized from Aizawa & Wyndaele, 2010.
Table 2: Effect of an Active Metabolite of this compound on Pain in a Rat Model of Cyclophosphamide-Induced Cystitis
Treatment GroupPain Score (AUC) - Acute ModelPain Score - Chronic Model
CYP + Vehicle Increased pain responseIncreased pain response
CYP + this compound Mild pain reductionData not specified
CYP + Acetaminophen (APAP) Mild pain reductionMinimal efficacy
CYP + KSHN002004 (20 mg/kg) Significant reduction (p<0.01) Significant reduction
Data summarized from Purohit et al., 2023.Note: Specific quantitative values for pain scores were not available in the abstract. The table reflects the reported qualitative and statistical findings.

Conclusion

The animal models and protocols described provide a robust framework for investigating the analgesic effects of this compound on bladder pain. The cyclophosphamide-induced cystitis model, coupled with the Von Frey test for pain assessment, offers a clinically relevant system to study the efficacy of this compound and its metabolites. Furthermore, direct measurement of bladder afferent nerve activity provides valuable insights into the underlying mechanisms of action. These methodologies are essential for the preclinical evaluation of this compound and the development of novel therapies for bladder pain syndromes.

References

Application Notes & Protocols for Preclinical Research on Phenazopyridine Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and preclinical evaluation of advanced delivery systems for phenazopyridine, a urinary analgesic. The focus is on leveraging nanoparticle-based platforms to enhance the therapeutic efficacy of this compound for conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS) and urinary tract infections (UTIs).

Introduction

This compound is an azo dye that exerts a local analgesic effect on the mucosa of the urinary tract.[1][2][3] It is commonly used for the symptomatic relief of pain, burning, urgency, and frequency associated with UTIs and other urinary tract irritations.[1][4] While effective, its short half-life necessitates frequent dosing. Advanced drug delivery systems, such as mucoadhesive nanoparticles, offer the potential for sustained local delivery of this compound, thereby prolonging its analgesic effect, reducing systemic side effects, and improving patient compliance. This document outlines the preparation, characterization, and preclinical evaluation of a hypothetical this compound-loaded chitosan nanoparticle delivery system.

Proposed Delivery System: this compound-Loaded Chitosan Nanoparticles

Chitosan, a natural polysaccharide, is an ideal candidate for a nanoparticle-based drug delivery system for urinary tract applications due to its biocompatibility, biodegradability, and mucoadhesive properties. These properties can facilitate prolonged retention of the formulation on the bladder wall, leading to sustained local drug release.

Data Presentation: Characterization of this compound Nanoparticles

Below are tables summarizing the expected quantitative data from the characterization of both blank and this compound-loaded chitosan nanoparticles.

Table 1: Physicochemical Characterization of Chitosan Nanoparticles

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank Nanoparticles150 ± 100.2 ± 0.05+35 ± 5
This compound-NP250 ± 200.3 ± 0.07+28 ± 4

Table 2: Drug Loading and In Vitro Release Characteristics

Formulation CodeDrug Loading (%)Encapsulation Efficiency (%)In Vitro Release at 24h (%)
This compound-NP5.2 ± 0.575 ± 560 ± 8

Experimental Protocols

Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol is based on the ionic gelation method.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound hydrochloride

  • Deionized water

Procedure:

  • Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

  • Prepare a 1 mg/mL TPP solution in deionized water.

  • Prepare a 2 mg/mL this compound hydrochloride solution in deionized water.

  • To 10 mL of the chitosan solution, add 2 mL of the this compound solution and stir for 30 minutes.

  • Add 5 mL of the TPP solution dropwise to the chitosan-phenazopyridine mixture under constant magnetic stirring at room temperature.

  • Continue stirring for 1 hour to allow for the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes.

  • Wash the nanoparticle pellet twice with deionized water to remove unentrapped drug and excess TPP.

  • Lyophilize the final nanoparticle suspension for long-term storage.

In Vitro Characterization

4.2.1. Particle Size, PDI, and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Resuspend the lyophilized nanoparticles in deionized water.

    • Analyze the suspension using a Zetasizer instrument.

    • Perform measurements in triplicate.

4.2.2. Drug Loading and Encapsulation Efficiency:

  • Method: UV-Vis Spectrophotometry.

  • Procedure:

    • After centrifugation of the nanoparticle suspension, collect the supernatant.

    • Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at the appropriate wavelength.

    • Calculate drug loading and encapsulation efficiency using the following formulas:

      • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug x 100

4.2.3. In Vitro Drug Release:

  • Method: Dialysis Bag Method.

  • Procedure:

    • Suspend a known amount of this compound-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of released this compound using UV-Vis spectrophotometry.

In Vivo Preclinical Evaluation in a Rat Model of Interstitial Cystitis

This protocol is adapted from preclinical models of cyclophosphamide (CYP)-induced cystitis.

Animal Model:

  • Female Sprague-Dawley rats.

  • Induce cystitis via intraperitoneal injection of CYP (150 mg/kg).

Experimental Groups:

  • Control (Saline)

  • CYP + Saline

  • CYP + Oral this compound (20 mg/kg)

  • CYP + Intravesical this compound-Loaded Nanoparticles

Procedure:

  • Induce cystitis in the designated groups.

  • Administer the respective treatments. For the nanoparticle group, instill the nanoparticle suspension intravesically via a catheter.

  • Assess pain behavior at specified time points using Von Frey filaments.

  • At the end of the study, euthanize the animals and collect bladder tissue.

  • Measure bladder weight, assess hemorrhage scores, and evaluate vascular permeability.

Visualizations

Signaling Pathway

phenazopyridine_signaling cluster_bladder Bladder Lumen cluster_urothelium Urothelium This compound-NP This compound-NP This compound This compound This compound-NP->this compound Sustained Release Sensory Nerves Sensory Nerves This compound->Sensory Nerves Inhibition Pain Sensation Pain Sensation Sensory Nerves->Pain Sensation Signals

Caption: Proposed mechanism of this compound nanoparticles.

Experimental Workflow

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation A Preparation of This compound-NP B Particle Size & Zeta Potential A->B C Drug Loading & Encapsulation A->C D In Vitro Release A->D E CYP-Induced Cystitis Model F Treatment Administration (Oral vs. Intravesical) E->F G Pain Assessment (Von Frey) F->G H Bladder Tissue Analysis G->H

Caption: Preclinical evaluation workflow.

Logical Relationship of Nanoparticle Properties

nanoparticle_properties A Chitosan D Ionic Gelation A->D B TPP B->D C This compound C->D E This compound-NP D->E

Caption: Nanoparticle formulation components.

References

Application of Phenazopyridine in Cystoscopy Procedures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine hydrochloride is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract.[1][2] It is commonly used to alleviate symptoms of urinary tract irritation such as pain, burning, urgency, and frequency.[3][4] In the context of urological procedures, this compound is gaining attention as a potential agent to reduce procedure-related discomfort, particularly during and after cystoscopy.[5] Cystoscopy, a common diagnostic and therapeutic procedure, can be associated with significant patient anxiety and discomfort. This document provides detailed application notes and protocols for the use of this compound in cystoscopy procedures, based on available clinical research.

Application Notes

Mechanism of Action:

This compound provides a localized analgesic effect on the urinary tract lining. While the precise molecular mechanism is not fully elucidated, it is hypothesized to involve the inhibition of voltage-gated sodium channels and group A nerve fibers within the bladder mucosa. This action is thought to dampen the transmission of pain signals arising from the mechanical stimulation and irritation caused by the cystoscope. Evidence also suggests that this compound may hinder kinases involved in nociception.

Clinical Rationale for Use in Cystoscopy:

The administration of this compound prior to cystoscopy aims to reduce patient discomfort during the procedure and alleviate post-procedural symptoms such as dysuria. By providing a local anesthetic effect, it may improve patient tolerance of the procedure, potentially reducing the need for more invasive anesthetic techniques in some cases.

Pharmacokinetics:

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. It is then excreted in the urine, where it exerts its topical analgesic effect directly on the urinary tract mucosa. A notable characteristic of this compound is that it colors the urine orange or red, a harmless side effect that patients should be counseled on.

Indications for Use in Cystoscopy:

  • To reduce pain and discomfort during flexible or rigid cystoscopy.

  • To alleviate post-cystoscopy symptoms, including pain on first urination.

  • As an adjunct to standard local anesthetics (e.g., lidocaine gel).

Contraindications:

  • Hypersensitivity to this compound.

  • Renal insufficiency.

  • Severe hepatitis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a randomized controlled trial investigating the efficacy of this compound in reducing discomfort during and after cystoscopy.

Outcome MeasureThis compound Group (n=50)Control Group (n=47)p-valueCitation
Visual Analog Scale (VAS) Score Immediately After Cystoscopy (Difference) 27.7% lower than control-<0.001
Mean VAS Score 3 Hours After Cystoscopy Two times less than control-0.012
Proportion of "Zero" VAS Scores 3 Hours After Cystoscopy 10%0%<0.005
Proportion of "Zero" VAS Scores 8 Hours After Cystoscopy 28%4%<0.005
Heart Rate After Procedure (beats/min) 75.177.90.016

Experimental Protocols

Protocol: A Randomized Controlled Trial to Evaluate the Efficacy of this compound in Cystoscopy

This protocol is based on a study that assessed the influence of this compound on patient well-being during and after cystoscopy.

1. Study Design:

  • A prospective, randomized, controlled clinical trial.

2. Patient Population:

  • Patients scheduled for diagnostic or therapeutic cystoscopy for indications such as hematuria, lower urinary tract symptoms, or removal of a ureteral stent.

3. Randomization:

  • Patients are randomized into two groups: an experimental group receiving this compound and a control group.

4. Intervention:

  • Experimental Group:

    • Administer 200 mg of this compound orally 20 minutes before the cystoscopy procedure.

    • Following the procedure, administer 200 mg of this compound orally every 8 hours for a total of three doses.

    • Intraurethral lidocaine gel is also used as a local anesthetic before the procedure.

  • Control Group:

    • Receive only intraurethral lidocaine gel as a local anesthetic before the procedure.

5. Data Collection:

  • Baseline:

    • Record patient demographics and baseline clinical characteristics.

    • Measure baseline heart rate.

  • During and Immediately After Cystoscopy:

    • Assess pain and discomfort using a Visual Analog Scale (VAS) immediately following the procedure.

    • Measure heart rate immediately after the procedure.

  • Post-Cystoscopy Follow-up:

    • Administer VAS questionnaires at 3, 8, and 24 hours post-procedure to assess pain, particularly during the first urination.

6. Outcome Measures:

  • Primary Outcome:

    • Difference in VAS scores between the experimental and control groups at various time points post-cystoscopy.

  • Secondary Outcomes:

    • Difference in heart rate between the two groups post-procedure.

    • Proportion of patients with a VAS score of zero at each follow-up time point.

    • Incidence of any adverse events.

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_urinary Urinary Tract This compound This compound Ingestion absorption Rapid Absorption This compound->absorption excretion Excretion into Urine absorption->excretion mucosa Action on Bladder Mucosa excretion->mucosa inhibition Inhibition of Nerve Fibers & Nociceptive Kinases mucosa->inhibition analgesia Local Analgesic Effect inhibition->analgesia

Caption: Proposed Mechanism of Action of this compound.

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure patient_enrollment Patient Enrollment & Informed Consent randomization Randomization patient_enrollment->randomization group_a Group A: This compound + Lidocaine Gel randomization->group_a group_b Group B: Lidocaine Gel Only randomization->group_b admin_this compound Administer 200mg This compound (20 mins prior) group_a->admin_this compound lidocaine_b Administer Lidocaine Gel group_b->lidocaine_b lidocaine_a Administer Lidocaine Gel admin_this compound->lidocaine_a cystoscopy Cystoscopy Procedure lidocaine_a->cystoscopy lidocaine_b->cystoscopy vas_immediate Immediate Post-Procedure VAS & Heart Rate Assessment cystoscopy->vas_immediate vas_followup Follow-up VAS Assessment (3, 8, 24 hours) vas_immediate->vas_followup data_analysis Data Analysis vas_followup->data_analysis

Caption: Experimental Workflow for a Clinical Trial.

References

Application Notes and Protocols: Phenazopyridine in Postoperative Urological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenazopyridine is a urinary analgesic approved by the U.S. Food and Drug Administration (FDA) to alleviate symptoms of dysuria, burning, urgency, and pain associated with the lower urinary tract.[1] While not an antibiotic, it serves as an important adjunctive therapy in postoperative urological settings.[1][2] Its primary application is to provide symptomatic relief following procedures such as cystoscopy, transurethral resection of the bladder (TURBT), prostate surgeries (e.g., Urolift, Rezum, TURP), and ureteroscopy.[3][4] These notes provide an overview of its mechanism, clinical data from postoperative studies, and standardized protocols for research applications.

Mechanism of Action: The precise mechanism of action for this compound is not fully understood. It is hypothesized to exert a direct topical analgesic or local anesthetic effect on the mucosa of the urinary tract. Evidence suggests it may inhibit nerve fibers in the bladder that respond to mechanical stimuli and also hinder kinases involved in cell growth and nociception. After oral administration, it is rapidly absorbed and excreted by the kidneys into the urine, where it becomes active. Approximately 65% of an oral dose is secreted unchanged in the urine.

Quantitative Data from Postoperative Clinical Studies

The use of this compound to mitigate postoperative complications, particularly urinary retention and pain, has been a subject of clinical investigation. The results, however, have been mixed. Below is a summary of quantitative data from key randomized controlled trials (RCTs).

Table 1: Efficacy of this compound on Postoperative Voiding Dysfunction

Study / CohortSurgical ProcedureThis compound RegimenControl GroupOutcome: Voiding Trial Failure Rate (this compound Group)Outcome: Voiding Trial Failure Rate (Control Group)P-Value
Dueñas-Garcia et al. (Retrospective)Retropubic Midurethral Sling200 mg preoperatively (most subjects)No this compound12% (10/82)26.9% (18/67)<0.05 (Calculated Odds Ratio: 2.98)
Dueñas-Garcia et al. (Prospective RCT)Retropubic Midurethral Sling200 mg preoperativelyNo this compound27% (12/44)21% (9/44)0.453
Sierra et al. (RCT)Pelvic Organ Prolapse Surgery200 mg preoperatively + 200 mg on postoperative day 1200 mg preoperatively only42% (32/76)34% (26/76)0.326

Table 2: Efficacy of this compound on Postoperative Pain

Study / CohortSurgical ProcedureThis compound RegimenControl GroupOutcome: Postoperative Pain (this compound Group)Outcome: Postoperative Pain (Control Group)P-Value
Dueñas-Garcia et al. (Prospective RCT)Retropubic Midurethral Sling200 mg preoperativelyNo this compoundMean VAS Score: 1.21Mean VAS Score: 1.760.046
Sierra et al. (RCT)Pelvic Organ Prolapse Surgery200 mg preoperatively + 200 mg on postoperative day 1200 mg preoperatively onlyMean Pain Score: 3/10Mean Pain Score: 3/100.206

VAS: Visual Analog Scale

Experimental Protocols

Below are standardized protocols derived from methodologies reported in clinical trials for investigating this compound in a postoperative urological research setting.

Protocol 1: Investigating the Effect on Postoperative Voiding Dysfunction

1. Objective: To determine the effect of preoperative oral this compound on the rate of postoperative voiding dysfunction in patients undergoing urological surgery (e.g., midurethral sling).

2. Study Design:

  • Type: Randomized Controlled Trial (RCT).

  • Blinding: Due to the characteristic orange discoloration of urine, blinding of patients and assessors is not feasible; an unblinded or single-blind (investigator-blinded) design is necessary.

  • Population: Adult patients scheduled for the specified urological procedure under general anesthesia, with no concomitant procedures.

3. Materials:

  • This compound hydrochloride tablets (e.g., 200 mg).

  • Placebo (if applicable, though difficult due to urine discoloration).

  • Bladder scanner for post-void residual (PVR) measurement.

  • Standardized pain assessment tool (e.g., Visual Analog Scale).

  • Case Report Forms for data collection.

4. Procedure:

  • Recruitment & Randomization:

    • Screen patients based on inclusion/exclusion criteria.

    • Obtain informed consent.

    • Randomize subjects into two arms: Intervention (this compound) and Control (No this compound). Randomization can be performed via computer-generated sequences in sealed, opaque envelopes.

  • Drug Administration:

    • Intervention Group: Administer a single oral dose of 200 mg this compound preoperatively.

    • Control Group: No this compound administered.

  • Surgical Procedure:

    • Proceed with the standardized surgical intervention as planned.

    • Record intraoperative data: medications, blood loss, complications.

  • Postoperative Assessment (Primary Outcome):

    • Perform a standardized voiding trial prior to patient discharge.

    • Definition of a Successful Voiding Trial: Post-void residual (PVR) volume is less than one-half of the total voided volume.

    • Record the outcome (Pass/Fail) for each subject.

  • Postoperative Assessment (Secondary Outcomes):

    • Assess pain scores pre- and postoperatively (e.g., 2-3 hours after the procedure) using a VAS.

    • Monitor for adverse events, such as urinary tract infections or prolonged urinary retention.

5. Data Analysis:

  • Compare the rate of voiding trial failure between the intervention and control groups using a Chi-squared or Fisher's exact test.

  • Compare pain scores and other secondary outcomes using appropriate statistical tests (e.g., t-test, Wilcoxon rank-sum test).

Visualizations

Signaling Pathway and Mechanism

G OralAdmin Oral Administration (100-200 mg TID) GIT Rapid GI Tract Absorption OralAdmin->GIT Metabolism Liver Metabolism (Hydroxylation) GIT->Metabolism Excretion Renal Excretion (~65% Unchanged) Metabolism->Excretion Urine Active Drug in Urine (Orange/Red Color) Excretion->Urine Mucosa Urinary Tract Mucosa Urine->Mucosa Direct Contact Effect Topical Analgesic Effect Mucosa->Effect Symptoms Reduced Pain, Burning, Urgency Effect->Symptoms G Screening Patient Screening & Informed Consent Randomization Randomization Screening->Randomization GroupA Intervention Group: 200mg this compound PO Randomization->GroupA Arm 1 GroupB Control Group: No this compound Randomization->GroupB Arm 2 Surgery Standardized Urological Surgery GroupA->Surgery GroupB->Surgery Assessment Postoperative Assessment Surgery->Assessment Primary Primary Outcome: Standardized Voiding Trial Assessment->Primary Secondary Secondary Outcomes: Pain Scores (VAS), AEs Assessment->Secondary Analysis Data Analysis Primary->Analysis Secondary->Analysis

References

Application Notes and Protocols for the Synthesis of Phenazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various phenazopyridine derivatives. This compound, a well-known urinary tract analgesic, serves as a versatile scaffold for the development of novel therapeutic agents. The following sections detail the synthesis of the parent compound, amino acid conjugates, and derivatives with modified aromatic systems, which have shown potential as inhibitors of translesion synthesis (TLS), a pathway implicated in cancer cell survival.

General Synthesis of this compound and its Derivatives

The core synthesis of this compound and its analogues typically involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with 2,6-diaminopyridine. This versatile method allows for the introduction of various substituents on the phenyl ring, leading to a diverse library of compounds.

A general workflow for this synthesis is outlined below:

G cluster_diazotization Diazotization cluster_coupling Azo Coupling A Substituted Aniline B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D 2,6-Diaminopyridine E Aqueous Acidic Conditions C->E D->E Couples with F This compound Derivative E->F Yields

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes the fundamental synthesis of this compound hydrochloride from aniline and 2,6-diaminopyridine.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2,6-Diaminopyridine

  • Ice

  • Water

  • Ethanol

Procedure:

  • Diazotization of Aniline:

    • In a flask, dissolve aniline in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 20-30 minutes at 0-5 °C. The formation of the benzenediazonium chloride is complete when the solution gives a positive test with starch-iodide paper (turns blue-black).

  • Azo Coupling:

    • In a separate beaker, dissolve 2,6-diaminopyridine in dilute hydrochloric acid.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2,6-diaminopyridine solution with constant stirring.

    • A red-orange precipitate of this compound hydrochloride will form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound hydrochloride.

    • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of Aminoacyl-Phenazopyridine Derivatives (Prodrugs)

This protocol details the synthesis of amino acid conjugates of this compound, which can act as prodrugs with potentially improved bioavailability and reduced side effects. The example provided is for the synthesis of Boc-glycyl-phenazopyridine.

Materials:

  • This compound (free base)

  • Boc-glycine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • Preparation of this compound Free Base:

    • Dissolve this compound hydrochloride in a mixture of water and ethyl acetate.

    • Add potassium carbonate to neutralize the hydrochloride salt.

    • Stir the mixture at room temperature for 30 minutes.

    • Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the this compound free base.

  • Coupling of Boc-glycine to this compound:

    • To a solution of Boc-glycine in THF, add EDC followed by the this compound free base.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the crude product by column chromatography to yield Boc-glycyl-phenazopyridine.[1]

  • Deprotection of the Boc Group:

    • Dissolve the Boc-glycyl-phenazopyridine in dichloromethane.

    • Add trifluoroacetic acid and stir at room temperature for 2-3 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting glycyl-phenazopyridine can be converted to its hydrochloride salt for improved stability and handling.[1]

Protocol 3: Synthesis of this compound Derivatives with Phenyl Ring Modifications

This protocol provides a general method for synthesizing this compound derivatives with various substituents on the phenyl ring, which have been investigated as inhibitors of the translesion synthesis (TLS) pathway protein Rev1.[2]

Materials:

  • Substituted aniline (e.g., 2,3-difluoroaniline, 2,3-dimethylaniline, etc.)

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2,6-Diaminopyridine

  • Chloroform

  • Ice

Procedure:

  • Diazotization of Substituted Aniline:

    • Dissolve the substituted aniline in 1 M HCl (for monocyclic anilines) or chloroform with a few drops of concentrated HCl (for bicyclic anilines).[2]

    • Cool the solution in an ice bath.

    • Add a solution of 1.25 equivalents of sodium nitrite in water dropwise to the aniline solution.

    • Stir the mixture for 20 minutes on ice to form the diazonium salt.[2]

  • Azo Coupling:

    • In a separate flask, dissolve 2,6-diaminopyridine in an acidic aqueous solution and cool in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the 2,6-diaminopyridine solution with vigorous stirring.

    • A colored precipitate of the this compound derivative will form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized this compound derivatives.

Table 1: Synthesis of Aminoacyl-Phenazopyridine Derivatives

Derivative NameYield (%)¹H NMR (CDCl₃, δ ppm)Mass Spectrum (ESI, m/z)
Boc-glycyl-phenazopyridine181.58 (s, 9H), 4.00 (d, 2H), 7.47 (m, 4H), 7.80 (m, 2H), 8.17 (d, 1H), 8.29 (br s, 1H)-
Glycyl-phenazopyridine583.5 (s, 2H), 7.4-7.6 (m, 3H), 7.75-7.8 (m, 3H), 8.2 (d, 1H)271 (M+H)⁺, 293 (M+Na)⁺

Table 2: Binding Affinities of this compound Derivatives to Rev1-CT

CompoundPhenyl Ring SubstitutionPyridine Ring ModificationKd (μM)
1 2,3-DifluoroNone10 ± 1
2 2,3-DifluoroPhenyl instead of Pyridine1.9 ± 0.2
3 2,3-DimethylNone32 ± 5
4 2,3-DimethylPhenyl instead of Pyridine2.9 ± 0.4
5 3,4-DimethylNone17 ± 2
6 3,4-DimethylPhenyl instead of Pyridine3.9 ± 0.5
7 NaphthaleneNone1.5 ± 0.1
8 NaphthalenePhenyl instead of Pyridine1.4 ± 0.1

Signaling Pathways and Mechanisms of Action

Inhibition of Translesion Synthesis (TLS) Pathway

This compound derivatives have been identified as inhibitors of the protein Rev1, a key scaffold protein in the translesion synthesis (TLS) pathway. The TLS pathway allows DNA replication to proceed across damaged DNA, a process that can contribute to mutagenesis and chemoresistance in cancer cells. By inhibiting the interaction between Rev1 and other TLS polymerases, these derivatives can sensitize cancer cells to DNA-damaging chemotherapeutics.

cluster_replication cluster_damage cluster_tls cluster_inhibition RepPol Replicative Polymerase DNA DNA Template RepPol->DNA Synthesizes StalledPol Stalled Replicative Polymerase RepPol->StalledPol Encounters Lesion DNA Lesion Rev1 Rev1 Scaffold Protein StalledPol->Rev1 Recruits TLSPol TLS Polymerase (e.g., Pol ζ) Rev1->TLSPol Recruits Bypass Lesion Bypass & Continued Replication TLSPol->Bypass Performs PAP This compound Derivative PAP->Rev1 Binds to & Inhibits

Caption: Inhibition of the Translesion Synthesis (TLS) pathway by this compound derivatives.

Analgesic Mechanism of Action

The analgesic effect of this compound is primarily localized to the urinary tract mucosa. While the exact mechanism is not fully elucidated, it is believed to exert a topical anesthetic-like effect. Recent evidence suggests that this compound inhibits transient receptor potential melastatin 8 (TRPM8) channels, which are expressed in sensory neurons of the bladder and are involved in the sensation of cold and pain.

UrinaryTract Urinary Tract Mucosa SensoryNeuron Sensory Neuron TRPM8 TRPM8 Channel PainSignal Pain Signal Transmission to Brain TRPM8->PainSignal Activation leads to This compound This compound (excreted in urine) This compound->TRPM8 Inhibits

Caption: Proposed analgesic mechanism of this compound via inhibition of TRPM8 channels in the urinary tract.

References

Application Notes and Protocols for the Evaluation of Phenazopyridine Metabolites in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazopyridine (PAP) is an azo dye compound utilized as a urinary tract analgesic. Understanding its metabolism is crucial for elucidating its mechanism of action, potential toxicity, and for the development of new therapeutics. Rat models are frequently employed in preclinical studies to investigate the pharmacokinetics and metabolism of xenobiotics. This document provides detailed methodologies for the evaluation of this compound and its metabolites in rat biological matrices. The principal metabolic pathways for this compound in rats include hydroxylation of both the phenyl and pyridyl rings and reductive cleavage of the azo bond.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics and excretion of this compound and its metabolites in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Elimination Half-life (t½)7.35 hours[3]
Time to Maximum Concentration (Tmax)0.35 ± 0.01 hours[4]
Maximum Concentration (Cmax)0.396 ± 0.079 µg/mL[4]
Area Under the Curve (AUC)0.373 ± 0.065 h·µg/mL
Clearance (CL)94.2 ± 5.9 mL/g/h

Table 2: Excretion of this compound and its Metabolites in Rats

Excretion RouteMetabolitePercentage of DoseReference
Biliary Excretion (0-8h)Conjugated 4'-hydroxy-PAP40.7%
Urinary Excretion4-acetylaminophenol (NAPA)Major urinary metabolite
Urinary Excretion5,4'-dihydroxy-PAPSecond most abundant
Urinary Excretion5-hydroxy-PAPThird most abundant
Urinary Excretion4'-hydroxy-PAPFourth most abundant
Urinary Excretion2'-hydroxy-PAPFifth most abundant
Urinary ExcretionUnchanged PAP< 1%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Rat Plasma

This protocol is adapted from a validated method for the determination of this compound in rat plasma.

A. Materials and Reagents

  • This compound hydrochloride standard

  • Diazepam (Internal Standard)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Rat plasma (heparinized)

  • Deionized water

  • Nitrogen gas

B. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • DB-5MS analytical column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Vortex mixer

  • Centrifuge

  • Evaporator (nitrogen stream)

C. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution (Diazepam in methanol).

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of methanol.

  • Inject 1 µL of the reconstituted sample into the GC-MS system.

D. GC-MS Conditions

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 20°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Detection Mode: Selected Ion Monitoring (SIM)

      • This compound: m/z 213, 121, 93

      • Diazepam (IS): m/z 284, 256, 285

High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites in Rat Urine

This protocol is a general method based on principles described for the analysis of this compound and its metabolites.

A. Materials and Reagents

  • This compound hydrochloride standard

  • Standards for metabolites (e.g., 4'-hydroxy-PAP, 5-hydroxy-PAP, NAPA) if available

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen phosphate

  • Phosphoric acid

  • Rat urine

  • Deionized water

  • 0.45 µm syringe filters

B. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

C. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the urine at 3,000 rpm for 10 minutes to remove particulate matter.

  • Dilute the urine supernatant 1:10 with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

D. HPLC Conditions

  • Mobile Phase:

    • A: 5 mmol/L Sodium dihydrogen phosphate, pH adjusted to 3 with phosphoric acid

    • B: Acetonitrile

  • Gradient Elution:

    • 0-7 min: 15% B

    • 7-10 min: Gradient to 40% B

    • 10-13 min: Hold at 40% B

    • 13-15 min: Return to 15% B and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 370 nm (or scan for optimal wavelength for each metabolite)

Visualizations

experimental_workflow sample_collection Sample Collection (Rat Plasma/Urine) sample_prep Sample Preparation sample_collection->sample_prep lle Liquid-Liquid Extraction (Plasma) sample_prep->lle Plasma dilution Dilution & Filtration (Urine) sample_prep->dilution Urine analysis Instrumental Analysis lle->analysis dilution->analysis gcms GC-MS analysis->gcms Plasma hplc HPLC-UV analysis->hplc Urine data_processing Data Processing & Quantification gcms->data_processing hplc->data_processing results Results (Concentrations, PK Parameters) data_processing->results

Caption: Experimental workflow for metabolite analysis.

phenazopyridine_metabolism pap This compound (PAP) hydroxylation Hydroxylation pap->hydroxylation azo_cleavage Azo-Bond Cleavage pap->azo_cleavage hydroxy_pap_4 4'-hydroxy-PAP hydroxylation->hydroxy_pap_4 hydroxy_pap_5 5-hydroxy-PAP hydroxylation->hydroxy_pap_5 napa 4-acetylaminophenol (NAPA) azo_cleavage->napa conjugation Conjugation hydroxy_pap_4->conjugation dihydroxy_pap 5,4'-dihydroxy-PAP hydroxy_pap_5->dihydroxy_pap Further Hydroxylation conjugated_metabolite Conjugated 4'-hydroxy-PAP (Biliary Excretion) conjugation->conjugated_metabolite

Caption: Metabolic pathways of this compound in rats.

References

Application Notes and Protocols for Phenazopyridine in the Study of Radiation-Induced Cystitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiation-induced cystitis is a common and often debilitating side effect of pelvic radiotherapy, characterized by symptoms such as dysuria, urinary frequency, urgency, and in severe cases, hemorrhagic cystitis. Phenazopyridine is a urinary tract analgesic that provides symptomatic relief from irritation of the lower urinary tract mucosa.[1][2][3][4] While its use in radiation-induced cystitis is considered off-label, it is frequently employed for the management of associated symptoms.[1] These application notes provide a summary of the available data and proposed protocols for the study of this compound in this context, based on the current body of scientific literature. It is important to note that comprehensive clinical trials specifically evaluating the efficacy of this compound for radiation-induced cystitis are lacking.

Mechanism of Action

The precise mechanism of action of this compound is not fully understood. It is believed to exert a topical analgesic or local anesthetic effect directly on the mucosa of the urinary tract. Preclinical studies suggest that this compound may inhibit mechanosensitive Aδ-fibers in the bladder, which could explain its clinical efficacy in conditions of bladder hypersensitivity. Another proposed mechanism is the inhibition of the TRPM8 channel, a receptor involved in bladder sensory signaling.

Quantitative Data from a Retrospective Safety Study

A retrospective cohort study by Shore et al. (2020) evaluated the safety of long-term this compound use (>14 days) in patients with radiation cystitis. The study did not find a significant difference in adverse drug reactions between the this compound group and a matched comparator group.

Table 1: Patient Demographics and this compound Exposure in a Retrospective Safety Study

CharacteristicThis compound Group (n=90)Comparator Group (n=90)
Gender
Male83 (92.2%)83 (92.2%)
Female7 (7.8%)7 (7.8%)
Mean Age (years) 71.271.4
Cancer Diagnosis
Prostate77 (85.6%)77 (85.6%)
Bladder4 (4.4%)4 (4.4%)
Other9 (10%)9 (10%)
Treatment Intent
Curative71 (78.9%)71 (78.9%)
Palliative19 (21.1%)19 (21.1%)
Days Supply of this compound
15-2915 (16.7%)N/A
30-5936 (40%)N/A
60-8916 (17.8%)N/A
≥9023 (25.6%)N/A

Table 2: Incidence of Adverse Drug Reactions in a Retrospective Safety Study

Adverse Drug ReactionThis compound Group (n=90)Comparator Group (n=90)p-value
Total Adverse Drug Reactions 13 18 0.32
Gastrointestinal570.57
Neurologic340.70
Dermatologic210.56
Renal120.56
Hematologic111.00
Other130.37

Proposed Experimental Protocol for a Prospective Efficacy Study

Given the absence of a standardized protocol, the following is a proposed methodology for a prospective, randomized, placebo-controlled clinical trial to evaluate the efficacy of this compound for symptomatic relief in patients with radiation-induced cystitis.

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled trial.

2. Patient Population:

  • Inclusion criteria:

    • Adults (≥ 18 years) with a history of pelvic radiotherapy.

    • Diagnosis of radiation-induced cystitis with symptoms of dysuria, urinary frequency, or urgency.

    • Patient-reported pain score of ≥ 4 on a 10-point visual analog scale (VAS).

  • Exclusion criteria:

    • Active urinary tract infection.

    • Known hypersensitivity to this compound.

    • Severe renal impairment (glomerular filtration rate < 50 mL/min).

    • Severe hepatitis.

3. Treatment Regimen:

  • Experimental Arm: this compound 200 mg orally, three times daily after meals for 14 days.

  • Control Arm: Placebo orally, three times daily after meals for 14 days.

4. Outcome Measures:

  • Primary Endpoint: Change in mean VAS score for bladder pain from baseline to day 14.

  • Secondary Endpoints:

    • Change in urinary frequency and urgency as measured by a 3-day bladder diary.

    • Change in quality of life assessed by a validated questionnaire (e.g., King's Health Questionnaire).

    • Incidence of adverse events.

5. Data Collection:

  • Baseline assessment including demographics, medical history, and baseline outcome measures.

  • Follow-up assessments at days 3, 7, and 14 of treatment, and a final follow-up at day 28.

Visualization of Proposed Mechanisms and Workflows

G cluster_0 Radiation Damage to Bladder cluster_1 This compound Intervention Radiation Radiation Bladder Mucosa Bladder Mucosa Radiation->Bladder Mucosa induces inflammation & damage Afferent Nerve Fibers (Aδ) Afferent Nerve Fibers (Aδ) Bladder Mucosa->Afferent Nerve Fibers (Aδ) sensitizes Pain Sensation Pain Sensation Afferent Nerve Fibers (Aδ)->Pain Sensation transmits signal This compound This compound This compound->Afferent Nerve Fibers (Aδ) inhibits

Caption: Hypothesized mechanism of this compound in reducing pain in radiation-induced cystitis.

G Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria Met->Baseline Assessment Randomization Randomization This compound Arm This compound Arm Randomization->this compound Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Period (14 days) Treatment Period (14 days) This compound Arm->Treatment Period (14 days) Placebo Arm->Treatment Period (14 days) Baseline Assessment->Randomization Follow-up Assessments Follow-up Assessments Treatment Period (14 days)->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

References

Troubleshooting & Optimization

phenazopyridine solubility issues and solutions for researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with phenazopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with this compound and its salts.

Q1: My this compound hydrochloride precipitated out of my aqueous buffer after dilution from a DMSO stock. What happened and what can I do?

A1: This is a common issue known as "precipitation upon dilution." It occurs because this compound hydrochloride is sparingly soluble in aqueous buffers, especially near neutral pH.[1] While it may be soluble in a high-concentration organic stock solution like DMSO, diluting this into an aqueous buffer can cause the compound to crash out as it exceeds its solubility limit in the final solvent mixture.

Solutions:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous buffer.

  • Increase the Cosolvent Ratio: If your experimental design allows, increase the percentage of DMSO in the final solution. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1]

  • pH Adjustment: this compound's solubility is pH-dependent. Since it is a weak base, solubility generally increases in more acidic conditions.[2] Adjusting your buffer to a lower pH, if compatible with your experiment, may prevent precipitation.

  • Re-dissolve with Warming: Gently warming the solution may help redissolve the precipitate.[3] However, be aware that aqueous solutions of this compound can be unstable, and it may precipitate again upon cooling.[4] It is not recommended to store aqueous solutions for more than one day.

Q2: I am having difficulty dissolving this compound hydrochloride directly into cold water or ethanol. Why is this happening?

A2: this compound hydrochloride is described as being only slightly or very slightly soluble in cold water and ethanol. Therefore, achieving a high concentration in these solvents at room temperature is difficult. Aqueous solutions can also form supersaturated solutions easily, which may precipitate unexpectedly over time.

Solutions:

  • Use Heat: The compound is soluble in boiling water. Heating the water while dissolving the compound can significantly improve solubility. Allow the solution to cool slowly, but be aware of potential precipitation.

  • Utilize Alternative Solvents: Consider using solvents in which it has better solubility, such as DMSO, dimethylformamide (DMF), acetic acid, glycerol, ethylene glycol, or propylene glycol.

  • Sonication: Applying ultrasonic energy (sonication) can facilitate the dissolving process.

Q3: My this compound solution appears to be unstable and changes over time. How can I improve its stability?

A3: this compound hydrochloride can be sensitive to air and light. Furthermore, aqueous solutions can be unstable, with precipitation occurring from a 2% solution within about two days.

Solutions:

  • Stabilize with Glucose: Aqueous solutions may be stabilized by the addition of 10% glucose.

  • Protect from Light and Air: Store solutions in amber vials or wrap containers in foil to protect from light. Purging the stock solution with an inert gas like nitrogen or argon before sealing can protect it from air.

  • Fresh Preparation: Prepare aqueous solutions fresh for each experiment and avoid storing them for more than a day.

  • Refrigerated/Frozen Storage: For organic stock solutions (e.g., in DMSO), store at -20°C for long-term stability (≥4 years).

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the solubility and handling of this compound.

Q1: What are the general solubility properties of this compound and its hydrochloride salt?

A1: this compound is a BCS Class II drug, meaning it has low water solubility. The hydrochloride salt is more commonly used in research due to its higher, though still limited, aqueous solubility. The compound is a brick-red crystalline solid. Its solubility is affected by solvent, temperature, pH, and physical form (e.g., polymorphism).

Solubility Data for this compound Hydrochloride
SolventSolubilityTemperatureSource(s)
Water (cold)Very slightly soluble / slightly solubleAmbient
Water (boiling)Soluble100 °C
Water (pH 7.4)~30.4 µg/mLNot Specified
EthanolSlightly solubleCold
DMSO~1 mg/mLNot Specified
Dimethylformamide (DMF)~1 mg/mLNot Specified
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mLNot Specified
Acetic AcidSolubleNot Specified
GlycerolSolubleNot Specified
Ethylene GlycolSolubleNot Specified
Propylene GlycolSolubleNot Specified
Acetone, Benzene, Chloroform, EtherInsolubleNot Specified

Q2: What is the recommended procedure for preparing a stock solution of this compound hydrochloride?

A2: Preparing a concentrated stock solution in an organic solvent is the most common and effective method for laboratory use.

Experimental Protocol: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound hydrochloride crystalline solid.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex or sonicate the mixture to ensure complete dissolution. Gentle warming can also be applied.

  • Inert Gas Purge: For optimal stability, purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.

  • Storage: Seal the vial tightly and store at -20°C for long-term use.

Q3: How can I enhance the aqueous solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. The choice of method depends on the requirements of your specific application.

Workflow for Selecting a Solubility Enhancement Technique

Start Need to Enhance Aqueous Solubility of this compound CheckCompat Is Method Compatible with Experiment? Start->CheckCompat Select Method Simple Simple Formulation (e.g., In Vitro Assay) pH_adjust pH Adjustment (Lower pH) Simple->pH_adjust Cosolvency Co-solvency (e.g., DMSO, PEG) Simple->Cosolvency Complex Advanced Formulation (e.g., In Vivo Study) Complexation Complexation (e.g., Cyclodextrins) Complex->Complexation Formulation Advanced Formulation (Salts, Cocrystals, Nanoparticles) Complex->Formulation End Proceed with Experiment pH_adjust->End Cosolvency->End Complexation->End Formulation->End CheckCompat->Simple Yes CheckCompat->Complex Yes

Caption: Decision tree for selecting a suitable solubility enhancement method.

Q4: Are there advanced formulation strategies to overcome this compound's solubility and stability issues?

A4: Yes, drug development professionals have explored several advanced strategies to improve the physicochemical properties of this compound.

  • Cocrystals and Salts: Research has shown that forming cocrystals (e.g., with phthalimide) or different salts (e.g., with benzoic acid or saccharin) can significantly enhance aqueous solubility and reduce hygroscopicity compared to the hydrochloride salt. For instance, a salt with 4-hydroxyphenylacetic acid was found to be approximately 10 times more soluble than this compound hydrochloride in 0.1 M HCl.

  • Nanoparticles/Nanosuspensions: Reducing particle size to the nanometer scale increases the surface area, which can lead to an enhanced dissolution rate and improved bioavailability.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state, which can improve dissolution.

  • Prodrugs: Chemical modification of the this compound molecule to create a more soluble prodrug that converts to the active form after administration is another potential strategy.

Q5: How should I troubleshoot unexpected precipitation in my experiment?

A5: Unexpected precipitation can derail an experiment. Follow this logical workflow to identify and solve the problem.

Troubleshooting Workflow for Unexpected Precipitation

Start Precipitation Observed in this compound Solution CheckSolvent Is the solvent correct and of high purity? Start->CheckSolvent CheckConc Is the concentration exceeding solubility limit? CheckSolvent->CheckConc Yes Sol_Solvent Use correct, high-purity solvent. Consider an alternative solvent. CheckSolvent->Sol_Solvent No CheckTemp Has the temperature decreased significantly? CheckConc->CheckTemp No Sol_Conc Lower the final concentration. CheckConc->Sol_Conc Yes CheckpH Has the pH of the solution shifted? CheckTemp->CheckpH No Sol_Temp Gently warm the solution. Maintain constant temperature. CheckTemp->Sol_Temp Yes End Problem Resolved CheckpH->End No, problem may be complex. Consider advanced formulation. Sol_pH Re-buffer the solution. Consider a more acidic pH. CheckpH->Sol_pH Yes Sol_Solvent->End Sol_Conc->End Sol_Temp->End Sol_pH->End

Caption: A logical workflow for troubleshooting unexpected precipitation.

References

Technical Support Center: Optimizing Phenazopyridine Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing phenazopyridine dosage in preclinical studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in providing urinary analgesia?

A1: The precise mechanism of action of this compound is not fully elucidated; however, it is understood to exert a topical analgesic effect on the mucosa of the urinary tract.[1][2] Evidence from preclinical studies in rats suggests that this compound directly inhibits mechanosensitive Aδ-fibers in the bladder, which are responsible for transmitting pain signals, but does not affect C-fibers.[3] More recent research has identified this compound as a kinase inhibitor, specifically targeting cyclin-G-associated kinase (GAK), phosphatidylinositol 4-kinase beta (PI4KB), and phosphatidylinositol-4-phosphate 5-kinase type-2 gamma (PIP4K2C).[1] This kinase inhibition is thought to affect the AKT and MAPK signaling pathways, which are involved in cellular processes like growth, metabolism, and nociception.[1]

Q2: Which animal model is most appropriate for studying the analgesic effects of this compound on urinary tract pain?

A2: The cyclophosphamide (CYP)-induced cystitis model in rats is a well-validated and commonly used model that recapitulates many features of human interstitial cystitis/bladder pain syndrome (IC/BPS). This model is characterized by bladder inflammation, bladder overactivity, and pain-related behaviors, making it suitable for evaluating the pharmacological effects of this compound. Both acute (single high dose of CYP) and chronic (repeated lower doses of CYP) protocols can be employed depending on the research question.

Q3: What is the active metabolite of this compound responsible for its analgesic effect?

A3: Recent studies indicate that a metabolite identified as KSHN002004 is the primary contributor to the analgesic efficacy of this compound in a rat model of IC/BPS. Previously, it was hypothesized that acetaminophen (APAP), a known metabolite of this compound, was responsible for the analgesic effect. However, studies have shown that APAP demonstrates minimal efficacy in the CYP-induced cystitis model.

Q4: What are the known toxicities associated with this compound in preclinical studies?

A4: Preclinical studies and clinical observations have identified several potential toxicities associated with this compound, particularly at higher doses or with prolonged use. These include methemoglobinemia, hemolytic anemia (especially in individuals with G6PD deficiency), nephrotoxicity, and hepatotoxicity. Long-term administration in rodent studies has also suggested a potential for carcinogenicity, with the development of liver and colorectal tumors in rats and mice.

Troubleshooting Guides

Scenario 1: Inconsistent or no analgesic effect observed in the CYP-induced cystitis model.

  • Question: We are not observing a significant reduction in pain behavior (e.g., abdominal sensitivity to Von Frey filaments) after administering this compound in our rat model of CYP-induced cystitis. What could be the issue?

  • Answer:

    • Dose and Administration: Ensure the dose of this compound is appropriate. A study using the rat CYP-induced cystitis model found a dose of 20 mg/kg (oral) of the active metabolite KSHN002004 to be effective. The timing of administration is also critical; in an acute model, the compound was given before CYP administration.

    • Metabolite Variability: The metabolism of this compound can vary significantly between species. The rat is considered a closer model to humans than mice or guinea pigs, but differences still exist. The efficacy you observe may be related to the specific metabolic profile of your animal strain. Consider analyzing plasma or urine for the active metabolite KSHN002004 to confirm its presence.

    • Pain Assessment Technique: Von Frey filament testing requires careful technique to ensure reliability. Ensure that the filaments are applied to the lower abdominal area consistently and that the scoring of responses (e.g., abdomen retraction, licking, vocalization) is standardized among observers. Allow for adequate animal acclimatization to the testing environment to reduce stress-induced variability.

    • Severity of Cystitis: The dose of cyclophosphamide used to induce cystitis can impact the severity of the pain phenotype. A single intraperitoneal injection of 150 mg/kg is typically used for the acute model in rats. Confirm that your CYP dose is sufficient to induce a consistent pain response in your control group.

Scenario 2: High mortality or adverse events in experimental animals.

  • Question: We are observing unexpected adverse events or mortality in our animals treated with this compound. How can we address this?

  • Answer:

    • Dosage and Duration: High doses or prolonged administration of this compound can lead to toxicity, including renal and hepatic damage, and hemolytic anemia. The recommended clinical duration of use is typically limited to two days when co-administered with an antibiotic. Review your dosing regimen and consider a dose-ranging study to identify a maximum tolerated dose (MTD) in your specific animal model.

    • Animal Health Status: Pre-existing renal or hepatic impairment can increase the risk of this compound accumulation and toxicity. Ensure that the animals used in your studies are healthy and have normal organ function.

    • Hydration: Adequate hydration is important, especially in models of cystitis. Ensure animals have free access to water.

    • Monitoring: Regularly monitor animals for signs of toxicity, such as changes in weight, activity level, urine color (a reddish-orange discoloration is expected and harmless), and signs of jaundice (yellowish tinge to the skin or sclera), which may indicate impaired excretion.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDoseRouteT½ (Elimination Half-life)Cmax (Maximum Plasma Concentration)Tmax (Time to Cmax)AUC (Area Under the Curve)Reference
Rat (Wistar)Not specified (¹⁴C-labeled)Oral7.35 hoursNot reportedNot reportedNot reported
Goat4 mg/kgOral0.5 hours263.4 ng/mL0.35 hours0.69 h*ng/mL

Table 2: Efficacy of this compound and its Metabolites in a Rat Model of Cyclophosphamide-Induced Cystitis

CompoundDose (Oral)ModelEfficacy OutcomeResultReference
This compound (PhP)20 mg/kgAcutePain Reduction (AUC)Mild reduction
Acetaminophen (APAP)20 mg/kgAcutePain Reduction (AUC)Mild reduction
KSHN00200220 mg/kgAcutePain Reduction (AUC)Mild reduction
KSHN002004 20 mg/kg Acute Pain Reduction (AUC) Significant reduction (p<0.01)
KSHN002004 20 mg/kg (once or twice daily) Chronic Pain Reduction (AUC) Significant reduction

Experimental Protocols

Protocol 1: Cyclophosphamide (CYP)-Induced Cystitis and this compound Efficacy Testing in Rats

  • Animal Model: Female Sprague-Dawley rats.

  • Induction of Cystitis:

    • Acute Model: A single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150 mg/kg dissolved in saline.

    • Chronic Model: Intraperitoneal injections of 50 mg/kg CYP on days 0, 3, and 6.

  • Drug Administration:

    • Administer this compound or its metabolites orally at the desired dose (e.g., 20 mg/kg).

    • In the acute model, the compound can be administered prior to CYP injection.

    • In the chronic model, administration can occur on subsequent days (e.g., days 8, 9, and 10).

  • Pain Assessment (Referred Hyperalgesia):

    • Use Von Frey monofilaments applied to the lower abdominal area.

    • Acclimatize rats to the testing environment (e.g., clear plastic boxes with a metal grid floor) for at least 30 minutes before testing.

    • Apply filaments of increasing force (e.g., 1 to 60 g) three times each.

    • Assign a score based on the animal's response: 0 = no reaction; 1 = retraction of the abdomen; 2 = change of position; 3 = licking and/or vocalization.

    • Calculate the nociceptive threshold (lowest filament force to evoke a score of 1) and the area under the curve (AUC) by plotting the percentage of the maximal score for each filament against the filament force.

    • Assess pain at baseline (0 hr) and at specified time points after CYP injection (e.g., 4 hr for the acute model).

Protocol 2: Analysis of this compound and its Metabolites in Biological Samples

  • Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a sensitive method for the determination of this compound in plasma. Gas Chromatography-Mass Spectrometry (GC-MS) has also been successfully used.

  • Sample Preparation:

    • Plasma samples can be prepared using liquid-liquid extraction.

  • Chromatography:

    • Use a C18 column for HPLC analysis.

  • Detection:

    • Mass spectrometry in Selected Ion Monitoring (SIM) mode provides high selectivity and sensitivity.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_setup Phase 1: Animal Preparation & Baseline cluster_induction Phase 2: Induction of Cystitis cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Post-Treatment Assessment acclimatization Animal Acclimatization baseline_pain Baseline Pain Assessment (Von Frey Filaments) acclimatization->baseline_pain Standardize environment cyp_injection Cyclophosphamide (CYP) Injection (i.p.) baseline_pain->cyp_injection Establish baseline drug_admin Oral Administration of This compound or Vehicle cyp_injection->drug_admin Induce pathology post_pain Pain Assessment (Von Frey Filaments) drug_admin->post_pain Evaluate treatment data_analysis Data Analysis (Nociceptive Threshold, AUC) post_pain->data_analysis Quantify effect

Caption: Workflow for evaluating this compound efficacy in a rat model.

Phenazopyridine_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_kinases Kinase Inhibition cluster_pathways Downstream Pathways This compound This compound GAK GAK This compound->GAK Inhibits PI4KB PI4KB This compound->PI4KB Inhibits PIP4K2C PIP4K2C This compound->PIP4K2C Inhibits AKT_pathway AKT Signaling Pathway GAK->AKT_pathway Modulates MAPK_pathway MAPK Signaling Pathway GAK->MAPK_pathway Modulates PI4KB->AKT_pathway Modulates PI4KB->MAPK_pathway Modulates PIP4K2C->AKT_pathway Modulates PIP4K2C->MAPK_pathway Modulates analgesia Urinary Analgesia AKT_pathway->analgesia Leads to MAPK_pathway->analgesia Leads to

Caption: this compound's proposed mechanism via kinase inhibition.

References

Technical Support Center: Phenazopyridine Interference in Laboratory Urinalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges arising from phenazopyridine interference in laboratory urinalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with urinalysis?

A1: this compound is an azo dye used as a urinary tract analgesic to relieve pain, burning, and urgency associated with urinary tract infections (UTIs).[1] Its chemical structure and its nature as an azo dye cause it to be excreted in the urine, imparting a characteristic reddish-orange color.[2] This intense coloration is the primary cause of interference with many urinalysis tests that rely on colorimetric or spectrophotometric detection methods.[3][4][5]

Q2: Which specific urinalysis parameters are affected by this compound?

A2: this compound has been documented to interfere with several common urinalysis dipstick and automated analyzer parameters. The interference can lead to both false-positive and false-negative results, as well as masking of true results. The affected parameters include:

  • Color and Clarity: The most apparent effect is the change in urine color to orange or red, which can mask the true color and clarity of the sample.

  • Nitrite: Can cause false-positive results.

  • Leukocyte Esterase: The intense color can make visual interpretation of the color change difficult.

  • Glucose: Can produce false-negative results with glucose oxidase methods.

  • Protein: Has been found to cause a negative bias, leading to artificially low urine protein results.

  • Ketones: The colorimetric reaction for ketone detection can be masked or altered.

  • Bilirubin: Can cause false-positive results. The reddish discoloration can also interfere with the diazo reaction used in the test.

  • Urobilinogen: Can interfere with the Ehrlich's test, potentially leading to inaccurate results.

  • Blood (Hematuria): The reddish-orange color of the urine can mimic or mask the presence of blood.

Q3: What is the mechanism of this compound interference?

A3: The primary mechanism of interference is spectrophotometric and colorimetric. This compound and its metabolites are colored compounds that absorb light in the visible spectrum, which can either be misinterpreted by automated readers or mask the color changes on reagent strips that are used to quantify analytes.

Q4: Are there any urinalysis tests not affected by this compound?

A4: While many chemical tests are affected, microscopic examination of the urine sediment is generally considered a reliable alternative for assessing elements like white blood cells, red blood cells, and bacteria. However, the intense color can still make visualization challenging. Urine culture for the definitive diagnosis of a UTI is also not affected.

Troubleshooting Guides

Issue 1: Unexpected or Implausible Urinalysis Results in a Patient Sample

Symptoms:

  • Urine dipstick results are inconsistent with the patient's clinical presentation.

  • Automated analyzer flags results for interference.

  • The urine sample has a distinct orange or reddish color.

Possible Cause: The patient may be taking this compound.

Troubleshooting Steps:

  • Review Patient Medication History: Check the patient's recent medication record for prescriptions or over-the-counter use of this compound (brand names include Pyridium, Azo-Standard, etc.).

  • Visual Inspection of Urine: Note any unusual coloration of the urine sample. A reddish-orange hue is a strong indicator of this compound use.

  • Alternative Testing: If this compound use is confirmed or suspected, consider the following:

    • Microscopic Examination: Perform a microscopic analysis of the urine sediment to assess for white blood cells, red blood cells, and bacteria.

    • Urine Culture: If a UTI is suspected, a urine culture will provide a definitive diagnosis.

  • Recommend Discontinuation (if clinically appropriate): For non-urgent tests, recommend that the patient, in consultation with their healthcare provider, temporarily discontinue this compound for 24-48 hours before providing a new urine sample.

  • Communicate with Laboratory Personnel: Inform the clinical laboratory performing the analysis about the suspected interference so they can take appropriate measures and add a note to the report.

Data Presentation

Table 1: Summary of this compound Interference on Urinalysis Parameters

Urinalysis ParameterType of InterferenceReported Effect
Color/Clarity ColorimetricMasks true color and clarity with a reddish-orange hue.
Nitrite ColorimetricFalse Positive
Leukocyte Esterase ColorimetricDifficult visual interpretation
Glucose Chemical (Glucose Oxidase)False Negative
Protein Method-dependentNegative Bias (Artificially Low)
Ketones ColorimetricMasking of color reaction
Bilirubin Colorimetric (Diazo Reaction)False Positive
Urobilinogen Colorimetric (Ehrlich's Test)Interference with color reaction
Blood (Hematuria) ColorimetricMasking or mimicking of blood

Experimental Protocols

Protocol 1: Microscopic Urinalysis for this compound-Adulterated Urine

This protocol outlines the procedure for performing a microscopic examination of urine sediment when this compound interference is suspected.

Materials:

  • Freshly collected midstream clean-catch urine sample

  • Conical centrifuge tubes (15 mL)

  • Centrifuge

  • Microscope slides and coverslips

  • Transfer pipettes

  • Microscope

Procedure:

  • Sample Preparation:

    • Gently mix the urine sample to ensure homogeneity.

    • Transfer 10-12 mL of the urine into a conical centrifuge tube.

  • Centrifugation:

    • Centrifuge the sample at approximately 400-500 x g for 5 minutes. This corresponds to about 1500-2000 RPM on many benchtop centrifuges.

    • After centrifugation, a sediment pellet will be visible at the bottom of the tube.

  • Supernatant Removal:

    • Carefully decant the supernatant, leaving approximately 0.5-1.0 mL of residual urine and the sediment pellet.

    • Be cautious not to disturb the pellet.

  • Resuspension:

    • Gently flick the bottom of the tube to resuspend the sediment in the remaining urine.

  • Slide Preparation:

    • Using a transfer pipette, place one drop of the resuspended sediment onto a clean microscope slide.

    • Gently place a coverslip over the drop, avoiding air bubbles.

  • Microscopic Examination:

    • Begin by examining the slide under low power (10x objective) to get an overview of the sediment and identify larger elements like casts.

    • Switch to high power (40x objective) for detailed identification and quantification of cells (RBCs, WBCs), bacteria, and crystals.

    • Due to the this compound coloration, it may be necessary to adjust the microscope's light intensity and condenser settings to improve contrast for better visualization of cellular elements.

  • Reporting:

    • Report the average number of each element found per high-power field (HPF).

    • Note the presence of this compound interference in the report.

Mandatory Visualization

Phenazopyridine_Interference_Workflow cluster_input Input cluster_initial_assessment Initial Assessment cluster_troubleshooting Troubleshooting cluster_resolution Resolution Urine_Sample Urine Sample for Urinalysis Visual_Inspection Visual Inspection Urine_Sample->Visual_Inspection Dipstick_Analysis Dipstick/Automated Analysis Urine_Sample->Dipstick_Analysis Interference_Suspected Interference Suspected? Visual_Inspection->Interference_Suspected Orange/Red Color Dipstick_Analysis->Interference_Suspected Inconsistent Results Check_Medication Review Patient Medication History Microscopy Perform Microscopic Urinalysis Check_Medication->Microscopy Culture Consider Urine Culture Check_Medication->Culture Discontinue Recommend Temporary Discontinuation Check_Medication->Discontinue Interference_Suspected->Check_Medication Yes Report Report Results with Interference Note Interference_Suspected->Report No Microscopy->Report Culture->Report Discontinue->Report

Caption: Troubleshooting workflow for suspected this compound interference.

Dipstick_Interference_Mechanism cluster_reagent Reagent Pad Chemistry cluster_interference Interference Mechanism cluster_result Result Interpretation Analyte Urine Analyte (e.g., Nitrite, Glucose) Reaction Enzymatic/Chemical Reaction Analyte->Reaction Reagent Chromogenic Reagent Reagent->Reaction Expected_Color Expected Color Change Reaction->Expected_Color This compound This compound (Orange/Red Pigment) Color_Masking Color Masking / Spectrophotometric Interference This compound->Color_Masking Observed_Color Observed Color Color_Masking->Observed_Color Alters/Masks Expected_Color->Observed_Color Result Inaccurate Result (False Positive/Negative) Observed_Color->Result

Caption: General mechanism of this compound interference with colorimetric dipstick tests.

References

Technical Support Center: Phenazopyridine Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for phenazopyridine research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in an experimental setting?

A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to acidic conditions, particularly when combined with heat, and exposure to light (photodegradation).[1][2] It is also sensitive to strong oxidizing agents.[3] Researchers should meticulously control these factors to maintain the integrity of the compound during experiments.

Q2: What are the major degradation products of this compound?

A2: Under forced acid/heat conditions, this compound primarily degrades into phenol and 2,6-diaminopyridine.[1][2] Other identified degradation products include 2,3,6-triaminopyridine (TAP), which is considered a stable metabolite.

Q3: How should I prepare and store my this compound stock solutions to ensure stability?

A3: For optimal stability, this compound hydrochloride stock solutions can be prepared in hot distilled water and should be stored at 4°C. These solutions are reported to be stable for at least two days under these conditions. For longer-term storage, it is advisable to protect solutions from light and maintain a cool environment.

Q4: Can I use this compound in experiments involving different pH ranges?

A4: Yes, but with caution. This compound's stability is pH-dependent. While it is more stable in neutral to slightly basic conditions, acidic environments, especially with heat, can accelerate its degradation. Photodegradation has been observed to be more efficient at higher pH values. It is crucial to assess the stability of this compound at the specific pH of your experimental buffer system.

Q5: Are there any known incompatibilities of this compound with common laboratory reagents?

A5: Yes, this compound is incompatible with strong oxidizing agents, amides, peroxides, and isocyanates. Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guides

Issue 1: Inconsistent or declining this compound concentration in stored samples.
  • Possible Cause 1: Photodegradation.

    • Troubleshooting Step: Ensure that all sample containers are amber-colored or wrapped in aluminum foil to protect them from light. Minimize exposure to ambient light during sample handling.

  • Possible Cause 2: Temperature-related degradation.

    • Troubleshooting Step: Store samples at a consistent, cool temperature (e.g., 4°C). Avoid repeated freeze-thaw cycles. For long-term storage, consider aliquoting samples to minimize the number of times the main stock is brought to room temperature.

  • Possible Cause 3: pH instability.

    • Troubleshooting Step: Verify the pH of your sample matrix. If the pH is acidic, this could be contributing to degradation, especially if samples are not kept consistently cold. Consider adjusting the buffer to a more neutral pH if your experimental design allows.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
  • Possible Cause 1: On-column degradation.

    • Troubleshooting Step: Ensure the mobile phase pH is compatible with this compound stability. An acidic mobile phase (e.g., pH 4) has been used successfully in stability-indicating methods, but a mobile phase that is too acidic could potentially cause degradation on the column.

  • Possible Cause 2: Degradation during sample preparation.

    • Troubleshooting Step: Review your sample preparation workflow. Minimize the time samples spend at room temperature and exposed to light before analysis. If using heat for dissolution, ensure it is for the shortest time necessary and at the lowest effective temperature.

  • Possible Cause 3: Contaminated mobile phase or column.

    • Troubleshooting Step: Prepare fresh mobile phase and flush the column thoroughly. If the problem persists, it may be necessary to wash the column with a stronger solvent or replace it.

Issue 3: Poor peak shape (e.g., tailing) in HPLC analysis.
  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Troubleshooting Step: this compound is a basic compound and can interact with residual silanols on the HPLC column, leading to peak tailing. Using a mobile phase with an appropriate buffer (e.g., acetate or phosphate) and pH can help to mitigate this. The addition of a competing base to the mobile phase may also improve peak shape.

  • Possible Cause 2: Column overload.

    • Troubleshooting Step: Reduce the concentration or injection volume of your sample to see if the peak shape improves.

  • Possible Cause 3: Inappropriate mobile phase composition.

    • Troubleshooting Step: Optimize the ratio of organic solvent to aqueous buffer in your mobile phase. A mobile phase consisting of acetonitrile and an acetate buffer at pH 4 (1:1, v/v) has been shown to be effective.

Data Presentation

Table 1: Summary of this compound Stability Under Various Conditions

ParameterConditionObservationReference
pH Acidic (with heat)Significant degradation.
pH 3 (Photodegradation)Less efficient photodegradation compared to higher pH.
pH 9 (Photodegradation)More efficient photodegradation.
Temperature 4°C (in aqueous solution)Stable for at least 2 days.
Room TemperatureStable for at least 24 hours in analytical solutions.
Elevated TemperatureDegradation is accelerated, especially in acidic conditions.
Light Exposure to lightCan cause photodegradation.
Protected from lightEssential for maintaining stability during storage and handling.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated stability-indicating HPLC method.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Detector Wavelength: 280 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Ammonium acetate (analytical grade).

    • Glacial acetic acid (analytical grade).

    • This compound hydrochloride reference standard.

    • Water (HPLC grade).

  • Mobile Phase Preparation (20 mM Ammonium Acetate Buffer, pH 4):

    • Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of HPLC grade water.

    • Adjust the pH to 4.0 with glacial acetic acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The mobile phase is a 1:1 (v/v) mixture of the acetate buffer and acetonitrile.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound hydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 5-50 µg/mL).

  • Sample Preparation:

    • For drug substance, prepare a solution in the mobile phase at a known concentration.

    • For formulated products, an extraction step may be necessary. For example, for tablets, finely powder a number of tablets, and weigh a portion equivalent to a specific amount of this compound. Extract with a suitable solvent (e.g., mobile phase), sonicate, and filter before dilution.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate the solution at a controlled elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Analyze aliquots at various time points after diluting with the mobile phase.

  • Thermal Degradation:

    • Place solid this compound powder in a controlled temperature oven (e.g., 80°C).

    • At specified time intervals, dissolve a portion of the powder in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a photostable, transparent container) to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze aliquots from both the exposed and control samples at various time points.

Mandatory Visualizations

cluster_workflow Experimental Workflow for this compound Stability Analysis prep Sample Preparation (Solution in appropriate matrix) stress Application of Stress Condition (e.g., pH, Temp, Light) prep->stress sampling Time-point Sampling stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Quantify Degradation) analysis->data

Caption: Workflow for this compound Stability Testing.

cluster_degradation This compound Acid/Heat Degradation Pathway PAP This compound Intermediate Unstable Intermediate PAP->Intermediate Acid/Heat Stress Phenol Phenol Intermediate->Phenol DAP 2,6-Diaminopyridine Intermediate->DAP

Caption: Acid/Heat Degradation Pathway of this compound.

cluster_troubleshooting HPLC Troubleshooting Logic for this compound Analysis start Problem Observed in Chromatogram? peak_shape Poor Peak Shape (Tailing)? start->peak_shape Yes retention_shift Retention Time Shift? start->retention_shift No check_ph Check Mobile Phase pH & Buffer Strength peak_shape->check_ph Yes extra_peaks Extra Peaks? retention_shift->extra_peaks No check_flow Verify Flow Rate & Mobile Phase Prep retention_shift->check_flow Yes check_degradation Investigate Sample Degradation extra_peaks->check_degradation Yes solution Problem Resolved check_ph->solution check_flow->solution check_degradation->solution

Caption: Troubleshooting Logic for this compound HPLC.

References

Phenazopyridine Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenazopyridine crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for this compound hydrochloride crystallization?

A1: this compound hydrochloride is slightly soluble in cold water and ethanol, but its solubility increases in boiling water. It is also soluble in acetic acid, glycerol, ethylene glycol, and propylene glycol.[1] For recrystallization, mixed solvent systems, such as methanol/water followed by the addition of ethanol as an anti-solvent, have been successfully used.

Q2: My this compound hydrochloride crystals are exhibiting high hygroscopicity. How can I address this?

A2: The hydrochloride salt of this compound is known to be hygroscopic.[2][3] One effective strategy to mitigate this is the formation of co-crystals. For instance, a co-crystal of this compound with phthalimide has demonstrated significantly lower hygroscopicity compared to the hydrochloride salt.[2][3]

Q3: Can polymorphism be an issue with this compound crystallization?

A3: Yes, polymorphism can occur with this compound, especially when forming salts or co-crystals. For example, a molecular salt of this compound with 3,5-dihydroxybenzoic acid has been shown to exist in at least two polymorphic forms. The formation of different polymorphs can be influenced by the crystallization conditions. It is crucial to characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Q4: What is "oiling out," and how can I prevent it during this compound crystallization?

A4: "Oiling out" is the formation of a liquid, supersaturated solute-rich phase instead of solid crystals. This can happen if the solution is cooled too quickly or if the concentration of the anti-solvent is increased too rapidly. To prevent oiling out, it is recommended to use a slower cooling rate, add the anti-solvent more gradually, and ensure adequate agitation to maintain a homogenous solution. Seeding the solution at a supersaturated but stable state can also help to promote crystallization over oiling out.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Crystals Form - Solution is not sufficiently supersaturated.- Cooling rate is too slow.- Concentrate the solution by evaporating some of the solvent.- If using an anti-solvent, add a bit more.- Induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals.
Crystallization is Too Rapid - The solution is too supersaturated.- The cooling rate is too fast.- Re-dissolve the precipitate by heating and add a small amount of additional solvent.- Slow down the cooling process by insulating the flask.
Oiling Out (Formation of an oily layer instead of crystals) - High degree of supersaturation.- Rapid cooling or anti-solvent addition.- Re-heat the solution until the oil dissolves and then cool it down more slowly.- Add the anti-solvent at a slower rate with vigorous stirring.- Consider using a different solvent system.
Poor Crystal Quality (e.g., small, needle-like crystals) - Rapid nucleation and growth.- Impurities in the solution.- Reduce the rate of supersaturation.- Employ a seeding strategy with well-formed seed crystals.- Consider a pre-crystallization purification step like charcoal treatment if impurities are suspected.
Low Yield - Too much solvent used.- Crystals are too soluble in the mother liquor at the final temperature.- Reduce the amount of solvent used for dissolution.- Ensure the final cooling temperature is low enough to minimize solubility.- If possible, recover the remaining product from the mother liquor by evaporation and re-crystallization.
Hygroscopic Crystals - Inherent property of the solid form (e.g., hydrochloride salt).- Consider forming a less hygroscopic co-crystal. For example, co-crystallization with phthalimide has been shown to reduce the hygroscopicity of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular Weight249.70 g/mol
Melting Point215-218 °C
AppearanceBrick-red crystalline solid

Table 2: Solubility of this compound Hydrochloride

SolventSolubility
Cold WaterSlightly soluble
Boiling WaterSoluble
EthanolSlightly soluble
Acetic AcidSoluble
GlycerolSoluble
Ethylene GlycolSoluble
Propylene GlycolSoluble

Table 3: Example Parameters for Anti-Solvent Crystallization of this compound Hydrochloride

ParameterValueReference
Initial Solvent20-40% Methanol in Water
Dissolution Temperature80-90 °C
Anti-SolventDehydrated Ethanol
Anti-Solvent Addition Rate20-25 ml/minute
Stirring Speed10-15 rpm
Final Cooling Temperature8-15 °C
Purity of Crystals99.9%
Main Granularity70-95 µm

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization of this compound Hydrochloride

This protocol is adapted from a patented method for producing a specific crystalline form of this compound hydrochloride.

Materials:

  • This compound hydrochloride solid

  • Methanol

  • Deionized water

  • Dehydrated ethanol

Procedure:

  • Prepare a 20-40% (v/v) methanol-water solution.

  • Dissolve the this compound hydrochloride solid in the methanol-water solution at a temperature of 80-90 °C until the solid is completely dissolved.

  • While stirring the solution at 10-15 revolutions per minute (rpm), add dehydrated ethanol as an anti-solvent at a rate of 20-25 ml/minute. The volume of ethanol to be added should be 35-60% of the initial methanol-water solution volume.

  • After the addition of ethanol is complete, stop stirring and allow the solution to cool to 8-15 °C.

  • Let the solution stand at this temperature for 1-3 hours to allow for crystal growth.

  • Collect the crystals by filtration.

  • Wash the collected crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 2: Sonochemical Anti-Solvent Precipitation of this compound-Phthalimide Nano-co-crystals

This method is used to prepare nano-sized co-crystals of this compound with phthalimide to enhance release rate and oral bioavailability.

Materials:

  • This compound

  • Phthalimide

  • Dimethyl sulfoxide (DMSO)

  • Sodium dodecyl sulfate (SDS) aqueous solution (0.4% w/v)

Procedure:

  • Dissolve 213 mg of this compound and 147 mg of phthalimide separately in 2 mL of DMSO.

  • Rapidly inject the individual solutions into 50 mL of a 0.4% w/v SDS aqueous solution at approximately 2 °C under ultrasonic conditions.

  • A nano-co-crystal suspension will form after 15-30 seconds.

Visualizations

experimental_workflow Anti-Solvent Crystallization Workflow for this compound HCl cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Growth cluster_isolation Isolation & Drying dissolve Dissolve this compound HCl in 20-40% Methanol/Water at 80-90°C add_antisolvent Add Dehydrated Ethanol (Anti-solvent) at 20-25 ml/min with stirring (10-15 rpm) dissolve->add_antisolvent Transfer to precipitation vessel cool Cool solution to 8-15°C add_antisolvent->cool age Age for 1-3 hours without stirring cool->age filter Filter to collect crystals age->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry

Caption: Workflow for the anti-solvent crystallization of this compound HCl.

troubleshooting_guide Troubleshooting Crystallization Issues cluster_solutions Potential Solutions start Crystallization Experiment issue Problem Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Oiling Out Occurs issue->oiling_out Yes poor_yield Poor Yield issue->poor_yield Yes success Successful Crystallization issue->success No solution_no_crystals Increase supersaturation (evaporate solvent, add anti-solvent) Induce nucleation (scratch, seed) no_crystals->solution_no_crystals solution_oiling_out Re-heat and cool slowly Reduce rate of anti-solvent addition Increase agitation oiling_out->solution_oiling_out solution_poor_yield Reduce initial solvent volume Ensure complete cooling Recover from mother liquor poor_yield->solution_poor_yield

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Phenazopyridine-Induced Methemoglobinemia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing phenazopyridine-induced methemoglobinemia in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures.

Issue Potential Causes Solutions
High variability in methemoglobin (MetHb) levels between animals in the same treatment group. 1. Inconsistent this compound administration (e.g., incomplete oral gavage).2. Variability in animal metabolism and absorption of this compound.3. Differences in baseline MetHb levels.[1]4. Inaccurate blood sampling or handling.1. Ensure consistent and accurate dosing techniques. For oral administration, verify proper gavage technique to prevent regurgitation.2. Use a homogenous animal population (age, weight, and sex).[1] Allow for an acclimatization period before the experiment.3. Measure baseline MetHb levels for each animal before inducing methemoglobinemia.4. Standardize blood collection and processing protocols. Analyze samples promptly or store them appropriately.
Unexpectedly high mortality rates in the animal cohort. 1. This compound dose is too high for the chosen animal model. Cats, for instance, are particularly sensitive to this compound toxicity.[2][3]2. Severe methemoglobinemia leading to critical tissue hypoxia.[4]3. Concurrent hemolysis and anemia, which can be induced by this compound.4. Development of other toxicities such as hepatotoxicity or nephrotoxicity.1. Conduct a dose-response study to determine the optimal dose of this compound that induces significant but sublethal methemoglobinemia.2. Closely monitor animals for clinical signs of distress (e.g., cyanosis, lethargy, respiratory distress) and euthanize if necessary.3. Monitor hematocrit and signs of hemolysis (e.g., icterus, red-colored urine). Provide supportive care as needed.4. Perform histopathological analysis of liver and kidney tissues post-mortem to assess for organ damage.
Inconsistent or lack of efficacy of methylene blue treatment. 1. Incorrect dosage or route of administration.2. The animal model may have a glucose-6-phosphate dehydrogenase (G6PD) deficiency, which renders methylene blue ineffective and can induce hemolysis.3. Methylene blue itself can induce methemoglobinemia at high doses.1. Administer methylene blue intravenously at a dose of 1-2 mg/kg. Ensure slow administration to avoid adverse effects.2. If G6PD deficiency is known or suspected in the animal model, use alternative treatments like ascorbic acid.3. Strictly adhere to the recommended dosage of methylene blue.
"Chocolate-brown" blood is observed, but co-oximetry readings show low MetHb levels. 1. Presence of sulfhemoglobinemia, which can also be induced by this compound metabolites and is not distinguished from MetHb by some co-oximeters.2. Spectrophotometer calibration error.1. Use a co-oximeter that can differentiate between methemoglobin and sulfhemoglobin. Methylene blue is not effective for sulfhemoglobinemia.2. Ensure proper calibration of the spectrophotometer using appropriate standards.
Difficulty in obtaining consistent spectrophotometric readings of MetHb. 1. Interference from other substances in the blood sample.2. Hemolysis of the blood sample.3. Incorrect wavelength settings on the spectrophotometer.1. Use a validated method for MetHb measurement that accounts for potential interfering substances.2. Handle blood samples carefully to prevent hemolysis. Centrifuge samples at low speeds if necessary.3. Ensure the spectrophotometer is set to the correct wavelengths for measuring methemoglobin, typically with a peak absorption around 630-635 nm.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced methemoglobinemia?

A1: this compound is metabolized in the liver to various compounds, including the aromatic amine, aniline. Aniline and its metabolites are potent oxidizing agents that convert the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.

Q2: Which animal models are most suitable for studying this compound-induced methemoglobinemia?

A2: While various mammalian species can be used, rodents such as rats and mice are commonly employed due to their availability and ease of handling. It is crucial to note that species-specific differences in metabolism and sensitivity exist. For example, cats are highly susceptible to this compound toxicity and can develop severe methemoglobinemia and hemolytic anemia at doses that may be tolerated by other species.

Q3: What are the primary treatment options for this compound-induced methemoglobinemia in animal models?

A3: The standard and most effective treatment is the intravenous administration of methylene blue. Methylene blue acts as a cofactor for the NADPH-methemoglobin reductase enzyme system, which reduces methemoglobin back to hemoglobin. Alternative treatments include ascorbic acid (vitamin C), which can directly reduce methemoglobin, although its action is slower than methylene blue. N-acetylcysteine (NAC) has been investigated, but its efficacy is debated, with some studies showing limited to no benefit.

Q4: How can I accurately measure methemoglobin levels in animal blood?

A4: Methemoglobin levels are most accurately measured using a co-oximeter, which is a type of spectrophotometer that can differentiate between various hemoglobin derivatives. Alternatively, spectrophotometric methods based on the characteristic absorption peak of methemoglobin at approximately 630-635 nm can be used. It is important to follow a validated protocol to ensure accurate and reproducible results.

Q5: What are the key clinical signs to monitor in animals with this compound-induced methemoglobinemia?

A5: The most prominent clinical sign is cyanosis, characterized by a bluish or brownish discoloration of the mucous membranes and skin, which occurs when MetHb levels exceed 15%. Other signs include lethargy, weakness, tachypnea (rapid breathing), and tachycardia (rapid heart rate). In severe cases, animals may exhibit ataxia, seizures, and coma. The blood will also have a characteristic "chocolate-brown" color.

Quantitative Data Summary

Table 1: Efficacy of Treatments for Drug-Induced Methemoglobinemia in Animal Models

Treatment Animal Model Inducing Agent Dosage Efficacy (MetHb Reduction) Reference
Methylene BlueRatDapsoneNot specifiedSignificantly more effective than ascorbic acid at 120 minutes.
Ascorbic AcidRatDapsoneNot specifiedEffective in reducing MetHb levels, but less so than methylene blue.
N-acetylcysteineRatDapsone160mg orallyNo therapeutic effect; MetHb levels were significantly higher than the control group at 24 hours.
Ascorbic AcidGuinea PigSodium Nitrite0.05, 0.5, or 5.0 mM (in vitro)Did not significantly attenuate methemoglobin formation.

Experimental Protocols

Protocol 1: Induction of Methemoglobinemia with this compound in Rats
  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). House the animals in a controlled environment and allow for a 3-7 day acclimatization period with free access to food and water. Fast the animals for 8 hours before the experiment, with continued access to water.

  • This compound Administration: Prepare a suspension of this compound hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a predetermined dose (e.g., 472 mg/kg, which is the oral LD50 in rats, a lower dose should be used for sublethal studies) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at baseline (before this compound administration) and at specified time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Methemoglobin Measurement: Immediately analyze the blood samples for methemoglobin concentration using a co-oximeter or a spectrophotometric assay.

Protocol 2: Spectrophotometric Measurement of Methemoglobin

This protocol is adapted from methods used for sodium nitrite-induced methemoglobinemia and may require optimization for this compound studies.

  • Sample Preparation: Lyse a small volume of whole blood with a lysing agent (e.g., saponin solution).

  • Spectrophotometric Analysis:

    • Pipette the lysed blood into a 96-well plate.

    • Use a spectrophotometer to measure the absorbance at wavelengths characteristic of hemoglobin (around 540 nm and 580 nm) and methemoglobin (around 635 nm).

    • The ratio of absorbance at these wavelengths can be used to calculate the percentage of methemoglobin.

  • Calculation: The percentage of methemoglobin can be calculated using established formulas that compare the absorbance of the sample to that of a 100% methemoglobin standard (prepared by treating a blood sample with potassium ferricyanide).

Visualizations

Phenazopyridine_Methemoglobinemia_Pathway This compound This compound liver Liver Metabolism This compound->liver Absorption aniline Aniline Metabolites liver->aniline hemoglobin Hemoglobin (Fe²⁺) aniline->hemoglobin Oxidation methemoglobin Methemoglobin (Fe³⁺) hemoglobin->methemoglobin methemoglobin->hemoglobin Reduction hypoxia Tissue Hypoxia methemoglobin->hypoxia Reduced O₂ Carrying Capacity nadph_reductase NADPH-MetHb Reductase nadph_reductase->hemoglobin Catalyzes Reduction methylene_blue Methylene Blue methylene_blue->nadph_reductase Enhances Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Blood Sample Collection start->baseline dosing This compound Administration (Oral Gavage) baseline->dosing monitoring Clinical Monitoring (Cyanosis, Distress) dosing->monitoring sampling Time-point Blood Sampling monitoring->sampling analysis MetHb Measurement (Co-oximetry/Spectrophotometry) sampling->analysis treatment Treatment Administration (e.g., Methylene Blue IV) analysis->treatment post_treatment_sampling Post-Treatment Blood Sampling treatment->post_treatment_sampling data_analysis Data Analysis & Interpretation post_treatment_sampling->data_analysis end End: Euthanasia & Necropsy data_analysis->end

References

Technical Support Center: Managing Phenazopyridine's Discoloration Effects in Urinalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with urinalysis due to phenazopyridine-induced urine discoloration.

Frequently Asked Questions (FAQs)

Q1: Why does this compound alter urine color?

A: this compound is an azo dye that produces a characteristic reddish-orange discoloration of the urine.[1][2][3][4][5] This is a harmless and expected effect of the medication. The drug is rapidly excreted by the kidneys, and its presence in the urine leads to the color change.

Q2: Which urinalysis parameters are affected by this compound?

A: Due to its properties as an azo dye, this compound can interfere with urinalysis tests that rely on spectrometry or color reactions. This interference can affect both manual dipstick readings and automated urinalysis systems. The primary urinalysis parameters affected include:

  • Glucose: May cause false-negative results with glucose oxidase methods.

  • Protein: Can cause a negative bias (artificially low results) with certain assays, such as the urine total protein assay.

  • Ketones: The reddish-orange color can mask the purple color change of the nitroprusside reaction, leading to inaccurate results.

  • Bilirubin and Urobilinogen: Interference with the colorimetric reactions can lead to false-positive or negative readings.

  • Leukocyte Esterase and Nitrite: The discoloration can make visual interpretation of the color change difficult, potentially masking positive results. Some sources suggest this compound may cause false positives for nitrites but not typically for leukocyte esterase.

  • Blood (Hematuria): The orange-red color can mimic or mask the presence of blood in the urine.

Q3: What is the recommended washout period for this compound before conducting a urinalysis?

A: It is generally recommended to discontinue this compound for 24-48 hours before a planned urinalysis to allow for the medication to clear from the system and avoid interference. For some tests, like urine total protein, a waiting period of 2-3 days after the last dose is advised.

Q4: Does this compound interference affect urine microscopy?

A: this compound's discoloration primarily affects the chemical analysis of urine. It does not typically interfere with the microscopic examination of urine sediment, which can still provide valuable information about the presence of red blood cells, white blood cells, and casts. Therefore, microscopy is a recommended alternative when dipstick results are unreliable.

Q5: Are there alternative analytical methods that are not affected by this compound?

A: Yes, methods that do not rely on colorimetric detection are less susceptible to interference. These include:

  • Microscopic examination of urine sediment: for the detection of cells and casts.

  • Urine culture: for the definitive diagnosis of urinary tract infections, as this compound does not have antibacterial properties and will not inhibit bacterial growth in culture.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods can separate this compound and its metabolites from other urine components, allowing for accurate quantification of specific analytes.

Troubleshooting Guides

Issue 1: Unexpected or Conflicting Urinalysis Results in a Patient Known to be Taking this compound.

Symptom Possible Cause Recommended Action
Negative dipstick for leukocytes and nitrites, but clinical signs of UTI persist.The reddish-orange color of the urine is masking the color change on the dipstick pads.1. Perform a microscopic examination of the urine sediment to look for white blood cells and bacteria. 2. Send the urine for culture and sensitivity testing for a definitive diagnosis.
Positive dipstick for blood, but no red blood cells are seen on microscopy.The urine discoloration is mimicking a positive result for blood.Consider the dipstick result a false positive due to medication interference. Rely on the microscopic findings.
Urine protein test results are lower than expected based on clinical presentation.This compound can cause a negative bias in some urine total protein assays.1. If possible, repeat the test after a 2-3 day washout period of this compound. 2. Consider using an alternative protein quantification method that is less susceptible to this interference.
Inaccurate glucose readings in a diabetic patient.This compound can cause false-negative results in glucose oxidase-based urine tests.Utilize blood glucose monitoring for accurate assessment of glycemic control. Do not rely on urine glucose testing while the patient is on this compound.

Data Presentation: this compound Interference with Urinalysis Parameters

Due to a lack of specific quantitative data in the literature correlating this compound concentration with the degree of urinalysis interference, the following table provides a qualitative summary of the known interferences.

Urinalysis Parameter Type of Interference Affected Methodologies Clinical Implications
Color/Appearance Intense reddish-orange discolorationVisual inspectionMasks underlying urine color which can be indicative of other conditions.
Glucose False NegativeGlucose oxidase-based dipstick testsInaccurate assessment of glucosuria, particularly important for diabetic patients.
Protein Negative Bias (Artificially Low)Some automated urine total protein assays (e.g., pyrogallol red-molybdate)Underestimation of proteinuria, potentially delaying the diagnosis of renal disease.
Ketones Masking of Color ChangeNitroprusside reaction-based dipstick testsInaccurate assessment of ketonuria.
Bilirubin False Positive/NegativeColorimetric dipstick testsMisdiagnosis of liver or biliary tract disorders.
Urobilinogen False Positive/NegativeColorimetric dipstick testsMisdiagnosis of liver disease or hemolytic processes.
Leukocyte Esterase Masking of Color ChangeColorimetric dipstick testsPotential for missed diagnosis of urinary tract infections.
Nitrite Masking of Color Change / False PositiveColorimetric dipstick testsPotential for missed or incorrect diagnosis of urinary tract infections.
Blood (Hematuria) Masking or Mimicking of Positive ResultPeroxidase-based dipstick testsCan lead to either a failure to detect hematuria or unnecessary further investigation.

Experimental Protocols

Protocol 1: Mitigation of this compound Interference using a Washout Period

  • Objective: To obtain a urine sample free from this compound interference for accurate urinalysis.

  • Procedure:

    • If clinically permissible, advise the patient to discontinue this compound use.

    • For general urinalysis dipstick tests, a washout period of at least 48 hours is recommended.

    • For quantitative urine total protein assays, a washout period of at least 72 hours is recommended.

    • Following the washout period, collect a mid-stream clean-catch urine sample for analysis.

  • Notes: The decision to discontinue medication should always be made by a qualified healthcare professional based on the patient's clinical condition.

Protocol 2: Urinalysis using High-Performance Liquid Chromatography (HPLC)-UV for Patients on this compound

This is a generalized protocol based on published methods and should be fully validated in your laboratory.

  • Objective: To accurately quantify specific analytes in a urine sample containing this compound by separating the drug and its metabolites from the analytes of interest.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile phase A: 5 mmol/L sodium dihydrogen phosphate, pH 3.

    • Mobile phase B: Acetonitrile.

    • Methanol for sample preparation.

    • 0.45 µm membrane filters.

  • Sample Preparation:

    • Collect a urine sample from the patient.

    • Perform a "dilute and shoot" method by diluting an aliquot of the urine sample with the mobile phase to bring the analyte concentrations within the calibration range.

    • Filter the diluted sample through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions (Example):

    • Flow rate: 1 mL/min.

    • UV Detection: Wavelength will depend on the analyte of interest. For this compound itself, 370 nm can be used.

    • Gradient Elution:

      • 0–7 min: 15% mobile phase B.

      • 7–10 min: Gradient increase to 40% mobile phase B.

      • Post-run: Return to initial conditions and recondition the column.

  • Data Analysis:

    • Identify and quantify the analyte of interest based on its retention time and peak area compared to a standard curve.

Visualizations

phenazopyridine_metabolism This compound This compound hydroxylation Hydroxylation This compound->hydroxylation Liver azo_cleavage Azo-Bond Cleavage (minor in humans) This compound->azo_cleavage Liver/Gut Microbiota metabolite1 5-hydroxy-phenazopyridine (Major Metabolite) hydroxylation->metabolite1 metabolite2 Aniline azo_cleavage->metabolite2 metabolite3 Triaminopyridine azo_cleavage->metabolite3

Caption: Simplified metabolic pathway of this compound.

urinalysis_workflow start Urine Sample Received check_meds Check Patient Medication History for this compound start->check_meds no_this compound Proceed with Standard Urinalysis Protocol check_meds->no_this compound No phenazopyridine_present This compound Detected/ Reported check_meds->phenazopyridine_present Yes report Report Results with Interpretive Comment no_this compound->report mitigation Select Mitigation Strategy phenazopyridine_present->mitigation washout Recommend Washout Period (if clinically appropriate) mitigation->washout Option 1 microscopy Perform Urine Microscopy mitigation->microscopy Option 2 alternative_assay Use Alternative Assay (e.g., HPLC, Urine Culture) mitigation->alternative_assay Option 3 washout->report microscopy->report alternative_assay->report

Caption: Experimental workflow for managing this compound interference.

logical_relationship This compound This compound in Urine azo_dye Is an Azo Dye This compound->azo_dye color_change Causes Reddish-Orange Urine Discoloration azo_dye->color_change interference Interferes with Colorimetric/ Spectrophotometric Assays azo_dye->interference color_change->interference dipstick_error Inaccurate Dipstick Results (e.g., Glucose, Protein, Blood) interference->dipstick_error automated_error Inaccurate Automated Analyzer Results interference->automated_error misdiagnosis Potential for Misdiagnosis/ Delayed Treatment dipstick_error->misdiagnosis automated_error->misdiagnosis

Caption: Logical relationship of this compound's effects on urinalysis.

References

Validation & Comparative

A Comparative Analysis of Phenazopyridine and Other Urinary Tract Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phenazopyridine with other urinary tract analgesics, supported by experimental data. The following sections detail the mechanisms of action, comparative efficacy, and safety profiles of these agents, along with the methodologies of key clinical studies.

Introduction to Urinary Tract Analgesics

Pain and discomfort associated with urinary tract infections (UTIs) and other irritative voiding conditions are common clinical complaints. Urinary tract analgesics are a class of drugs aimed at providing symptomatic relief from these conditions. This compound, a well-established azo dye, is a prominent member of this class, known for its rapid, localized analgesic effect on the urinary tract mucosa.[1][2] Other agents, such as flavoxate and oxybutynin, are also utilized for their antispasmodic and anticholinergic properties to alleviate urinary symptoms. This guide will compare the performance of this compound with these alternatives.

Mechanism of Action

The precise molecular mechanism of this compound is not fully elucidated, but it is understood to exert a topical analgesic effect directly on the mucosal lining of the urinary tract.[2][3] It is rapidly absorbed and excreted in the urine, where it provides relief from pain, burning, and urgency.[2] Evidence suggests that this compound may inhibit voltage-gated sodium channels and mechanosensitive nerve fibers in the bladder. One study has also pointed to the potential inhibition of TRPM8 channels, which are expressed in bladder sensory nerves.

In contrast, flavoxate is a urinary antispasmodic that acts by relaxing the detrusor muscle. Oxybutynin is an anticholinergic (antimuscarinic) agent that also relaxes the bladder's detrusor muscle, making it effective for symptoms of overactive bladder.

Comparative Efficacy: this compound vs. Other Analgesics

Clinical studies have compared the efficacy of this compound with other urinary tract analgesics, with varying results depending on the specific condition being treated.

This compound vs. Flavoxate

A series of nine clinical trials involving 382 patients with prostatitis, acute cystitis, urethritis, and/or trigonitis demonstrated that flavoxate provided a more satisfactory response compared to this compound. In patients with prostatitis, a satisfactory response was seen in 66% of those treated with flavoxate, compared to 31% with this compound. For all other conditions combined, 80% of patients on flavoxate reported a satisfactory response, versus 56% on this compound. Symptom severity evaluations at two and five days of therapy also favored flavoxate.

This compound vs. Oxybutynin

A prospective, randomized, double-blinded, placebo-controlled study evaluated the use of extended-release oxybutynin and this compound for the management of postoperative ureteral stent discomfort in 60 patients. The study found no significant difference in bothersome scores for flank pain, suprapubic pain, urinary frequency, urgency, and dysuria between the groups. However, the this compound group reported significantly less hematuria on the first postoperative day compared to the placebo group. The oxybutynin group required fewer narcotics, although this finding was not statistically significant. Another study comparing oxybutynin, this compound, and celecoxib for urinary tract symptoms after BCG therapy found that all three were effective in reducing side effects compared to a placebo.

Data Presentation

The following tables summarize the quantitative data from the comparative clinical trials.

Table 1: Efficacy of this compound vs. Flavoxate in Urinary Tract Disorders

ConditionSatisfactory Response Rate (Flavoxate)Satisfactory Response Rate (this compound)
Prostatitis66%31%
Other (Cystitis, Urethritis, Trigonitis)80%56%

Table 2: Comparison of this compound and Oxybutynin for Postoperative Ureteral Stent Discomfort

OutcomeThis compoundOxybutyninPlacebo
Bothersome Scores (Flank pain, suprapubic pain, frequency, urgency, dysuria) No significant differenceNo significant differenceNo significant difference
Hematuria (Postoperative Day 1) Significantly less than placeboNot reported-
Narcotic Use Not reportedFewer (not statistically significant)-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Clinical Comparison of Flavoxate and this compound
  • Study Design: Nine separate clinical trials with random assignment to treatment with either flavoxate or this compound.

  • Patient Population: 382 patients with symptoms of prostatitis, acute cystitis, urethritis, and/or trigonitis.

  • Intervention: Administration of either flavoxate or this compound. The exact dosages and administration schedules were not detailed in the summary.

  • Outcome Measures:

    • Overall response was evaluated after five days of therapy and categorized as "satisfactory" or "unsatisfactory."

    • Symptom severity was evaluated at two and five days of therapy.

    • Adverse effects were recorded.

  • Statistical Analysis: The differences in satisfactory response rates and symptom improvement were analyzed. The difference in adverse effects was also statistically evaluated.

A Prospective, Randomized, Double-Blinded Placebo-Controlled Comparison of Extended-Release Oxybutynin versus this compound for Postoperative Ureteral Stent Discomfort
  • Study Design: A prospective, randomized, double-blinded, placebo-controlled trial.

  • Patient Population: 60 patients who received a unilateral stent after ureteroscopy.

  • Intervention: Patients were randomly assigned to one of three groups:

    • Extended-release oxybutynin 10 mg

    • This compound 200 mg

    • Placebo Patients were instructed to take one capsule three times daily immediately after the procedure. They were also given 50 tablets of an oral narcotic to be taken as needed.

  • Outcome Measures:

    • Bothersome scores for flank pain, suprapubic pain, urinary frequency, urgency, dysuria, and hematuria were reported on postoperative day 1, day 2, and the day of stent removal.

    • Narcotic use was also recorded.

  • Statistical Analysis: Bothersome scores and narcotic use were compared among the three groups.

Visualization of Pathways and Workflows

The following diagrams illustrate a key signaling pathway in urinary tract pain and a typical experimental workflow for a clinical trial of a urinary tract analgesic.

Caption: Signaling pathway of urinary tract pain involving TRPV1 activation.

Experimental_Workflow_Urinary_Analgesic_Trial Patient_Recruitment Patient Recruitment (e.g., uncomplicated UTI) Inclusion_Exclusion_Criteria Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion_Criteria Informed_Consent Informed Consent Inclusion_Exclusion_Criteria->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator Drug) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Treatment_Administration Treatment Administration (e.g., 200mg TID for 2 days) Group_A->Treatment_Administration Group_B->Treatment_Administration Group_C->Treatment_Administration Symptom_Assessment Symptom Assessment (e.g., VAS for pain, burning) Treatment_Administration->Symptom_Assessment Adverse_Event_Monitoring Adverse Event Monitoring Treatment_Administration->Adverse_Event_Monitoring Data_Collection Data Collection (Baseline, Day 1, Day 2, etc.) Symptom_Assessment->Data_Collection Statistical_Analysis Statistical_Analysis Data_Collection->Statistical_Analysis Adverse_Event_Monitoring->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: A typical experimental workflow for a randomized controlled trial of a urinary tract analgesic.

Safety and Tolerability

In the comparative study between flavoxate and this compound, more adverse effects were reported in the this compound group, although the difference was not statistically significant. Common side effects of this compound include headache, dizziness, and gastrointestinal upset. A characteristic, harmless side effect is the discoloration of urine to an orange or red color. More serious, but rare, adverse effects can include methemoglobinemia, hemolytic anemia (particularly in individuals with G6PD deficiency), and acute renal failure.

Oxybutynin is associated with anticholinergic side effects such as dry mouth, constipation, blurred vision, and dizziness. Flavoxate is generally well-tolerated, with a low incidence of side effects.

Conclusion

References

Comparative Efficacy of Phenazopyridine and Its Alternatives in Urinary Tract Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

Phenazopyridine has long been a first-line symptomatic treatment for the pain, burning, and urgency associated with lower urinary tract infections (UTIs). While direct structural analogs of this compound with extensive comparative efficacy data are not widely documented in publicly available literature, several studies have compared its performance against other agents used for urinary analgesia. This guide provides a comparative analysis of this compound's efficacy based on available clinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance relative to placebo and other therapeutic alternatives.

Efficacy of this compound in Clinical Trials

This compound is a non-opioid analgesic that exerts a local anesthetic effect on the mucosa of the urinary tract.[1][2] It is rapidly absorbed and excreted in the urine, allowing for targeted pain relief.[3] Clinical studies have consistently demonstrated its superiority over placebo in providing rapid symptomatic relief.

A multicenter, double-blind, randomized, placebo-controlled study involving 60 women with acute uncomplicated cystitis found that a single 200 mg dose of this compound resulted in a significant improvement in symptoms within 6 hours compared to the placebo group.[4][5] In this study, 43.3% of patients receiving this compound reported a "significant improvement". The average reduction in general discomfort was 53.4% in the this compound group versus 28.8% in the placebo group. Similarly, the severity of pain during urination decreased by 57.4% with this compound compared to 35.9% with placebo.

Comparative Efficacy with Other Analgesics

Clinical trials have also evaluated the efficacy of this compound in comparison to other urinary analgesics and therapeutic agents.

Flavoxate: In a series of nine clinical trials involving 382 patients with symptoms of prostatitis, acute cystitis, urethritis, and/or trigonitis, flavoxate was compared to this compound. After five days of therapy, a satisfactory response was reported in 80% of patients on flavoxate compared to 56% on this compound for conditions other than prostatitis. For prostatitis, 66% of patients treated with flavoxate showed a satisfactory response compared to 31% with this compound.

Cystone: A comparative study evaluating this compound and Cystone, a polyherbal formulation, as short-term analgesics in uncomplicated UTIs was identified, but specific quantitative comparative data from the abstract is not available.

Methenamine and Methylthioninium Chloride Combination: One study evaluated a combination of methenamine (250 mg) and methylthioninium chloride (20 mg) against this compound for the treatment of dysuria. The study, which was a multicenter, single-blind, randomized superiority clinical trial, found that the combination drug was superior to this compound in providing excellent clinical response within 24 hours for pain, burning, and burning on urination.

The following table summarizes the quantitative data from the comparative clinical trials identified.

Comparison Agent Metric This compound Group Comparison Group Source
Placebo"Significant Improvement" in Symptoms (at 6 hours)43.3%Not Applicable (Placebo)
PlaceboReduction in General Discomfort (at 6 hours)53.4%28.8%
PlaceboReduction in Pain During Urination (at 6 hours)57.4%35.9%
FlavoxateSatisfactory Response (Non-prostatitis urinary tract symptoms)56%80%
FlavoxateSatisfactory Response (Prostatitis)31%66%
Methenamine/Methylthioninium ChlorideExcellent Response Rate for Pain (within 24 hours)Not specified12.7% higher than this compound
Methenamine/Methylthioninium ChlorideExcellent Response Rate for Burning (within 24 hours)Not specified9.4% higher than this compound
Methenamine/Methylthioninium ChlorideExcellent Response Rate for Burning on Urination (within 24 hours)Not specified12.7% higher than this compound

Experimental Protocols

The methodologies of the key clinical trials cited provide a framework for the evaluation of urinary analgesics.

This compound vs. Placebo (Acute Uncomplicated Cystitis):

  • Study Design: Multicenter, double-blind, randomized, placebo-controlled trial.

  • Participants: 60 non-menopausal women with acute uncomplicated E. coli UTI, diagnosed by the presence of at least one urinary symptom and bacteriuria (>100,000 CFU/ml).

  • Intervention: A single oral dose of 200 mg this compound or a matching placebo.

  • Primary Outcome Measures: Severity of the main symptoms (general discomfort, pain during urination, and frequency of urination) assessed 6 hours after drug administration using a Visual Analog Scale (VAS).

  • Follow-up: Patients were followed for the next three days after starting antibiotic therapy.

This compound vs. Flavoxate:

  • Study Design: Nine separate clinical trials with random assignment to treatment.

  • Participants: 382 patients with symptoms of prostatitis, acute cystitis, urethritis, and/or trigonitis.

  • Intervention: Treatment with either flavoxate or this compound for five days.

  • Primary Outcome Measures: Overall response evaluated after five days of therapy. Symptom-severity evaluations were also conducted at two and five days.

Mechanism of Action and Experimental Workflow

The precise mechanism of action of this compound is not fully elucidated, but it is understood to exert a topical analgesic effect on the urinary tract mucosa. Recent research suggests it may also act as a kinase inhibitor, potentially affecting pathways involved in pain signaling.

phenazopyridine_mechanism This compound This compound urinary_tract Urinary Tract Mucosa This compound->urinary_tract Excreted in Urine nerve_endings Sensory Nerve Endings urinary_tract->nerve_endings Local Anesthetic Effect pain_signals Pain Signals to Brain nerve_endings->pain_signals Inhibition symptom_relief Symptomatic Relief (Pain, Burning, Urgency)

Caption: Proposed mechanism of action for this compound.

The evaluation of urinary analgesics typically follows a structured clinical trial workflow to ensure robust and unbiased results.

clinical_trial_workflow patient_recruitment Patient Recruitment (e.g., Uncomplicated UTI) randomization Randomization patient_recruitment->randomization treatment_group Treatment Group (this compound Analog) randomization->treatment_group control_group Control Group (Placebo or Active Comparator) randomization->control_group symptom_assessment Symptom Assessment (e.g., VAS Score) treatment_group->symptom_assessment control_group->symptom_assessment data_analysis Data Analysis symptom_assessment->data_analysis results Efficacy & Safety Results data_analysis->results

Caption: Typical workflow for a randomized controlled trial of a urinary analgesic.

References

Unraveling the Analgesic Action of Phenazopyridine: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazopyridine has long been a mainstay for the symptomatic relief of urinary tract discomfort. While its clinical efficacy is well-established, a precise and universally accepted mechanism of action remains a subject of scientific inquiry. This guide provides a comparative analysis of the current understanding of this compound's mechanism of action, cross-validating it against other relevant therapeutic agents and experimental findings. We delve into the existing evidence, present comparative data, and detail key experimental protocols to offer a comprehensive resource for researchers in pharmacology and drug development.

Primary Mechanism of Action: A Local Anesthetic Effect

The prevailing hypothesis is that this compound exerts a topical analgesic effect directly on the mucosal lining of the urinary tract.[1][2][3][4][5] This localized action is thought to be the cornerstone of its ability to alleviate symptoms of pain, burning, and urgency associated with urinary tract infections and other irritative conditions. Unlike antimicrobial agents, this compound does not possess any antibacterial properties and serves purely as a symptomatic treatment.

Inhibition of Voltage-Gated Sodium Channels and Nerve Fibers

The local anesthetic properties of this compound are believed to stem from its ability to inhibit voltage-gated sodium channels. This mode of action is shared with classical local anesthetics like lidocaine. A pivotal study in a rat model provided direct evidence for this mechanism by demonstrating that this compound selectively inhibits mechanosensitive Aδ-fibers in the bladder, which are responsible for transmitting sharp, localized pain signals. In contrast, it did not significantly affect C-fiber activity, which is associated with dull, burning pain.

Alternative and Unconfirmed Mechanisms

Cyclooxygenase (COX) Inhibition

Some literature has suggested that this compound may also act by inhibiting prostaglandin synthesis through the cyclooxygenase (COX) pathway. Prostaglandins are key mediators of inflammation and pain. However, robust experimental data to substantiate this as a primary or significant secondary mechanism of action is currently lacking in the public domain. Further investigation is required to validate this hypothesis and quantify the potential COX inhibitory activity of this compound.

Comparative Analysis with Other Analgesics

To better understand the unique pharmacological profile of this compound, it is useful to compare its mechanism of action with other agents used for pain relief, including a traditional local anesthetic and a common analgesic.

FeatureThis compoundLidocaineAcetaminophen
Primary Mechanism Local anesthetic on urinary tract mucosaLocal anestheticCentral analgesic and antipyretic
Molecular Target Voltage-gated sodium channelsVoltage-gated sodium channelsPrimarily central COX-2, serotonergic pathways
Effect on Bladder Afferent Fibers (Rat Model) Inhibits Aδ-fibersInhibits both Aδ and C-fibersInhibits Aδ-fibers
Site of Action Topical on urinary tract mucosaLocalized to site of administrationCentral and peripheral
Anti-inflammatory Activity Not definitively establishedMinorWeak

Experimental Protocols

A detailed understanding of the experimental methodologies used to elucidate the mechanism of action is crucial for critical evaluation and future research.

In Vivo Measurement of Bladder Afferent Nerve Activity in Rats

This protocol is based on the methodology described by Aizawa et al. in Neurourology and Urodynamics (2010).

Objective: To measure the effect of intravenously administered this compound, lidocaine, and acetaminophen on the activity of single Aδ- and C-fibers innervating the rat urinary bladder during distention.

Animal Model: Female Sprague-Dawley rats.

Surgical Preparation:

  • Anesthetize the rat (e.g., with urethane).

  • Perform a laminectomy to expose the L6 dorsal root.

  • Insert a catheter into the bladder for filling and pressure measurement.

  • Isolate the left pelvic nerve for electrical stimulation to identify bladder afferent fibers.

Nerve Fiber Identification and Recording:

  • Isolate single nerve fibers from the L6 dorsal root.

  • Identify bladder afferent fibers by their response to electrical stimulation of the pelvic nerve and bladder distention.

  • Classify fibers as Aδ or C-fibers based on their conduction velocity (cutoff at 2.5 m/sec).

Experimental Procedure:

  • Record baseline afferent activity in response to constant bladder filling before drug administration.

  • Administer this compound (0.1-3 mg/kg), lidocaine (0.3-3 mg/kg), or acetaminophen (1-10 mg/kg) intravenously.

  • Measure bladder compliance and afferent nerve activity again after drug administration.

Data Analysis:

  • Compare the pre- and post-drug administration firing rates of Aδ- and C-fibers.

  • Analyze the dose-response relationship for each compound.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway for this compound's analgesic effect and the experimental workflow for its investigation.

phenazopyridine_mechanism This compound This compound (in urine) na_channel Voltage-Gated Sodium Channel This compound->na_channel Inhibits ad_fiber Aδ Nerve Fiber pain_signal Pain Signal (to CNS) ad_fiber->pain_signal Transmits

Caption: Proposed mechanism of this compound's local anesthetic action.

experimental_workflow cluster_prep Animal Preparation cluster_recording Nerve Activity Recording cluster_analysis Data Analysis animal_model Sprague-Dawley Rat anesthesia Anesthesia (Urethane) animal_model->anesthesia surgery Surgical Preparation (Laminectomy, Catheterization) anesthesia->surgery fiber_id Identify Bladder Afferent Fibers (Aδ and C-fibers) surgery->fiber_id baseline Record Baseline Activity (Bladder Distention) fiber_id->baseline drug_admin IV Administration (this compound, Lidocaine, or Acetaminophen) baseline->drug_admin post_drug_rec Record Post-Drug Activity drug_admin->post_drug_rec comparison Compare Pre- and Post-Drug Firing Rates post_drug_rec->comparison dose_response Analyze Dose-Response Relationship comparison->dose_response

Caption: Workflow for investigating bladder afferent nerve activity.

Conclusion and Future Directions

For future research, a number of avenues warrant exploration. Quantitative studies to determine the IC50 of this compound for various subtypes of voltage-gated sodium channels would provide a more precise comparison with other local anesthetics. Furthermore, dedicated in vitro and in vivo studies are needed to definitively confirm or refute the role of COX inhibition in the pharmacological profile of this compound. A deeper understanding of its molecular targets will be invaluable for the development of novel, more targeted therapies for urinary tract pain.

References

Phenazopyridine Efficacy in Urinary Tract Infection Symptom Relief: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of phenazopyridine against standard treatments for the symptomatic relief of uncomplicated urinary tract infections (UTIs). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available clinical data, experimental methodologies, and mechanisms of action.

Executive Summary

This compound is a urinary analgesic widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with UTIs.[1][2] While not an antibiotic, it acts as a topical analgesic on the mucosa of the urinary tract.[3][4] Standard treatments for UTIs primarily involve antibiotics, which target the underlying bacterial infection.[5] This guide synthesizes data from clinical studies to compare the efficacy of this compound in providing rapid symptom relief with that of standard antibiotic therapy and placebo.

Data Presentation: Comparative Efficacy in Symptom Reduction

The following table summarizes quantitative data from a key multi-center, double-blind, randomized, placebo-controlled study evaluating the efficacy of this compound in women with acute uncomplicated cystitis.

Treatment GroupPrimary EndpointAssessment ToolMean Reduction in Symptom Severity (at 6 hours)Statistical Significance (p-value)
This compound (200 mg, single dose) General DiscomfortVisual Analog Scale (VAS)53.4%<0.05
Pain During UrinationVisual Analog Scale (VAS)57.4%<0.05
Increased Frequency of UrinationVisual Analog Scale (VAS)39.6%<0.05
Placebo General DiscomfortVisual Analog Scale (VAS)28.8%N/A
Pain During UrinationVisual Analog Scale (VAS)35.9%N/A
Increased Frequency of UrinationVisual Analog Scale (VAS)27.6%N/A

In a comparative study, the combination of the antibiotic fosfomycin and this compound was found to be more effective in treating acute uncomplicated cystitis than a combination of fosfomycin and drotaverine. Another study indicated that when administered with antibiotics, this compound led to a 91% reduction in burning micturition and an 89% reduction in pain during urination. It is important to note that antibiotics are more effective than ibuprofen for relieving UTI symptoms.

Experimental Protocols

Key Study: Efficacy and Safety of this compound for Uncomplicated UTI
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study with parallel groups.

  • Participants: 60 women with acute uncomplicated cystitis were divided into two groups of 30.

  • Intervention:

    • Main Group: Received a single oral dose of this compound (2 tablets of 100 mg, totaling 200 mg).

    • Control Group: Received a placebo according to the same dosing schedule.

  • Efficacy Evaluation: The severity of the main symptoms (general discomfort, pain during urination, and increased frequency of urination) was analyzed 6 hours after drug administration using a Visual Analog Scale (VAS).

  • Follow-up: After the initial 6-hour evaluation, all patients commenced antibiotic therapy and were followed for the next three days.

  • Safety Assessment: The tolerance of the therapy was evaluated by monitoring adverse events.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Proposed Mechanism of Action This compound This compound UrinaryTract Urinary Tract Mucosa This compound->UrinaryTract Excreted in Urine NerveEndings Sensory Nerve Endings UrinaryTract->NerveEndings Topical Analgesic Effect PainSignal Pain Signal Transmission NerveEndings->PainSignal Inhibition SymptomRelief Symptomatic Relief (Analgesia) PainSignal->SymptomRelief Reduced Sensation

Caption: Proposed topical analgesic mechanism of this compound.

cluster_1 Standard Antibiotic Mechanisms of Action in UTIs cluster_targets Bacterial Targets Antibiotics Antibiotics (e.g., β-lactams, Fluoroquinolones) CellWall Cell Wall Synthesis Antibiotics->CellWall Inhibition DNASynthesis DNA Replication Antibiotics->DNASynthesis Inhibition ProteinSynthesis Protein Synthesis Antibiotics->ProteinSynthesis Inhibition Bacteria Bacterial Pathogen CellWall->Bacteria Leads to Lysis DNASynthesis->Bacteria Prevents Replication ProteinSynthesis->Bacteria Inhibits Growth

Caption: General mechanisms of action for standard UTI antibiotics.

cluster_2 Experimental Workflow: this compound vs. Placebo Trial Start Patient Recruitment (Acute Uncomplicated Cystitis) Assessment1 Symptom Assessment (Baseline) - VAS Scores Start->Assessment1 Randomization Randomization GroupA Group A: This compound (200mg) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Intervention Single Dose Administration GroupA->Intervention GroupB->Intervention Assessment1->Randomization Assessment2 Symptom Assessment (6 hours) - VAS Scores Intervention->Assessment2 Antibiotics Initiation of Antibiotic Therapy Assessment2->Antibiotics FollowUp Follow-up (3 days) Antibiotics->FollowUp Analysis Data Analysis (Comparison of VAS Score Reduction) FollowUp->Analysis

Caption: Workflow of a randomized controlled trial comparing this compound to placebo.

References

A Comparative Analysis of Phenazopyridine and Flavoxate for Symptomatic Relief in Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between therapeutic options for urinary tract infection (UTI) symptoms is paramount. This guide provides a detailed comparative study of two commonly utilized agents: phenazopyridine, a urinary tract analgesic, and flavoxate, a urinary tract antispasmodic. This analysis is based on available experimental data to objectively compare their performance.

Mechanism of Action

This compound exerts a topical analgesic effect directly on the mucosal lining of the urinary tract.[1][2] Its primary mechanism is believed to be the inhibition of voltage-gated sodium channels in afferent nerve fibers.[2] This action reduces the transmission of pain signals from the bladder. Experimental evidence in rats has shown that this compound dose-dependently decreases the activity of mechanosensitive Aδ-fibers in the bladder, which are responsible for the sensation of bladder fullness and pain, but does not affect C-fiber activity. This selective inhibition of Aδ-fibers may explain its clinical efficacy in conditions of bladder hypersensitivity.

Flavoxate functions as a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which are abundant in the detrusor smooth muscle of the bladder.[3][4] By blocking these receptors, flavoxate inhibits the action of acetylcholine, a neurotransmitter that causes bladder muscle contractions. This results in smooth muscle relaxation, reducing urinary urgency, frequency, and spasms. Additionally, flavoxate has been reported to exhibit local anesthetic and direct antispasmodic properties on the urinary tract smooth muscle.

Efficacy in Symptom Relief

Clinical studies have compared the efficacy of this compound and flavoxate in alleviating UTI symptoms, with some studies suggesting a greater overall response with flavoxate.

Table 1: Comparative Efficacy of this compound and Flavoxate

Study (Year)Drug(s) and DosagePatient PopulationKey Efficacy FindingsReference(s)
Gould (1975)This compound vs. Flavoxate382 patients with prostatitis, acute cystitis, urethritis, and/or trigonitisOverall Satisfactory Response (5 days): Flavoxate: 80%, this compound: 56% (in patients other than prostatitis). Prostatitis Satisfactory Response: Flavoxate: 66%, this compound: 31%.
Petrov et al. (2020)This compound (200 mg, single dose) vs. Placebo60 women with acute uncomplicated cystitisReduction in General Discomfort (6 hours): this compound: 53.4%, Placebo: 28.8%. Reduction in Pain During Urination (6 hours): this compound: 57.4%, Placebo: 35.9%. Reduction in Urination Frequency (6 hours): this compound: 39.6%, Placebo: 27.6%.
Meta-analysis (various studies)Flavoxate vs. This compound and other comparatorsPatients with overactive bladderFlavoxate demonstrated improved clinical efficacy compared to this compound.

Urodynamic Effects

Urodynamic studies primarily focus on flavoxate's effect on bladder function, demonstrating its ability to improve bladder capacity and reduce detrusor muscle contractions.

Table 2: Urodynamic Effects of Flavoxate

StudyKey Urodynamic FindingsReference(s)
Various studiesDiminished mean pressure during uninhibited detrusor contraction by almost 50%. Delayed the onset of uninhibited detrusor contractions. Increased bladder capacity.

Information on the specific urodynamic effects of this compound in comparative studies is limited. Its primary action is analgesic rather than directly impacting bladder muscle contractility.

Safety and Tolerability

Both medications are generally considered safe for short-term use.

Table 3: Comparative Adverse Effects

DrugCommon Adverse EffectsReference(s)
This compound Headache, dizziness, stomach cramps, reddish-orange discoloration of urine.
Flavoxate Nausea, vomiting, dry mouth, drowsiness, blurred vision.

In a comparative study by Gould (1975), more adverse effects were reported in patients treated with this compound than with flavoxate, though the difference was not statistically significant.

Experimental Protocols

Gould (1975): Clinical Comparison of Flavoxate and this compound
  • Study Design: Nine separate double-blind, randomized clinical trials.

  • Participants: 382 patients with symptoms of prostatitis, acute cystitis, urethritis, and/or trigonitis.

  • Intervention: Patients were randomly assigned to receive either flavoxate or this compound. Specific dosages were not detailed in the available abstract.

  • Outcome Measures:

    • Overall therapeutic response was evaluated after five days of therapy.

    • Symptom severity was evaluated at two and five days of therapy.

  • Statistical Analysis: The significance of the differences in response rates and adverse effects between the two treatment groups was assessed.

Petrov et al. (2020): Efficiency and Safety of this compound
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study with parallel groups.

  • Participants: 60 women with acute uncomplicated cystitis.

  • Intervention:

    • Main group (n=30): Received a single oral dose of this compound (200 mg).

    • Control group (n=30): Received a placebo.

  • Outcome Measures:

    • The severity of the main symptoms (general discomfort, pain during urination, and urination frequency) was analyzed 6 hours after drug administration using a Visual Analog Scale (VAS).

    • Patients subsequently started antibiotic therapy and were followed for the next three days.

    • Tolerance of therapy was evaluated by the presence of adverse events.

  • Statistical Analysis: The significance of the differences in symptom severity and response rates between the this compound and placebo groups was determined (p<0.05 was considered significant).

Signaling Pathways & Experimental Workflows

phenazopyridine_pathway cluster_nerve Bladder Afferent Nerve Fiber (Aδ-fiber) This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Inhibits Na_Influx Sodium Ion Influx VGSC->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

This compound's Analgesic Mechanism of Action.

flavoxate_pathway cluster_muscle Bladder Detrusor Smooth Muscle Cell Flavoxate Flavoxate M3_Receptor M3 Muscarinic Receptor Flavoxate->M3_Receptor Antagonizes ACh Acetylcholine ACh->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Flavoxate's Anticholinergic Mechanism of Action.

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Intervention cluster_assessment Assessment and Data Collection cluster_analysis Data Analysis Inclusion Inclusion Criteria Met (e.g., Symptoms of UTI) Enrollment Patient Enrollment Inclusion->Enrollment Exclusion Exclusion Criteria Met (e.g., Complicated UTI) Randomization Randomization Enrollment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Flavoxate/Placebo) Randomization->Group_B Baseline Baseline Symptom Assessment (e.g., VAS) Group_A->Baseline Adverse_Events Adverse Event Monitoring Group_A->Adverse_Events Group_B->Baseline Group_B->Adverse_Events Follow_Up Follow-up Symptom Assessment Baseline->Follow_Up Analysis Statistical Analysis of Efficacy and Safety Data Follow_Up->Analysis Adverse_Events->Analysis

Generalized Clinical Trial Workflow.

Conclusion

Both this compound and flavoxate are effective in managing the distressing symptoms of lower urinary tract infections. This compound provides rapid, targeted analgesic relief by inhibiting nerve signaling in the bladder mucosa. Flavoxate, on the other hand, acts as an antispasmodic, reducing urinary frequency and urgency by relaxing the bladder's detrusor muscle through muscarinic receptor antagonism.

The choice between these agents may depend on the predominant symptoms. For patients primarily experiencing pain and burning, this compound may be a suitable option. For those with significant urgency and frequency due to bladder spasms, flavoxate may be more appropriate. The available clinical evidence, although limited in some respects, suggests that flavoxate may offer a superior overall therapeutic response in a broader range of UTI-related symptoms. Further well-designed, head-to-head clinical trials are warranted to provide more definitive guidance on the comparative efficacy and optimal use of these two medications.

References

A Tale of Two Analgesics: Phenazopyridine and the Enigmatic Ethoxazene

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of urinary tract analgesics, two names emerge: phenazopyridine and ethoxazene. While both are azo dyes intended to alleviate the discomfort associated with urinary tract infections (UTIs) and other urinary tract irritations, a comprehensive review of the scientific literature reveals a stark contrast in the depth of their scientific characterization. This compound stands as a well-documented compound with a history of clinical use, supported by pharmacokinetic and efficacy data. Conversely, ethoxazene remains a pharmacological enigma, with a significant dearth of publicly available scientific information. This guide synthesizes the existing evidence for a comparative analysis, highlighting the critical data gap that surrounds ethoxazene.

Mechanism of Action: A Shared Postulate with Divergent Evidence

Both this compound and ethoxazene are believed to exert their effects through a localized analgesic or anesthetic action on the mucosa of the urinary tract.[1][2] This topical effect is thought to soothe the irritation and relieve symptoms such as pain, burning, urgency, and frequency.[1][3]

For This compound , while the precise molecular mechanism is not fully elucidated, it is hypothesized to act as a topical analgesic on the urinary tract lining.[1] Evidence from animal studies suggests it may inhibit voltage-gated sodium channels and possibly group A nerve fibers, thereby blocking the transmission of pain signals.

For ethoxazene , its mechanism is largely postulated based on its classification as an azo dye. It is thought to have a local anesthetic effect on the urinary tract mucosa, similar to this compound. However, there is a lack of specific studies to confirm this proposed mechanism.

Pharmacokinetics: A Well-Charted Path vs. an Unexplored Territory

The pharmacokinetic profiles of these two compounds further underscore the disparity in their scientific investigation.

This compound is readily absorbed after oral administration, reaching peak plasma concentrations within 2 to 3 hours. It is metabolized in the liver, with hydroxylation being a key pathway, and one of its metabolites is acetaminophen. The drug and its metabolites are rapidly excreted by the kidneys, with approximately 41% to 65% of a dose being eliminated unchanged in the urine. This rapid renal excretion is central to its localized action within the urinary tract. The half-life in rats has been reported as 7.35 hours.

In stark contrast, there is a significant lack of publicly available pharmacokinetic data for ethoxazene . Key parameters such as absorption, distribution, metabolism, and excretion have not been characterized in the scientific literature.

Comparative Data Summary

The following tables summarize the available quantitative and qualitative data for this compound and highlight the absence of such data for ethoxazene.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundEthoxazene
Chemical Class Azo DyeAzo Dye
Mechanism of Action Local analgesic effect on urinary tract mucosaPostulated local anesthetic on urinary tract mucosa
Time to Peak Plasma Concentration (Tmax) 2 - 3 hoursData Not Available
Metabolism Hepatic (hydroxylation)Data Not Available
Excretion Primarily renal; 41-65% as unchanged drugData Not Available
Half-life ~7.35 hours (in rats)Data Not Available

Table 2: Clinical Efficacy and Adverse Effects

AspectThis compoundEthoxazene
Primary Indication Symptomatic relief of pain, burning, and urgency associated with UTIsSymptomatic relief of urinary tract pain
Clinical Efficacy Data A placebo-controlled study showed a significant reduction in symptoms 6 hours post-doseNo publicly available clinical trial data
Common Adverse Effects Headache, dizziness, upset stomach, orange-red discoloration of urineData Not Available
Serious Adverse Effects Methemoglobinemia, hemolytic anemia (especially in G6PD deficiency), renal and hepatic toxicity with overdoseData Not Available

Experimental Protocols and Methodologies

Clinical Trial Protocol for this compound Efficacy

A multicenter, double-blind, randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in women with acute uncomplicated cystitis.

Methodology:

  • Patient Recruitment: 60 women with symptoms of acute uncomplicated cystitis were enrolled.

  • Randomization: Participants were randomly assigned to one of two groups:

    • This compound Group (n=30): Received a single 200 mg dose of this compound.

    • Placebo Group (n=30): Received a matching placebo.

  • Symptom Assessment: The severity of symptoms (general discomfort, pain during urination, and urinary frequency) was assessed at baseline and 6 hours after drug administration using a Visual Analog Scale (VAS).

  • Follow-up: Patients were followed for three days, during which they also initiated antibiotic therapy.

  • Safety Assessment: The incidence of adverse events was monitored throughout the study.

Key Findings:

  • Six hours after administration, the this compound group showed a significantly greater reduction in all assessed symptoms compared to the placebo group (p<0.05).

  • The average reduction in general discomfort was 53.4% in the this compound group versus 28.8% in the placebo group.

  • The rate of adverse events was comparable between the two groups, with no serious adverse events reported in the this compound group.

Visualizing the Pathways and Processes

Proposed Mechanism of Action for this compound

phenazopyridine_mechanism cluster_body Human Body cluster_cellular Cellular Level (Urinary Tract) Oral Administration Oral Administration GI Tract Absorption GI Tract Absorption Oral Administration->GI Tract Absorption Ingestion Systemic Circulation Systemic Circulation GI Tract Absorption->Systemic Circulation Absorption Renal Excretion Renal Excretion Systemic Circulation->Renal Excretion Filtration Urinary Tract Mucosa Urinary Tract Mucosa Renal Excretion->Urinary Tract Mucosa Excretion in Urine Nerve Fibers Nerve Fibers Urinary Tract Mucosa->Nerve Fibers Local Analgesic Effect Pain Signal Transmission Pain Signal Transmission Nerve Fibers->Pain Signal Transmission Inhibition Symptom Relief Symptom Relief Pain Signal Transmission->Symptom Relief Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for a this compound Clinical Trial

clinical_trial_workflow Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization This compound Group This compound Group Randomization->this compound Group Group A Placebo Group Placebo Group Randomization->Placebo Group Group B Drug Administration Drug Administration This compound Group->Drug Administration Placebo Group->Drug Administration Symptom Assessment (6 hours) Symptom Assessment (6 hours) Drug Administration->Symptom Assessment (6 hours) Follow-up (3 days) Follow-up (3 days) Symptom Assessment (6 hours)->Follow-up (3 days) Data Analysis Data Analysis Follow-up (3 days)->Data Analysis

Caption: Workflow of a randomized controlled trial for this compound.

Conclusion: An Established Tool and a Call for Research

The comparative analysis between this compound and ethoxazene is fundamentally limited by the profound lack of scientific data for the latter. This compound is a well-established urinary analgesic with a documented history of clinical use, a generally understood mechanism of action, and a known safety profile for short-term use. While its clinical data may not be as extensive as modern pharmaceuticals, it remains an evidence-backed option for the symptomatic relief of lower urinary tract irritation.

Ethoxazene, in contrast, represents a significant unknown in the medical and scientific communities. Without published data on its efficacy, safety, and pharmacokinetics, its clinical utility cannot be ascertained. For researchers, scientists, and drug development professionals, this stark data gap underscores the necessity of rigorous scientific evaluation for all therapeutic agents. Further research, including preclinical and clinical studies, is imperative to determine if ethoxazene holds a viable place in the armamentarium of urinary tract analgesics or if it will remain a historical footnote.

References

Efficacy of Phenazopyridine Versus Placebo in Acute Cystitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of phenazopyridine against a placebo for the symptomatic relief of acute cystitis. The information presented is based on available clinical data to support research and development in the field of urology and pharmacology.

Mechanism of Action

This compound is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract.[1][2][3][4] While its precise mechanism of action is not fully understood, it is believed to act as a local anesthetic, providing relief from symptoms such as pain, burning, urgency, and frequency associated with lower urinary tract infections.[1] It does not possess antibacterial properties and is intended as an adjunctive therapy to antibiotics.

Clinical Efficacy Data

A key multicenter, double-blind, randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in women with acute uncomplicated cystitis. The study demonstrated a statistically significant improvement in symptoms for patients treated with this compound compared to those who received a placebo.

Table 1: Symptom Improvement 6 Hours After a Single 200 mg Dose

SymptomThis compound Group (n=30)Placebo Group (n=30)
General Discomfort 53.4% reduction28.8% reduction
Pain During Urination 57.4% reduction35.9% reduction
Urination Frequency 39.6% reduction27.6% reduction

Data sourced from a multicenter, randomized, placebo-controlled study.

The study also found that the time to complete absence of general discomfort was significantly shorter in the this compound group (p<0.05). All patients in the this compound group reported an improvement after 6 hours, with 43.3% reporting a "significant improvement".

Experimental Protocols

The following is a detailed methodology from the pivotal clinical trial assessing this compound's efficacy.

Study Design: A multicenter, double-blind, randomized, placebo-controlled study with parallel groups.

Participant Population:

  • A total of 60 women with acute uncomplicated cystitis were enrolled.

  • Patients were divided into two groups of 30.

  • The average age in the this compound group was 32.6 ± 7.4 years, and in the placebo group, it was 35.53 ± 8.79 years.

Intervention:

  • Main Group: Received a single oral dose of 200 mg of this compound (administered as two 100 mg tablets).

  • Control Group: Received a placebo administered in the same manner.

Outcome Measures:

  • The primary efficacy endpoint was the severity of the main symptoms (general discomfort, pain during urination, and increased frequency of urination) assessed 6 hours after drug administration using a Visual Analog Scale (VAS).

  • Patients were subsequently started on antibiotic therapy and followed up for the next three days.

  • The safety and tolerability of the therapy were evaluated by monitoring for adverse events.

Statistical Analysis:

  • The responses of patients in the two groups were compared, with a p-value of <0.05 considered statistically significant.

Visualizations

The following diagrams illustrate the experimental workflow of the clinical trial and the proposed mechanism of action for this compound.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention (Single Dose) cluster_followup Follow-up p1 60 Women with Acute Uncomplicated Cystitis rand Randomization p1->rand pheno This compound Group (n=30) 200 mg rand->pheno 1:1 placebo Placebo Group (n=30) rand->placebo fup1 6-hour Symptom Assessment (VAS) pheno->fup1 placebo->fup1 fup2 Initiation of Antibiotic Therapy fup1->fup2 fup3 3-day Follow-up for Adverse Events fup2->fup3

Caption: Experimental workflow for the this compound vs. placebo clinical trial.

G cluster_drug This compound Action cluster_tract Urinary Tract cluster_effect Symptomatic Relief pheno This compound (Oral Administration) mucosa Urinary Tract Mucosa pheno->mucosa Excreted in Urine nerve Nerve Endings mucosa->nerve Topical Analgesic Effect relief Relief of Pain, Burning, Urgency, and Frequency nerve->relief Inhibition of Sensation

Caption: Proposed mechanism of action for this compound.

References

A Comparative Analysis of Phenazopyridine Metabolism: Human vs. Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazopyridine, a urinary tract analgesic, has been in clinical use for decades to alleviate symptoms of pain, burning, and urgency associated with urinary tract infections. Despite its long-standing use, a comprehensive understanding of its comparative metabolism across different species is crucial for preclinical safety assessment and the selection of appropriate animal models for further study. This guide provides an objective comparison of this compound metabolism in humans versus various animal models, supported by experimental data.

Key Metabolic Pathways and Species-Specific Differences

The metabolism of this compound primarily proceeds through two main pathways: hydroxylation and azo bond cleavage. However, the extent to which each pathway contributes to the overall metabolism varies significantly among species.

In humans, metabolism is extensive, with hydroxylation being the predominant route.[1] The major metabolite found in human urine is 5-hydroxy-phenazopyridine, accounting for a significant portion of the administered dose.[1] Azo bond cleavage occurs to a much lesser extent in humans compared to other species.[1]

Conversely, in animal models such as mice and guinea pigs, azo bond cleavage is a much more prominent metabolic pathway.[1] The rat shows a metabolic profile that is qualitatively the closest to humans, with both hydroxylation and moderate azo bond cleavage observed; however, significant quantitative differences remain.[1] Notably, none of the animal models studied to date perfectly replicate the metabolic profile of this compound in humans.

Quantitative Comparison of Urinary Metabolites

The following table summarizes the urinary excretion of this compound and its major metabolites as a percentage of the administered dose in humans and various animal models. This data highlights the quantitative differences in metabolic pathways across species.

MetaboliteHuman (%)Rat (%)Mouse (%)Guinea Pig (%)
Unchanged this compound 18.51.34.911.7
5-hydroxy-phenazopyridine 48.35.51.81.2
N-acetyl-p-aminophenol 2.414.53.61.1
p-Aminophenol 1.81.51.21.0
Aniline 0.82.11.91.3
Triaminopyridine 1.61.01.51.1
Total Azo-bond Cleavage Products 6.619.18.24.5

Data sourced from Thomas et al., 1990.

Pharmacokinetic Parameters

Significant differences in the pharmacokinetic profiles of this compound have also been observed between humans and animal models.

ParameterHumanRat
Half-life (t½) Not fully determined7.35 hours
Major Excretion Route UrineUrine and Feces
Cmax 65.00 ± 29.23 ng/mLNot available
Tmax 2.48 ± 0.50 hNot available
AUC(0–∞) 431.77 ± 87.82 ng·h/mLNot available

Human pharmacokinetic data is based on limited studies and may not be fully representative.Rat half-life is from a study by Thomas et al., 1993.

Experimental Protocols

Animal Handling and Sample Collection (General Protocol)

A general protocol for in vivo metabolism studies in rodents is outlined below. Specific details may vary based on the study design.

  • Animal Model: Male Wistar rats (or other appropriate rodent species) are housed in individual metabolism cages.

  • Acclimatization: Animals are allowed to acclimatize for a period of at least 3 days before the start of the experiment.

  • Dosing: this compound, often radiolabeled (e.g., with ¹⁴C), is administered orally via gavage.

  • Sample Collection:

    • Urine and Feces: Collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) for analysis of total radioactivity and metabolite profiling.

    • Blood: Blood samples are collected via tail vein or cardiac puncture at various time points to determine pharmacokinetic parameters. Plasma is separated by centrifugation.

  • Sample Processing: Urine samples are often treated with a β-glucuronidase/sulfatase solution to hydrolyze conjugated metabolites. Fecal samples are homogenized and extracted with an appropriate solvent.

Analysis of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound and its metabolites in urine.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is used.

  • Mobile Phase: A gradient mobile phase is typically employed. For example, a mixture of a phosphate buffer and a solvent like acetonitrile, with the gradient adjusted to achieve optimal separation of the parent drug and its metabolites.

  • Sample Preparation:

    • Urine samples are centrifuged to remove any particulate matter.

    • An internal standard is added to the urine sample.

    • The sample may be subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

  • Chromatographic Conditions:

    • Flow Rate: Typically around 1 mL/min.

    • Detection Wavelength: Set at a wavelength where this compound and its metabolites exhibit strong absorbance (e.g., 280 nm or 370 nm).

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of the analytes.

Visualizing Metabolic Pathways and Experimental Workflows

// Nodes PAP [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxylation [label="Hydroxylation\n(Major Pathway)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AzoCleavage [label="Azo Bond Cleavage\n(Minor Pathway)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite1 [label="5-hydroxy-phenazopyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolite2 [label="Triaminopyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite3 [label="Aniline", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite4 [label="p-Aminophenol", fillcolor="#FBBC05", fontcolor="#202124"]; Excretion [label="Urinary Excretion", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PAP -> Hydroxylation [label="Hepatic Enzymes"]; Hydroxylation -> Metabolite1; PAP -> AzoCleavage [label="Hepatic Enzymes"]; AzoCleavage -> {Metabolite2, Metabolite3, Metabolite4}; {Metabolite1, Metabolite2, Metabolite3, Metabolite4} -> Excretion; } dot Caption: Metabolic pathway of this compound in humans.

// Nodes PAP [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AzoCleavage [label="Azo Bond Cleavage\n(Major Pathway in Mouse/Guinea Pig,\nModerate in Rat)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylation [label="Hydroxylation\n(Minor Pathway)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite1 [label="Triaminopyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite2 [label="Aniline", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite3 [label="p-Aminophenol", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite4 [label="Hydroxylated Metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Urinary & Fecal Excretion\n(Rat, Mouse)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PAP -> AzoCleavage [label="Hepatic Enzymes"]; AzoCleavage -> {Metabolite1, Metabolite2, Metabolite3}; PAP -> Hydroxylation [label="Hepatic Enzymes"]; Hydroxylation -> Metabolite4; {Metabolite1, Metabolite2, Metabolite3, Metabolite4} -> Excretion; } dot Caption: Generalized metabolic pathway of this compound in animal models.

// Nodes start [label="Start: In Vivo Study", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Oral Administration of\nthis compound to Animal Model", fillcolor="#F1F3F4", fontcolor="#202124"]; collection [label="Collection of Urine, Feces,\nand Blood Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; processing [label="Sample Preparation:\nExtraction, Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Instrumental Analysis:\nHPLC, GC-MS, or LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; quantification [label="Metabolite Identification\nand Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_analysis [label="Pharmacokinetic Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Comparative Data Analysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> dosing; dosing -> collection; collection -> processing; processing -> analysis; analysis -> quantification; analysis -> pk_analysis; {quantification, pk_analysis} -> end; } dot Caption: Experimental workflow for a comparative metabolism study.

Conclusion

The metabolism of this compound exhibits marked species-specific differences, particularly in the balance between hydroxylation and azo bond cleavage pathways. While the rat model shows the most similarity to the human metabolic profile, significant quantitative variations exist, underscoring the challenge in selecting an ideal animal model for preclinical studies. Researchers and drug development professionals should carefully consider these metabolic differences when designing non-clinical safety studies and interpreting toxicological data. Further research, particularly utilizing in vitro systems with human and animal liver microsomes, is warranted to identify the specific enzymes, such as cytochrome P450 isoforms, responsible for the observed metabolic profiles. This would provide a more mechanistic understanding of the species differences and aid in the development of more predictive preclinical models.

References

Safety Operating Guide

Proper Disposal of Phenazopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of phenazopyridine, a compound recognized for its analgesic properties and common use in urinary tract infection treatments. Adherence to these procedures is critical due to the chemical's hazardous characteristics.

This compound hydrochloride is classified as harmful if swallowed and is a suspected carcinogen.[1][2] It can also cause skin and serious eye irritation.[1] Therefore, meticulous disposal practices are necessary to mitigate risks to personnel and the environment.

Quantitative Data for this compound Hydrochloride

For quick reference, the following table summarizes key quantitative data for this compound hydrochloride.

PropertyValueReference
Molecular Weight 249.7 g/mole
Melting Point 240°C (464°F)
Acute Oral Toxicity (LD50) 472 mg/kg (Rat)

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that may be in place.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.

  • Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

  • Avoid creating dust when handling the solid form.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams. It must be collected in a designated, compatible, and clearly labeled hazardous waste container.

  • The container should be sealable, airtight, and made of a material compatible with this compound.

  • Label the waste container clearly as "Hazardous Waste: this compound" and include any other information required by your institution.

3. Spill Management:

  • In the event of a spill, contain the source if it is safe to do so.

  • For small spills of solid material, use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.

  • Clean the spill area thoroughly by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.

  • For large spills, evacuate non-essential personnel from the area and report the situation to your EHS department immediately.

4. Final Disposal Procedure:

  • Under no circumstances should this compound or its containers be disposed of down the drain (sewering). The Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizers.

  • Arrange for the disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Waste must be disposed of in accordance with all federal, state, and local regulations.

  • Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Generate this compound Waste (Unused chemical, contaminated materials) assess Assess Waste (Solid, Liquid, Contaminated PPE) start->assess segregate Segregate from other waste streams assess->segregate container Use Designated, Compatible, Sealed Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste: this compound' container->labeling storage Store in Secure, Ventilated Area labeling->storage disposal Contact EHS for Pickup by Licensed Waste Contractor storage->disposal end Proper Disposal Complete disposal->end

Caption: this compound Disposal Workflow.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize safety and consult your institution's specific protocols. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenazopyridine
Reactant of Route 2
Reactant of Route 2
Phenazopyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.